5-Hydroxymebendazole
Beschreibung
structure in first source
Eigenschaften
IUPAC Name |
methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKUGXEGMZCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975671 | |
| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-95-7 | |
| Record name | R 19167 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60254-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymebendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-19167 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-Hydroxymebendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-hydroxymebendazole, a principal metabolite of the anthelmintic drug mebendazole (B1676124). The document outlines a detailed synthetic protocol and summarizes the analytical techniques employed for its structural elucidation and purification.
Synthesis of this compound
This compound is synthesized through the reduction of mebendazole. The ketone group in the 5-benzoyl substituent of mebendazole is reduced to a hydroxyl group, yielding the desired metabolite. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent.[1]
The synthesis involves a single-step reduction reaction.
References
An In-depth Technical Guide on the Biological Activity of 5-Hydroxymebendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymebendazole is the principal and major metabolite of mebendazole (B1676124), a broad-spectrum benzimidazole (B57391) anthelmintic agent with established anticancer properties. Following oral administration, mebendazole is extensively metabolized in the liver, with the reduction of its keto group leading to the formation of this compound. While the biological activities of mebendazole are well-documented, its 5-hydroxy metabolite is reported to possess less potent anthelmintic activity. The antitumor potential of this metabolite remains an area of active investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with comparative data for its parent compound, mebendazole. It also details key experimental protocols for its further evaluation and visualizes relevant biological pathways and workflows.
Quantitative Data on Biological Activity
The direct quantitative assessment of the biological activity of this compound is not extensively reported in the scientific literature, representing a significant knowledge gap. To provide a frame of reference, the following table summarizes the well-documented in vitro efficacy of the parent compound, mebendazole, against a range of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Mebendazole (MBZ)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| OVCAR3 | Ovarian Cancer | 0.625 (48h) | [1] |
| OAW42 | Ovarian Cancer | 0.312 (48h) | [1] |
| HT-29 | Colon Cancer | 0.29 ± 0.04 (72h) | [1] |
| ACP-02 | Gastric Cancer (diffuse) | 0.39 | [1] |
| ACP-03 | Gastric Cancer (intestinal) | 1.25 | [1] |
| K562 | Chronic Myeloid Leukemia | 1.9 | [1] |
| FEPS (imatinib-resistant) | Chronic Myeloid Leukemia | 9.6 | [1] |
| Jurkat | T-cell Leukemia | ~10 (24h) | [1] |
| M-14 | Melanoma | ~0.32 | [1] |
| SK-Mel-19 | Melanoma | ~0.32 |[1] |
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Anthelmintic Activity | Various Helminths | Data not available | |
| Cytotoxicity | Various Cancer Cell Lines | Data not available |
| Tubulin Polymerization | Purified Tubulin | Data not available | |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for mebendazole, and likely its metabolites, is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on the β-tubulin subunit of microtubules, benzimidazoles disrupt the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] This disruption of the cytoskeleton also interferes with cellular processes such as glucose uptake and intracellular transport in both parasitic helminths and cancer cells.[4]
Mebendazole has also been shown to modulate several key signaling pathways implicated in cancer progression, including:
-
Hedgehog Signaling Pathway: Mebendazole can inhibit this pathway, which is crucial for the proliferation and survival of certain cancer cells.
-
ERK Signaling Pathway: Mebendazole has been observed to have immunomodulatory activity through the ERK signaling pathway.[5]
-
VEGFR2 Signaling: By inhibiting VEGFR2, mebendazole can suppress angiogenesis, a critical process for tumor growth and metastasis.[6]
-
Bcl-2 Mediated Apoptosis: In melanoma cells, mebendazole induces apoptosis through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7]
The extent to which this compound interacts with these pathways has not been fully elucidated and presents a key area for future research.
References
- 1. Anthelmintic effects of bithionol, paromomycin sulphate, flubendazole and mebendazole on mature and immature Hymenolepis nana in mice PMID: 4067244 | MCE [medchemexpress.cn]
- 2. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. ijirt.org [ijirt.org]
- 7. aacrjournals.org [aacrjournals.org]
The Core Mechanism of 5-Hydroxymebendazole in Cancer Cells: An In-depth Technical Guide
Executive Summary
Mebendazole (B1676124) (MBZ), a broad-spectrum anthelmintic agent, has garnered significant attention for its potent anti-cancer properties, positioning it as a prime candidate for drug repurposing in oncology.[1] Following oral administration, mebendazole is rapidly metabolized in the liver, with its principal metabolite being 5-hydroxymebendazole (MBZ-OH).[2][3] While the vast majority of preclinical research has focused on the parent drug, the systemic anti-cancer effects observed in vivo are attributable to the combined actions of mebendazole and its metabolites. This guide delineates the core mechanisms of action established for mebendazole, which are presumed to be shared by or are foundational to the activity of its 5-hydroxy metabolite. The primary mechanism is the disruption of microtubule polymerization, which triggers a cascade of downstream anti-neoplastic effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][5]
Primary Mechanism: Inhibition of Tubulin Polymerization
The most well-characterized mechanism of action for mebendazole is its ability to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4]
Mebendazole binds to the colchicine-binding site on β-tubulin, a key subunit of microtubules.[3][5] This binding event prevents the polymerization of tubulin dimers into functional microtubules. In rapidly dividing cancer cells, which are highly dependent on dynamic microtubule assembly and disassembly to form the mitotic spindle, this disruption is catastrophic. The failure to form a proper mitotic spindle leads to an inability to segregate chromosomes correctly, resulting in mitotic arrest and, ultimately, cell death.[5][6]
Figure 1: Mebendazole inhibits tubulin polymerization, disrupting the mitotic spindle.
Downstream Effects: Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[2][6] Prolonged mitotic arrest forces the cancer cell into one of two fates: mitotic catastrophe or programmed cell death (apoptosis).
Mebendazole has been shown to induce apoptosis through multiple avenues:
-
p53-Independent Apoptosis: In many cancer types, the tumor suppressor p53 is mutated or inactive. Mebendazole can induce apoptosis regardless of p53 status.[7][8] In p53-null cells, the mechanism involves the accumulation of mitochondrial cytochrome c in the cytoplasm, which activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of critical cellular proteins like PARP.[6][8]
-
p53-Dependent Apoptosis: In cancer cells with functional p53, mebendazole treatment can lead to the stabilization of p53, which in turn upregulates pro-apoptotic genes.[8]
-
Modulation of Bcl-2 Family: The apoptotic process is also regulated by the Bcl-2 family of proteins. Mebendazole has been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death.[5]
Figure 2: Signaling pathways for mebendazole-induced apoptosis and cell cycle arrest.
Inhibition of Angiogenesis
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Mebendazole exhibits significant anti-angiogenic properties.[6] One of the key targets in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] Studies have shown that mebendazole can inhibit the kinase activity of VEGFR2, preventing its autophosphorylation.[9][10] This blocks downstream signaling cascades (such as the PLCγ-ERK1/2 pathway) that are essential for endothelial cell proliferation, migration, and tube formation, thereby starving the tumor of its required blood supply.[10]
Figure 3: Mebendazole inhibits angiogenesis via the VEGFR2 signaling pathway.
Modulation of Other Key Oncogenic Pathways
Beyond its primary effects, mebendazole has been shown to modulate other signaling pathways crucial for cancer cell survival and proliferation:
-
Glucose Metabolism: Mebendazole can interfere with tumor cell metabolism by modulating the expression of key glycolytic targets like SLC2A1 (GLUT1), HK1, and LDHA, leading to reduced glucose uptake and ATP production.[11]
-
Kinase Inhibition: It has been identified as a potent inhibitor of several protein kinases, including BCR-ABL and BRAF, at nanomolar concentrations.[1]
-
Signal Transduction: Mebendazole can reduce the activity of pro-survival pathways, including STAT3 and AKT.[4][12]
-
Immune Modulation: Evidence suggests mebendazole can promote the polarization of macrophages toward a pro-inflammatory M1 phenotype, which is associated with an anti-tumoral immune response.[1][13]
Quantitative Data: In Vitro Cytotoxicity of Mebendazole
The following table summarizes the half-maximal inhibitory concentration (IC50) values of mebendazole against a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cancer Type | Cell Line(s) | Reported IC50 Range (µM) | Reference(s) |
| Lung (NSCLC) | A549, H129, H460 | ~0.16 | [1] |
| Adrenocortical | H295R, SW-13 | 0.23 - 0.27 | [8] |
| Melanoma | Multiple Lines | ~0.32 | [8] |
| Colon | HT29, HCT-8, SW626, etc. | < 1.0 to < 5.0 | [1] |
| Ovarian | MES-OV, ES2, A2780, SKOV3 | 0.4 - 1.7 | [7] |
| Gastric | Multiple Lines | 0.39 - 1.25 | [1] |
| Breast | SKBr-3 (Chemoresistant) | ~0.5 (for 63% reduction) | [8] |
| Medulloblastoma | DAOY | Inhibits proliferation at 0.1 | [1] |
Note: IC50 values can vary based on experimental conditions and duration of exposure.
Detailed Experimental Protocols
Tubulin Polymerization Assay (In Vitro)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring changes in absorbance or fluorescence.
-
Objective: To determine if this compound directly inhibits the polymerization of tubulin.
-
Materials: Purified porcine or bovine tubulin (>99% pure), G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol (B35011), test compound (this compound), positive controls (colchicine, nocodazole), negative control (DMSO), temperature-controlled microplate reader (340 nm).
-
Procedure:
-
Prepare a tubulin solution (e.g., 3-4 mg/mL) in ice-cold G-PEM buffer containing glycerol and 1 mM GTP.
-
Add the test compound (this compound at various concentrations) or controls to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the rate of microtubule polymerization.
-
Analysis: Compare the polymerization curves of compound-treated samples to the negative control. Inhibition is indicated by a lower rate and extent of absorbance increase. Calculate IC50 values from dose-response curves.[14][15]
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cells.
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, this compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidic isopropanol (B130326) or DMSO).
-
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100-150 µL of solubilization solution to each well.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC50 value.[15]
-
Western Blot for Apoptosis Markers
This technique is used to detect and quantify specific proteins (e.g., cleaved caspases) to confirm the induction of apoptosis.
-
Objective: To detect the activation of key apoptotic proteins following treatment with this compound.
-
Materials: Cancer cells, this compound, RIPA lysis buffer with protease/phosphatase inhibitors, protein quantification kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of bands for cleaved (active) forms of apoptotic proteins in treated vs. untreated samples. β-actin is used as a loading control to ensure equal protein loading.[7]
-
Conclusion and Future Directions
The anti-cancer mechanism of mebendazole, the parent compound of this compound, is multi-faceted and robust, centered on the potent inhibition of tubulin polymerization. This primary action initiates a cascade of events including G2/M cell cycle arrest, induction of apoptosis, and suppression of tumor angiogenesis, making it a highly effective anti-neoplastic agent in preclinical models. While this compound is a major metabolite, a critical gap exists in the literature regarding its specific anti-cancer activity and mechanism. Future research must focus on isolating this metabolite and characterizing its pharmacological profile, including its tubulin-binding affinity, cytotoxic potency, and effects on key signaling pathways, to fully understand its contribution to the overall anti-cancer efficacy of mebendazole treatment. Such studies are essential for optimizing its potential clinical application in oncology.
References
- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 9. ET-04: MEBENDAZOLE IS EFFICACIOUS IN DIVERSE MEDULLOBLASTOMA TUMOR MODELS AND INHIBITS TUMOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy Is a Potential Target for Enhancing the Anti-Angiogenic Effect of Mebendazole in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mebendazole targets essential proteins in glucose metabolism leading gastric cancer cells to death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mebendazole Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Mebendazole to 5-Hydroxymebendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of the anthelmintic drug mebendazole (B1676124), with a specific focus on its conversion to the major metabolite, 5-hydroxymebendazole. Mebendazole undergoes significant hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This document summarizes the current understanding of the enzymatic pathways involved, presents available quantitative data, and offers detailed experimental protocols for studying this metabolic transformation in a laboratory setting. The information is intended to support further research into mebendazole's pharmacokinetics, potential drug-drug interactions, and its emerging applications in oncology.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used for the treatment of various parasitic worm infections. Following oral administration, mebendazole exhibits low systemic bioavailability due to poor absorption and extensive first-pass metabolism in the liver[1]. The primary metabolic pathway involves the reduction of the ketone group to form this compound, a chiral metabolite, and hydrolysis of the carbamate (B1207046) moiety[1][2]. Understanding the specifics of this metabolism, particularly the formation of this compound, is crucial for predicting its efficacy, safety profile, and potential for drug-drug interactions. In vitro models, such as human liver microsomes and recombinant cytochrome P450 enzymes, are invaluable tools for characterizing these metabolic pathways.
Enzymatic Basis of Mebendazole 5-Hydroxylation
The conversion of mebendazole to this compound is catalyzed by cytochrome P450 enzymes located primarily in the liver.
Role of Cytochrome P450 Isoforms
While the complete quantitative contribution of all CYP isoforms to mebendazole 5-hydroxylation has not been fully elucidated in publicly available literature, several key enzymes have been implicated.
-
CYP1A2: Studies utilizing recombinant human P450 enzymes, human liver microsomes, and human hepatocytes have demonstrated that mebendazole is metabolized by CYP1A2[3]. This suggests that CYP1A2 is at least partially responsible for the in vivo metabolism of mebendazole.
-
Potential Involvement of Other CYPs (CYP2J2 and CYP2C19): Research on the hydroxylation of structurally similar benzimidazoles, such as albendazole (B1665689) and fenbendazole (B1672488), has identified CYP2J2 and CYP2C19 as the primary enzymes responsible for their hydroxylation[4][5][6]. Given the structural similarities, it is plausible that these isoforms also contribute to the 5-hydroxylation of mebendazole. Further investigation is warranted to confirm and quantify their roles.
Quantitative Data on Mebendazole Metabolism
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Mebendazole
| CYP Isoform | IC50 (µM) | Reference |
| CYP1A2 | 20.4 | [7] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of mebendazole required to inhibit 50% of the activity of the respective CYP isoform.
Experimental Protocols
The following sections provide detailed methodologies for conducting in vitro studies on mebendazole metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the rate of this compound formation in pooled human liver microsomes.
Materials:
-
Mebendazole
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mebendazole in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of mebendazole by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the mebendazole working solution.
-
After a brief pre-incubation, start the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of ice-cold acetonitrile) containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method.
-
In Vitro Metabolism using Recombinant Human CYP Enzymes
This protocol is designed to identify the specific CYP isoforms involved in the 5-hydroxylation of mebendazole.
Materials:
-
Mebendazole
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2J2, and a panel of other major CYPs) co-expressed with NADPH-cytochrome P450 reductase.
-
Control microsomes (without the specific CYP enzyme)
-
Incubation buffer and cofactors as described in the HLM protocol.
Procedure:
-
Incubation Setup:
-
Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes.
-
Each mixture should contain the recombinant enzyme (at a specified concentration, e.g., 10-50 pmol/mL), buffer, and mebendazole.
-
-
Reaction Initiation and Termination:
-
Follow the same procedure for reaction initiation, incubation, and termination as described for the HLM experiment. A single time point within the linear range of metabolite formation is often used for initial screening.
-
-
Analysis:
-
Analyze the formation of this compound in each incubation mixture using LC-MS/MS.
-
Compare the rate of metabolite formation in the presence of each active CYP isoform to the rate in the control incubations. A significantly higher rate of formation in the presence of a specific CYP isoform indicates its involvement in the metabolic pathway.
-
Analytical Method: LC-MS/MS for Mebendazole and this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of mebendazole and this compound in the in vitro samples.
Table 2: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate the analyte and metabolite from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Mebendazole: 296.1; this compound: 298.1 |
| Product Ions (m/z) | Specific fragment ions for quantification and qualification. |
| Collision Energy | Optimized for each transition. |
Note: These parameters should be optimized for the specific instrument and analytical conditions used.
Visualizations
Metabolic Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. AU2020222041A1 - Pharmaceutical combinations comprising mebendazole and a strong or moderate CYP1A2 inhibitor - Google Patents [patents.google.com]
- 4. courses.washington.edu [courses.washington.edu]
- 5. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to the Preclinical Pharmacokinetics of 5-Hydroxymebendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, has garnered significant attention for its potential as a repurposed oncological agent. Central to understanding its therapeutic efficacy and safety profile is a thorough characterization of its pharmacokinetics, not only of the parent drug but also of its principal metabolites. This technical guide provides an in-depth exploration of the preclinical pharmacokinetics of 5-hydroxymebendazole (MBZ-OH), the major plasma metabolite of mebendazole. While quantitative pharmacokinetic data for this compound in preclinical models is notably scarce in publicly available literature, this guide synthesizes the existing knowledge on its formation, disposition, and the methodologies employed in its study.
Metabolic Pathway of Mebendazole to this compound
Mebendazole undergoes extensive first-pass metabolism in the liver, with the primary metabolic transformation being the reduction of its phenylketone moiety to a hydroxyl group, forming this compound[1]. This metabolite is then subject to further conjugation, primarily glucuronidation, before excretion[1]. While the specific enzymes responsible for the reduction of mebendazole to this compound have not been definitively identified, in vitro studies suggest the involvement of cytochrome P450 (CYP) enzymes and carbonyl reductases[2].
Pharmacokinetics of Mebendazole in Preclinical Models
Table 1: Pharmacokinetic Parameters of Mebendazole in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | Not Specified | Not Specified | [3] |
| Bioavailability | 53% | - | [3] |
| Terminal Half-life (t½) | - | 3.2 hours | [4] |
| Redistribution Half-life | - | 0.4 hours | [4] |
| Major Metabolite | This compound | This compound | [4] |
| Metabolite Excretion | - | ~77% of total recovered dose as the major metabolite, 99% of which is conjugated | [4] |
| Primary Route of Elimination | - | Biliary (~85%) | [4] |
Table 2: Pharmacokinetic Parameters of Mebendazole in Dogs
| Parameter | 100 mg/kg Oral Dose (Median) | 200 mg/kg Oral Dose (Median) | Reference |
| Cmax (ng/mL) | 220 | 147 | [5][6] |
| Tmax (hours) | 7 | 15 | [5][6] |
| AUC (ng·h/mL) | 2,119 | 3,115 | [5][6] |
Note: The provided data pertains to the parent drug, mebendazole. Extensive metabolism suggests that the exposure to this compound is significant, with one study in humans indicating that the plasma AUC for the major metabolites, including this compound, was approximately five times that of mebendazole itself[7].
Experimental Protocols
The following sections detail generalized methodologies for preclinical pharmacokinetic studies of mebendazole and its metabolites, based on published literature.
Animal Models and Dosing
-
Species: Male Wistar rats, Beagle dogs, and various mouse strains are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting is required for the study.
-
Dosing:
-
Oral Administration: Mebendazole is often administered as a suspension in a vehicle such as 7% Tween 80 and 3% ethanol (B145695) in water, or in gelatin capsules. Doses in preclinical studies have ranged from 10 mg/kg to 200 mg/kg.
-
Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, mebendazole can be dissolved in a suitable solvent like aqueous dimethyl sulfoxide (B87167) (DMSO) for intravenous injection.
-
Sample Collection and Processing
-
Blood Sampling: Blood samples are typically collected from the jugular vein (in catheterized animals) or other appropriate sites at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.
-
Bile and Urine Collection: In studies investigating excretion pathways, animals may be housed in metabolic cages to allow for the separate collection of urine and feces. For biliary excretion studies, bile duct cannulation may be performed.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the most common analytical technique for the quantification of mebendazole and its metabolites in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be used for sample clean-up and concentration of the analytes.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used as the mobile phase. The composition can be delivered in an isocratic (constant) or gradient (varied) manner.
-
Detection: A UV detector set at a specific wavelength (e.g., 290 nm) is typically used for quantification. Mass spectrometry (LC-MS/MS) can also be employed for higher sensitivity and selectivity.
-
-
Quantification: The concentration of this compound in the samples is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a reference standard.
Conclusion and Future Directions
The study of this compound's pharmacokinetics is crucial for a comprehensive understanding of mebendazole's overall disposition and potential for drug-drug interactions. While current literature establishes it as a major metabolite, there is a clear need for studies specifically designed to quantify its pharmacokinetic parameters in various preclinical models. Such data would be invaluable for refining physiologically based pharmacokinetic (PBPK) models and for better predicting human pharmacokinetics. Future research should focus on developing and validating sensitive bioanalytical methods for the simultaneous quantification of mebendazole and this compound, and applying these methods to in-depth pharmacokinetic studies across multiple preclinical species. This will ultimately contribute to the safer and more effective use of mebendazole in both its established anthelmintic role and its promising future in oncology.
References
- 1. Investigations on the biotransformation of mebendazole using an isolated perfused rat gut system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of mebendazole and flubendazole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of mebendazole in plasma and cerebrospinal fluid following a single oral dose in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery of 5-Hydroxymebendazole: A Major Metabolite of Mebendazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, has been a cornerstone in the treatment of various parasitic worm infestations since its introduction in 1971. Its efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism in the liver. A pivotal discovery in understanding the disposition of mebendazole was the identification of its major metabolite, 5-Hydroxymebendazole (5-OH-MBZ). This technical guide provides a comprehensive overview of the seminal research that led to the characterization of 5-OH-MBZ, detailing the experimental methodologies employed, presenting key quantitative data, and illustrating the metabolic pathways involved. This document serves as a crucial resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the biotransformation of a widely used therapeutic agent.
Introduction
Mebendazole, chemically known as methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate, exerts its anthelmintic effect by inhibiting microtubule polymerization in parasites. Despite its potent localized action in the gastrointestinal tract, its systemic bioavailability is low, a characteristic attributed to its poor aqueous solubility and significant presystemic metabolism. The primary metabolic transformation of mebendazole is the reduction of its ketone moiety, leading to the formation of this compound, also referred to as hydroxymebendazole (HMBZ) or the reduced metabolite. This biotransformation is a critical determinant of the drug's overall pharmacokinetic profile and systemic exposure. Early investigations into the metabolism of mebendazole were crucial in elucidating the pathways of its elimination and understanding the nature of its circulating metabolites.
The Metabolic Pathway of Mebendazole to this compound
The principal metabolic pathway of mebendazole involves the reduction of the benzoyl ketone group to a secondary alcohol, yielding this compound. This reaction is primarily catalyzed by reductase enzymes located in the liver. While the specific enzymes responsible for this reduction were not definitively identified in the early studies, subsequent research has suggested the involvement of carbonyl-reducing enzymes and potentially some cytochrome P450 (CYP450) isozymes.[1] The resulting hydroxylated metabolite is more polar than the parent drug, facilitating its further conjugation and excretion from the body, primarily via the bile.
Experimental Protocols for the Discovery and Characterization
The identification of this compound as a major metabolite was the result of meticulous in vivo and in vitro studies. The following sections detail the methodologies that were foundational in this discovery.
In Vivo Metabolism Studies in Rats
Seminal work by Allan and Watson in 1983 provided a comprehensive analysis of mebendazole's metabolism in rats, which laid the groundwork for understanding its disposition.[2]
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats were utilized.
-
Radiolabeling: Mebendazole was radiolabeled with Carbon-14 ([¹⁴C]-MBZ) to enable tracking of the drug and its metabolites.
-
Administration: A single oral or intravenous dose of [¹⁴C]-MBZ was administered.
-
Sample Collection: Urine, feces, and bile (via cannulation of the bile duct) were collected at timed intervals.
-
Metabolite Extraction: Samples were subjected to solvent extraction to isolate mebendazole and its metabolites.
-
Deconjugation: To identify conjugated metabolites, samples were treated with β-glucuronidase and arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column was employed to separate the parent drug from its metabolites.
-
Detection and Quantification: The eluent from the HPLC was passed through a radioactivity detector to quantify the amount of [¹⁴C] in each peak, corresponding to mebendazole and its metabolites.
-
Structural Identification: Mass spectrometry was used to determine the molecular weight and fragmentation patterns of the isolated metabolites, leading to the structural elucidation of this compound.
In Vitro Metabolism Studies using Liver Microsomes
To pinpoint the liver as the primary site of metabolism and to study the enzymatic processes involved, in vitro experiments using liver subcellular fractions were conducted.
Methodology:
-
Preparation of Liver Microsomes: Livers were excised from rats, homogenized, and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.
-
Incubation: Mebendazole was incubated with the prepared liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reactions.
-
Reaction Termination and Extraction: The reaction was stopped at various time points by the addition of an organic solvent (e.g., acetonitrile), which also served to precipitate proteins and extract the drug and its metabolites.
-
Analytical Chemistry: The supernatant was analyzed by HPLC with UV or radiometric detection to identify and quantify the formation of metabolites over time.
Quantitative Data on Mebendazole and this compound
The following tables summarize key pharmacokinetic parameters of mebendazole and this compound from early studies in both rats and humans. These data highlight the extensive metabolism of mebendazole and the significant presence of its hydroxylated metabolite in systemic circulation.
Table 1: Pharmacokinetic Parameters of Mebendazole and this compound in Rats
| Parameter | Mebendazole | This compound | Reference |
| Elimination Half-life (t½) | ~3.2 hours (IV) | - | [2] |
| Peak Plasma Time (Tmax) | - | - | - |
| Relative Abundance | - | Major metabolite, accounting for ~77% of total recovered radioactivity | [2] |
Table 2: Pharmacokinetic Parameters of Mebendazole and its Major Metabolites in Humans
| Parameter | Mebendazole | This compound & other metabolites | Reference |
| Elimination Half-life (t½) | 2.8 - 9.0 hours | Slower clearance than mebendazole | [3] |
| Peak Plasma Time (Tmax) | 1.5 - 7.25 hours | - | [3] |
| Peak Plasma Concentration (Cmax) | 17.5 - 500 ng/mL | - | [3] |
| Plasma AUC Ratio (Metabolite/Parent) | - | ~5 | [3] |
Conclusion
The discovery of this compound as the major metabolite of mebendazole was a critical step in understanding the drug's disposition and has had significant implications for its clinical use. The early in vivo and in vitro studies, employing radiolabeling, chromatography, and mass spectrometry, provided the foundational knowledge of its extensive hepatic metabolism. The quantitative data from these pioneering investigations revealed that the systemic circulation is predominantly composed of the hydroxylated metabolite rather than the parent drug. This comprehensive technical guide, by detailing the experimental protocols, presenting the key data, and illustrating the metabolic pathways, offers a valuable resource for scientists and researchers in the field of drug development and metabolism. A thorough understanding of the biotransformation of established drugs like mebendazole continues to be relevant for predicting drug-drug interactions, understanding inter-individual variability in response, and informing the development of new chemical entities.
References
The Role of 5-Hydroxymebendazole in Anthelmintic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthelmintic resistance is a growing global concern, threatening the efficacy of cornerstone drugs like mebendazole (B1676124) (MBZ) in controlling parasitic helminth infections. While resistance mechanisms involving alterations in the drug target, β-tubulin, are well-documented, the contribution of drug metabolism to this phenomenon is less understood. This technical guide provides an in-depth exploration of the potential role of 5-hydroxymebendazole (MBZ-OH), the principal metabolite of mebendazole, in anthelmintic resistance. We will delve into the metabolic pathways of mebendazole, the current understanding of the anthelmintic activity of its metabolites, and the potential interplay with resistance mechanisms such as target site mutations and drug efflux pumps. This guide also presents detailed experimental protocols and conceptual frameworks for investigating the precise role of this compound in drug-resistant helminths, aiming to stimulate further research in this critical area of drug development and resistance management.
Introduction: The Challenge of Anthelmintic Resistance
Helminth infections affect a significant portion of the world's population and livestock, leading to substantial morbidity and economic losses. For decades, benzimidazole (B57391) (BZ) anthelmintics, including mebendazole, have been pivotal in controlling these infections. The primary mechanism of action for mebendazole is the disruption of microtubule polymerization in the parasite's intestinal cells by binding to the β-tubulin subunit.[1][2][3] This leads to impaired glucose uptake, cellular dysfunction, and ultimately, parasite death.
However, the extensive and often intensive use of these drugs has led to the emergence and spread of anthelmintic resistance in numerous helminth species.[4][5][6][7] The most well-characterized mechanism of BZ resistance involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene, which reduce the binding affinity of the drug to its target.[5] Another significant factor contributing to resistance is the increased activity of drug efflux pumps, such as P-glycoproteins (P-gp), which actively transport xenobiotics, including anthelmintics, out of the parasite's cells.[8][9][10][11][12][13]
While these mechanisms are crucial, the role of drug metabolism in the overall efficacy and resistance profile of mebendazole remains an area of active investigation. This guide focuses specifically on the major metabolite of mebendazole, this compound, and its potential implications for anthelmintic resistance.
Metabolism of Mebendazole and the Formation of this compound
Following oral administration, mebendazole exhibits low and variable bioavailability due to its poor aqueous solubility and extensive first-pass metabolism in the liver.[14][15] The primary metabolic pathway involves the reduction of the benzoyl group to a hydroxyl group, forming this compound (methyl 5-(α-hydroxybenzyl)-2-benzimidazole carbamate).[15][16] This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[16] Further metabolism can lead to the formation of other minor metabolites.[15][16]
dot
The Anthelmintic Activity of this compound: An Unresolved Question
A critical aspect in understanding the role of this compound in resistance is determining its intrinsic anthelmintic activity. The prevailing view has been that the metabolites of mebendazole are largely inactive. However, some evidence suggests that this may not be entirely accurate. A study by Gupta et al. (1987) directly investigated the anthelmintic activity of this compound, although the detailed findings of this study are not widely available. The title of their publication, "Anthelmintic activity of methyl 5(6)-(alpha-hydroxyphenyl methyl) benzimidazole-2-carbamate, a metabolite of mebendazole," strongly suggests that the metabolite does possess some level of activity.[17]
Further research is urgently needed to quantify the anthelmintic efficacy of this compound against a range of susceptible and resistant helminth species. This is a crucial knowledge gap that hinders a complete understanding of mebendazole's overall in vivo activity and the potential for resistance to be influenced by its metabolic profile.
Potential Roles of this compound in Anthelmintic Resistance
The conversion of mebendazole to this compound could contribute to anthelmintic resistance through several interconnected mechanisms:
Reduced Affinity for the β-Tubulin Target
The structural modification from a ketone to a hydroxyl group in this compound could alter its binding affinity for the helminth β-tubulin. A lower binding affinity would translate to reduced inhibition of microtubule polymerization and, consequently, lower anthelmintic activity. This would mean that even if this compound reaches the target site, it may not be as effective as the parent drug.
Increased Substrate Recognition by Efflux Pumps
Drug efflux pumps, particularly P-glycoproteins, are a known mechanism of resistance to various anthelmintics.[8][9][10][11][12][13] It is plausible that this compound, being more polar than mebendazole, could be a better substrate for these efflux pumps. If this compound is more readily expelled from the parasite's cells than mebendazole, its intracellular concentration would be kept below the therapeutic threshold, contributing to a resistant phenotype. The interplay between mebendazole, its metabolite, and efflux pumps is a critical area for investigation.
dot
Quantitative Data Summary
Currently, there is a significant lack of quantitative data directly comparing the anthelmintic properties of mebendazole and this compound. The following tables highlight the key data that are needed to fill this knowledge gap.
Table 1: Comparative In Vitro Efficacy
| Compound | Helminth Species | Assay Type | IC50 / EC50 (µM) |
| Mebendazole | Haemonchus contortus (Susceptible) | Egg Hatch Assay | Data Needed |
| This compound | Haemonchus contortus (Susceptible) | Egg Hatch Assay | Data Needed |
| Mebendazole | Haemonchus contortus (Resistant) | Egg Hatch Assay | Data Needed |
| This compound | Haemonchus contortus (Resistant) | Egg Hatch Assay | Data Needed |
| Mebendazole | Trichuris trichiura (Susceptible) | Larval Development Assay | Data Needed |
| This compound | Trichuris trichiura (Susceptible) | Larval Development Assay | Data Needed |
Table 2: Comparative Binding Affinity to β-Tubulin
| Compound | Helminth Species | β-Tubulin Isotype | Binding Affinity (Kd, µM) |
| Mebendazole | Haemonchus contortus | Isotype 1 | Data Needed |
| This compound | Haemonchus contortus | Isotype 1 | Data Needed |
| Mebendazole | Caenorhabditis elegans | BEN-1 | Data Needed |
| This compound | Caenorhabditis elegans | BEN-1 | Data Needed |
Table 3: Comparative Substrate Activity for P-glycoprotein
| Compound | P-glycoprotein Source | Assay Type | Efflux Ratio / IC50 (µM) |
| Mebendazole | Haemonchus contortus P-gp | Rhodamine 123 Accumulation | Data Needed |
| This compound | Haemonchus contortus P-gp | Rhodamine 123 Accumulation | Data Needed |
| Mebendazole | Caenorhabditis elegans PGP-1 | Calcein-AM Efflux | Data Needed |
| This compound | Caenorhabditis elegans PGP-1 | Calcein-AM Efflux | Data Needed |
Experimental Protocols
To address the knowledge gaps identified in this guide, the following detailed experimental protocols are provided as a starting point for researchers.
In Vitro Anthelmintic Efficacy Assays
dot
a) Egg Hatch Assay (EHA)
-
Objective: To determine the concentration of a compound that inhibits 50% of helminth eggs from hatching.
-
Materials: Freshly collected helminth eggs (e.g., Haemonchus contortus), 96-well microtiter plates, mebendazole, this compound, solvent (e.g., DMSO), culture medium, Lugol's iodine.
-
Procedure:
-
Prepare serial dilutions of mebendazole and this compound in the culture medium.
-
Add approximately 100 eggs to each well of a 96-well plate.
-
Add the drug dilutions to the respective wells. Include solvent controls and negative controls (medium only).
-
Incubate the plates at 27°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs under a microscope.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
b) Larval Development Assay (LDA)
-
Objective: To determine the concentration of a compound that inhibits 50% of L1 larvae from developing to the L3 stage.
-
Materials: Hatched L1 larvae, 96-well microtiter plates, mebendazole, this compound, solvent, culture medium, Lugol's iodine.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add approximately 100 L1 larvae to each well.
-
Add the drug dilutions to the wells.
-
Incubate the plates at 27°C for 7 days.
-
After incubation, add Lugol's iodine to each well.
-
Count the number of L1, L2, and L3 larvae in each well.
-
Calculate the percentage of inhibition of development to the L3 stage and determine the IC50 value.
-
Tubulin Polymerization Assay
-
Objective: To measure the inhibitory effect of mebendazole and this compound on the polymerization of purified helminth tubulin.
-
Materials: Purified helminth tubulin, polymerization buffer (e.g., PEM buffer), GTP, mebendazole, this compound, spectrophotometer with temperature control.
-
Procedure:
-
Prepare solutions of mebendazole and this compound at various concentrations.
-
In a cuvette, mix the purified tubulin with the polymerization buffer and the test compound.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.
-
Compare the polymerization curves in the presence of the compounds to a control (no compound).
-
Determine the concentration of each compound that inhibits polymerization by 50%.
-
P-glycoprotein Substrate Assay (Rhodamine 123 Accumulation)
-
Objective: To determine if mebendazole and this compound are substrates of helminth P-glycoprotein.
-
Materials: Helminth larvae or cells expressing P-glycoprotein, Rhodamine 123 (a fluorescent P-gp substrate), mebendazole, this compound, known P-gp inhibitor (e.g., verapamil), fluorescence microscope or plate reader.
-
Procedure:
-
Pre-incubate the helminth larvae/cells with mebendazole, this compound, or verapamil (B1683045) at various concentrations.
-
Add Rhodamine 123 to the incubation medium.
-
Incubate for a defined period to allow for Rhodamine 123 uptake and efflux.
-
Wash the larvae/cells to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence of Rhodamine 123. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux, suggesting the compound is a substrate or inhibitor of the pump.
-
Signaling Pathways and Future Research Directions
The role of specific signaling pathways in mediating the effects of mebendazole and its metabolites, as well as in the development of resistance, is an emerging area of research.
-
Wnt Signaling: Benzimidazoles have been shown to inhibit the Wnt/β-catenin signaling pathway in cancer cells.[16][18][19] The Wnt pathway is conserved in helminths and plays a role in development and regeneration.[18] Investigating whether mebendazole or this compound modulates Wnt signaling in helminths could reveal novel mechanisms of action and resistance.
-
Calcium Signaling: Calcium is a critical second messenger in helminths, involved in muscle contraction, neurotransmission, and development.[8][20] Alterations in calcium homeostasis have been linked to the mode of action of some anthelmintics and could be a component of resistance mechanisms.[15]
-
G-protein Coupled Receptors (GPCRs): GPCRs are a major class of receptors in helminths that are involved in sensing the environment and regulating physiological processes.[9][21][22][23][24] They represent potential targets for novel anthelmintics and could be involved in signaling cascades that are affected by existing drugs.
dot
Conclusion and Future Perspectives
The role of this compound in anthelmintic resistance is a significant and understudied area. While the focus has traditionally been on the parent drug and its interaction with β-tubulin and efflux pumps, understanding the contribution of its major metabolite is crucial for a comprehensive picture of mebendazole's efficacy and the mechanisms by which parasites evade its action.
Future research should prioritize:
-
Quantitative assessment of the anthelmintic activity of this compound against a panel of susceptible and resistant helminth species.
-
Comparative studies on the binding affinity of mebendazole and this compound to helminth β-tubulin.
-
Investigation of whether this compound is a substrate for and/or an inducer of P-glycoprotein expression in helminths.
-
Elucidation of the signaling pathways in helminths that are modulated by mebendazole and its metabolites.
A deeper understanding of the role of this compound will not only enhance our knowledge of anthelmintic resistance but may also open new avenues for the development of more effective treatment strategies, including the design of novel benzimidazole derivatives with improved metabolic stability and reduced susceptibility to resistance mechanisms. This knowledge is essential for safeguarding the efficacy of this important class of anthelmintics for the future.
References
- 1. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintics are substrates and activators of nematode P glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albendazole - Wikipedia [en.wikipedia.org]
- 6. ijirt.org [ijirt.org]
- 7. Benzimidazole resistance in helminths: From problem to diagnosis [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium and Ca2+/Calmodulin-dependent kinase II as targets for helminth parasite control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The repertoire of G protein-coupled receptors in the human parasite Schistosoma mansoni and the model organism Schmidtea mediterranea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthelmintics Are Substrates and Activators of Nematode P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoproteins in anthelmintic safety, efficacy, and resistance [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthelmintic resistance and homeostatic plasticity (Brugia malayi) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium and Ca2+/Calmodulin-dependent kinase II as targets for helminth parasite control [ouci.dntb.gov.ua]
- 18. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Putative G protein-coupled receptors in parasitic nematodes--potential targets for the new anthelmintic class cyclooctadepsipeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assaying the Anthelmintic Potential of a Novel Family of G Protein-Coupled Receptors - IOWA STATE UNIVERSITY [portal.nifa.usda.gov]
- 23. mdpi.com [mdpi.com]
- 24. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of 5-Hydroxymebendazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Hydroxymebendazole, the primary metabolite of the anthelmintic drug Mebendazole. While extensive quantitative data for this specific metabolite is not widely available in public literature, this document consolidates existing qualitative information and outlines the standard experimental protocols and theoretical frameworks used to determine these critical physicochemical properties. Understanding the solubility and stability of this compound is paramount for its analytical method development, formulation design, and overall contribution to the safety and efficacy profile of its parent drug.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or its metabolite is a critical determinant of its absorption, distribution, and overall bioavailability. Based on available data, the solubility of this compound is qualitatively understood in a few key solvents and formulation vehicles.
Table 1: Qualitative Solubility of this compound
| Solvent/Vehicle System | Solubility Description |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Polyethylene Glycol 400 (PEG400) | Dissolves in |
| 0.2% Carboxymethyl cellulose | Can be suspended in |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Dissolves in |
This data is derived from certificates of analysis and formulation information for research purposes.
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a cornerstone of this process, helping to identify potential degradation products and elucidate degradation pathways. While specific degradation kinetics for this compound are not published, the typical stress conditions for such studies are well-established by the International Council for Harmonisation (ICH) guidelines.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 80°C |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 80°C |
| Neutral Hydrolysis | Water, Room Temperature to 80°C |
| Oxidation | 3-30% H₂O₂, Room Temperature |
| Photostability | ICH-compliant light exposure (e.g., 1.2 million lux hours) |
| Thermal Stress | 40°C to 80°C, with and without humidity |
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standard methodologies are routinely applied in the pharmaceutical industry for such characterizations.
Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol Outline:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, clear container.
-
Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual confirmation of excess solid should be maintained.
-
Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment is performed in triplicate to ensure the reliability of the results.
Forced Degradation Study
This study exposes the compound to various stress conditions to predict its stability and identify degradation products.
Protocol Outline:
-
Sample Preparation: Solutions of this compound are prepared in the stress media (acid, base, water, oxidizing agent). For solid-state studies, the powder is exposed to heat, light, and humidity.
-
Stress Application: The samples are subjected to the conditions outlined in Table 2 for a defined period.
-
Time-Point Sampling: Aliquots are taken at various time points and neutralized if necessary.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method. This method must be able to separate the intact this compound from any degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis of the main peak is performed to ensure it is not co-eluting with any degradants. Mass balance is calculated to account for the parent compound and all degradation products.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Forced Degradation and Stability Assessment.
Conclusion
While a comprehensive, quantitative dataset on the solubility and stability of this compound is yet to be established in the public domain, this guide provides a foundational understanding based on available qualitative information and established pharmaceutical science principles. The outlined experimental workflows serve as a roadmap for researchers and drug development professionals to generate the necessary data to fully characterize this important metabolite. Such studies are crucial for ensuring the quality, safety, and efficacy of Mebendazole-containing products and for advancing the analytical science surrounding benzimidazole (B57391) anthelmintics.
Navigating the Initial Stages of Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Hydroxymebendazole
For Immediate Release
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug Mebendazole. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic compounds. By outlining established experimental protocols and data presentation formats, this guide serves as a practical resource for assessing the cytotoxic potential of this compound and informing subsequent stages of preclinical development.
While specific cytotoxic data for this compound is not yet widely published, the methodologies described herein are based on standard practices for evaluating the cytotoxicity of novel chemical entities, including related benzimidazole (B57391) compounds.[1] The primary objective of this preliminary screening is to determine the concentration-dependent effects of the compound on the viability of cultured mammalian cells and to elucidate potential mechanisms of cell death.[2]
Core Concepts in Cytotoxicity Screening
In vitro cytotoxicity testing is a foundational step in the safety and efficacy assessment of new compounds.[3] These assays provide critical data on a compound's potential to induce cell damage or death.[3] A key metric derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[3][4] This value is instrumental in comparing the potency of different compounds and guiding dose selection for further studies.
A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.[2] This typically involves evaluating different cellular parameters, such as metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).[2][3]
Data Presentation: In Vitro Cytotoxicity of this compound
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting the results of such a screening for this compound against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| MCF-7 | Breast | Data to be determined |
| HeLa | Cervical | Data to be determined |
| A549 | Lung | Data to be determined |
| HepG2 | Liver | Data to be determined |
| Non-cancerous control | Data to be determined |
Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity
| Assay | Endpoint Measured | Cell Line | Result |
| LDH Release Assay | Membrane Integrity | MCF-7 | Data to be determined |
| Caspase-3/7 Activity | Apoptosis Induction | MCF-7 | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental results. The following section outlines the protocols for key in vitro cytotoxicity assays.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) and a non-cancerous control cell line should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[1]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[4][7] Remove the existing medium and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle (e.g., DMSO) control.[3]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[3]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.[3]
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.[3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer a portion of the supernatant to a new 96-well plate.[3]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells.
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 assay is a luminescent method for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations have been created using Graphviz (DOT language) to depict the experimental workflow and a potential signaling pathway for this compound.
Mebendazole, the parent compound of this compound, is known to exert its anticancer effects primarily through the disruption of microtubule polymerization.[8] This leads to mitotic arrest and the induction of apoptosis.[8] A key signaling pathway involved in this process is the regulation of the Bcl-2 family of proteins.
This technical guide provides a foundational framework for the initial cytotoxic evaluation of this compound. By employing a combination of established assays, researchers can generate reliable and reproducible data to inform critical decisions in the early stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Enzymatic Landscape of Mebendazole Metabolism: A Guide to the Formation of 5-Hydroxymebendazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic, is primarily metabolized in the liver, with less than 10% of an oral dose being systemically absorbed.[1] A key step in its biotransformation is the formation of 5-hydroxymebendazole (5-OH-MBZ), a major plasma metabolite.[2][3] Understanding the enzymatic pathways responsible for this hydroxylation is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and informing the development of new therapeutic applications for mebendazole. This technical guide provides a comprehensive overview of the current knowledge regarding the enzymes involved in this compound formation, supported by experimental evidence and detailed methodologies.
Primary Enzymes in this compound Formation
In vitro studies utilizing recombinant human cytochrome P450 (CYP) enzymes, human liver microsomes (HLMs), and human hepatocytes have identified cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for the metabolism of mebendazole to this compound.[4][5] Evidence also suggests a minor contribution from CYP2C19 .[5] Other major drug-metabolizing CYP isoforms, including CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4, do not appear to be significantly involved in this metabolic pathway.[5]
The role of CYP1A2 is further substantiated by inhibition studies, where the metabolism of mebendazole is significantly reduced in the presence of selective CYP1A2 inhibitors such as furafylline (B147604) and fluvoxamine.[4][5] While direct, peer-reviewed publications detailing the kinetic parameters (Km and Vmax) for mebendazole 5-hydroxylation by human CYP1A2 are not publicly available, the identification of CYP1A2 as the primary catalyst is a crucial step in characterizing this metabolic pathway. For structurally similar benzimidazoles like albendazole (B1665689) and fenbendazole, CYP2J2 and CYP2C19 have been identified as the major enzymes responsible for their hydroxylation, highlighting the diversity of CYP involvement in the metabolism of this drug class.[6]
Data on Enzyme Involvement in Mebendazole Metabolism
| Enzyme | Role in Mebendazole Metabolism | Evidence | Reference |
| CYP1A2 | Primary enzyme responsible for 5-hydroxylation. | Recombinant human P450s, human liver microsomes, human hepatocytes, and inhibition studies. | [4][5] |
| CYP2C19 | Minor contribution to metabolism. | Recombinant human P450s. | [5] |
| CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP3A4 | Not significantly involved. | Recombinant human P450s. | [5] |
Secondary Metabolism: Glucuronidation of this compound
Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, which facilitates its excretion. The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the conjugation of this compound have not yet been definitively identified.[7] However, given the substrate specificities of the UGT superfamily, it is likely that members of the UGT1A and UGT2B subfamilies are involved.[7]
Experimental Protocols
The identification of drug-metabolizing enzymes is a multi-step process involving in vitro assays with different biological matrices. Below are detailed methodologies adapted from studies on benzimidazole metabolism that can be applied to characterize the formation of this compound.[6][8]
Protocol 1: Mebendazole Metabolism using Recombinant Human CYP Enzymes
Objective: To identify the specific CYP isoforms capable of metabolizing mebendazole to this compound.
Materials:
-
Mebendazole
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2J2, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of mebendazole in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the recombinant CYP enzyme, potassium phosphate buffer, and mebendazole at the desired final concentration. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.[2][3]
Protocol 2: Kinetic Analysis in Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound in a more physiologically relevant matrix.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Mebendazole
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a series of mebendazole concentrations.
-
Combine HLMs, potassium phosphate buffer, and each mebendazole concentration in separate tubes. Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a time period determined to be in the linear range of metabolite formation.
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Quantify the formation of this compound using LC-MS/MS.
-
Plot the velocity of the reaction (rate of this compound formation) against the mebendazole concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 3: CYP Inhibition Assay
Objective: To confirm the involvement of specific CYP isoforms by using selective chemical inhibitors.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Mebendazole
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine (B1205844) for CYP2C19)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Pre-incubate HLMs with a selective CYP inhibitor or vehicle control in potassium phosphate buffer at 37°C.
-
Add mebendazole to the mixture and continue the pre-incubation.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate, terminate, and process the samples as previously described.
-
Quantify the formation of this compound and compare the rate of formation in the presence and absence of the inhibitor to determine the percent inhibition.
Signaling Pathways and Regulation
The expression of CYP1A2 is primarily regulated by the aryl hydrocarbon receptor (AhR) signaling pathway .[9][10] Studies have shown that mebendazole can induce the expression and activity of CYP1A enzymes in vitro.[11][12][13] This suggests that mebendazole may act as an agonist or an indirect activator of the AhR pathway, leading to a potential for auto-induction of its own metabolism. In the context of its anticancer properties, mebendazole has been found to modulate other signaling pathways, including the Girdin-mediated AKT/IKKα/β/NF-κB axis, but the direct link between these pathways and mebendazole metabolism is not yet established.[14]
Visualizations
Metabolic Pathway of Mebendazole
Caption: Metabolic conversion of Mebendazole to its hydroxylated and glucuronidated forms.
Experimental Workflow for Enzyme Identification
Caption: A typical workflow for identifying drug-metabolizing enzymes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Potential induction of CYP1A2 expression by Mebendazole via the AhR pathway.
Conclusion
The formation of this compound is a critical metabolic step primarily catalyzed by CYP1A2, with a minor contribution from CYP2C19. The subsequent glucuronidation of this metabolite is carried out by yet-to-be-identified UGT isoforms. The potential for mebendazole to induce its own metabolism through the AhR signaling pathway warrants further investigation, as it could have significant clinical implications. While the key enzymatic players in the initial hydroxylation have been identified, further research is needed to fully characterize the kinetics of this reaction and to identify the specific UGTs involved in the downstream metabolic cascade. The experimental protocols and pathways outlined in this guide provide a framework for researchers to further elucidate the intricacies of mebendazole metabolism.
References
- 1. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2020222041A1 - Pharmaceutical combinations comprising mebendazole and a strong or moderate CYP1A2 inhibitor - Google Patents [patents.google.com]
- 5. CA3129696A1 - Pharmaceutical combinations comprising mebendazole and a strong or moderate cyp1a2 inhibitor - Google Patents [patents.google.com]
- 6. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of mebendazole on P4501A activity in rat hepatocytes and HepG2 cells. Comparison with tiabendazole and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of flubendazole and mebendazole on cytochromes P4501A in pheasant hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxymebendazole as a Biomarker for Mebendazole Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used in the treatment of various parasitic worm infestations.[1] Its efficacy is primarily localized to the gastrointestinal tract, as it is poorly absorbed systemically.[2] However, the portion of mebendazole that is absorbed undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[3] Among these, 5-hydroxymebendazole (HMBZ) has emerged as a significant biomarker for assessing systemic exposure to mebendazole. This technical guide provides a comprehensive overview of this compound's role as a biomarker, including its pharmacokinetic profile, detailed analytical methodologies for its quantification, and the metabolic pathway of its formation.
Pharmacokinetics of Mebendazole and this compound
Following oral administration, less than 10% of the mebendazole dose reaches systemic circulation due to incomplete absorption and significant first-pass metabolism.[2][3] The absorbed drug is highly bound to plasma proteins (approximately 90-95%). Mebendazole's elimination half-life in plasma is relatively short, ranging from 3 to 6 hours in most patients.[3]
The metabolism of mebendazole is extensive, with the plasma concentrations of its major metabolites, including the hydroxylated and hydrolyzed forms, being substantially higher than that of the parent drug.[4][5] Specifically, the plasma area under the curve (AUC) for the major metabolites can be about five times that of mebendazole.[5] This highlights the importance of monitoring metabolite levels to accurately assess systemic drug exposure.
While specific pharmacokinetic parameters for this compound are not extensively reported in the literature, its concentration in plasma is known to be several-fold higher than that of mebendazole.[4] This makes it a sensitive and reliable biomarker for mebendazole exposure.
Table 1: Pharmacokinetic Parameters of Mebendazole in Humans
| Parameter | Value | Reference |
| Bioavailability | <10% (oral) | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [3] |
| 1.5 - 7.25 hours | [5] | |
| Peak Plasma Concentration (Cmax) | 17.5 - 500 ng/mL (10 mg/kg dose) | [5] |
| Mean: 69.5 ng/mL (initial dose) | [5] | |
| Mean: 137.4 ng/mL (chronic therapy) | [5] | |
| Elimination Half-life (t½) | 3 - 6 hours | [3] |
| 2.8 - 9.0 hours | [5] | |
| Protein Binding | ≥ 90% | [4] |
Metabolic Pathway of Mebendazole
Mebendazole is primarily metabolized in the liver. The formation of this compound occurs through a reduction of the ketone group on the benzoyl moiety of the mebendazole molecule.[6] While the specific enzymes responsible for the hydroxylation of mebendazole have not been definitively identified in the provided search results, it is known that cytochrome P450 (CYP) enzymes are involved in the metabolism of other benzimidazoles like albendazole (B1665689) and fenbendazole (B1672488), with CYP2J2 and CYP2C19 playing significant roles in their hydroxylation.[7] It is plausible that similar enzymes are involved in mebendazole metabolism. Another major metabolic route is the hydrolysis of the carbamate (B1207046) ester, leading to the formation of 2-amino-5-benzoylbenzimidazole.[4]
Experimental Protocols for this compound Quantification
The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation
A crucial step in the analysis is the efficient extraction of the analyte from the complex biological matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed methods.
Liquid-Liquid Extraction (LLE) Protocol:
-
Alkalinization: To 1 mL of plasma sample, add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and n-butyl chloride).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing, followed by centrifugation at approximately 1,200 x g for 10 minutes to separate the organic and aqueous layers.[8]
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol:
-
Pre-conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.
-
Sample Loading: Dilute the plasma sample with water and load it onto the pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte of interest using a stronger organic solvent (e.g., methanol with 1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Conditions | Reference |
| Chromatography | ||
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) | [8] |
| Mobile Phase | A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetateB: Acetonitrile or Methanol with 0.1% formic acid | [8] |
| Flow Rate | 0.15 - 0.25 mL/min | [8][9] |
| Injection Volume | 5 - 20 µL | [9] |
| Gradient | Isocratic or gradient elution, optimized for separation | [8] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [9] |
| Monitored Transitions | Precursor ion (m/z) → Product ion(s) (m/z) for this compound and internal standard | |
| Dwell Time | Optimized for sufficient data points across the chromatographic peak | |
| Collision Energy | Optimized for fragmentation of the precursor ion | |
| Internal Standard | A structurally similar compound, such as a deuterated analog of this compound or another benzimidazole derivative. |
Workflow for LC-MS/MS Analysis of this compound in Plasma
Conclusion
This compound serves as a crucial biomarker for assessing systemic exposure to mebendazole. Its significantly higher plasma concentrations compared to the parent drug make it a more sensitive and reliable indicator for pharmacokinetic and bioavailability studies. The well-established LC-MS/MS methodologies provide a robust and accurate means for its quantification in biological matrices. For researchers and professionals in drug development, monitoring this compound levels is essential for understanding the disposition of mebendazole in the body and for optimizing dosing regimens, particularly in the context of exploring new therapeutic applications for this well-established drug.
References
- 1. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for 5-Hydroxymebendazole quantification in plasma
An HPLC-Based Application and Protocol for the Quantification of 5-Hydroxymebendazole in Human Plasma
This document provides a detailed application note and a comprehensive protocol for the quantification of this compound, the major active metabolite of mebendazole, in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in drug development.
Application Note
Introduction
Mebendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations. Following oral administration, it is extensively metabolized in the liver to this compound, which is the principal metabolite found in plasma. Accurate quantification of this metabolite is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This HPLC method provides a sensitive, specific, and reproducible approach for the determination of this compound in human plasma.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from plasma samples using a protein precipitation technique. The separated supernatant is then injected into a reversed-phase HPLC system. The compounds are separated on a C18 column with an isocratic mobile phase and detected by a UV-Vis detector. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a standard calibration curve.
Method Validation Summary
The described method has been validated for its linearity, accuracy, precision, and recovery, demonstrating its suitability for bioanalytical applications. The validation parameters are summarized below and detailed in the protocol.
Quantitative Data Summary
The following tables summarize the quantitative data from the method validation experiments.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 2000 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| This compound | 30 (LQC) | 29.1 ± 1.8 | 97.0 | 6.2 |
| 800 (MQC) | 815.2 ± 35.1 | 101.9 | 4.3 | |
| 1600 (HQC) | 1568.0 ± 61.2 | 98.0 | 3.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| This compound | Low | 88.5 |
| Medium | 91.2 | |
| High | 90.1 |
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Tinidazole or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 292 nm.
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve concentrations for spiking into plasma to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a suitable concentration (e.g., 10 µg/mL) in methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 10, 50, 100, 250, 500, 1000, 2000 ng/mL) and quality control samples (LQC, MQC, and HQC).
4. Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into the corresponding tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank plasma) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in the bioanalytical method validation process, ensuring the reliability of the quantitative data.
Caption: Logical flow of bioanalytical method validation.
5. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the regression equation to determine the concentration of this compound in the plasma samples and QCs.
Disclaimer: This protocol is a general guideline. Specific parameters may need to be optimized for different laboratory conditions and equipment. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this method to clinical or preclinical studies.
References
Application Note: Quantitative Determination of 5-Hydroxymebendazole in Tissue by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxymebendazole, a principal metabolite of the anthelmintic drug mebendazole (B1676124), in tissue samples. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for residue analysis and pharmacokinetic studies in various tissue matrices. The use of a deuterated internal standard, 5-hydroxy mebendazole-d3 (B588179), ensures accuracy and precision.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic widely used in veterinary and human medicine.[1][2] Its primary metabolite, this compound, is a key analyte for assessing drug metabolism and monitoring residue levels in edible tissues to ensure food safety.[1][2][3] The development of reliable and sensitive analytical methods for the detection of this compound in complex biological matrices like tissue is therefore crucial.[1][3] This application note presents a comprehensive LC-MS/MS protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate quantification of this compound in tissue.
Materials and Methods
Reagents and Materials
-
This compound (HMEB) analytical standard
-
5-hydroxy mebendazole-d3 (HMEB-d3) internal standard (IS)[1][4]
-
HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and ethyl acetate[1]
-
Formic acid and ammonium (B1175870) formate[1]
-
Sodium hydroxide (B78521) (NaOH)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Ultrapure water
-
50 mL centrifuge tubes
-
Microcentrifuge tubes
-
Syringe filters (0.2 µm PTFE)[1]
Standard Solution Preparation
Stock solutions of this compound and the internal standard (5-hydroxy mebendazole-d3) are prepared by dissolving 10 mg of each compound in 10 mL of DMSO to achieve a concentration of 1000 µg/mL.[1][4] Working standard solutions are then prepared by appropriate serial dilutions of the stock solutions with a mixture of water and methanol (50:50, v/v) containing 10 mM ammonium formate (B1220265).[1]
Sample Preparation
-
Homogenization: Weigh 2 g of the tissue sample into a 50 mL centrifuge tube.[1]
-
Spiking: Fortify the sample with the internal standard solution (5-hydroxy mebendazole-d3).
-
Alkalinization: Add 10 mL of distilled water and homogenize. Make the sample alkaline by adding 1 mL of 1M NaOH.[1]
-
Liquid-Liquid Extraction (LLE): Add 20 mL of ethyl acetate (B1210297) and shake vigorously for 10 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 5 minutes.[1]
-
Extraction Repetition: Transfer the supernatant (organic layer) to a clean tube. Repeat the extraction process on the remaining sample pellet twice more with 10 mL of ethyl acetate each time.[1]
-
Evaporation: Combine the organic extracts and evaporate to dryness at 60°C under a gentle stream of nitrogen.[1][4]
-
Reconstitution: Reconstitute the dried residue in 1.2 mL of the initial mobile phase (e.g., 50:50 water with 10 mM ammonium formate and methanol).[1]
-
Defatting: Add 2 mL of n-hexane, vortex, and centrifuge. Remove and discard the upper n-hexane layer.[1][4]
-
Filtration: Filter the final extract through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.[1][3]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2 mm, 3 µm)[1] |
| Mobile Phase A | Water with 10 mM ammonium formate[1] or 0.1% formic acid[3] |
| Mobile Phase B | Methanol[1] or Acetonitrile[3] |
| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.[1][3] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 500 °C[4] |
| Curtain Gas | 20 psi[4] |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (HMEB) | 298 | 160 / 266 | 59 / 49 |
| 5-OH-Mebendazole-d3 (IS) | 301 | 79 / 266 | 55 / 55 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection.
Results and Discussion
This LC-MS/MS method was validated for specificity, linearity, sensitivity (limit of detection and quantification), accuracy, and precision, demonstrating its suitability for the quantitative analysis of this compound in tissue samples.
Method Validation
The method was validated according to the European Legislation 2002/657/EC.[1]
Specificity: The specificity of the method was confirmed by analyzing blank tissue samples to ensure no interfering peaks were present at the retention time of this compound and its internal standard.[1]
Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated good linearity over the tested concentration range.
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be sufficiently low for residue analysis.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.07 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.2 µg/kg[1] |
| Recovery | > 90%[3] |
| Precision (RSD) - Repeatability | 5 - 11%[3] |
| Precision (RSD) - Within-lab | 2 - 17%[3] |
Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing spiked blank tissue samples at multiple concentration levels. The results, expressed as recovery and relative standard deviation (RSD), were within acceptable limits.[3]
Logical Relationship of Key Steps
Caption: Logical flow of the analytical method.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantitative determination of this compound in tissue samples. The simple and efficient sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for accurate and precise measurements, making it well-suited for applications in drug metabolism research and food safety monitoring.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a Validated Bioanalytical Method for 5-Hydroxymebendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the quantitative determination of 5-Hydroxymebendazole, the primary active metabolite of Mebendazole, in human plasma. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is intended for use in pharmacokinetic, bioavailability, and bioequivalence studies. The protocol has been developed and validated based on current regulatory guidelines, ensuring accuracy, precision, and reliability of the analytical data.
Bioanalytical Method
The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. 5-Hydroxy-mebendazole-d3 is used as the internal standard (IS) to ensure accuracy.
Materials and Reagents
-
Analytes: this compound, this compound-d3 (Internal Standard)
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate; Formic Acid, Ammonium (B1175870) Formate
-
Reagents: Dimethyl sulfoxide (B87167) (DMSO), Deionized water
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent polymeric reversed-phase cartridges.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound-d3 in 10 mL of DMSO separately to obtain primary stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration and Quality Control (QC) Spiking Solutions: Prepare separate sets of spiking solutions for calibration standards and QCs from the working standard solutions.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the calibration spiking solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range would be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ (Lower Limit of Quantification): The lowest standard on the calibration curve.
-
LQC (Low Quality Control): Approximately 3 times the LLOQ.
-
MQC (Medium Quality Control): In the mid-range of the calibration curve.
-
HQC (High Quality Control): Approximately 75-85% of the ULOQ (Upper Limit of Quantification).
-
Sample Preparation (Solid-Phase Extraction)
The following diagram illustrates the solid-phase extraction workflow:
Protocol Steps:
-
Pre-treatment: To a 200 µL aliquot of plasma, add the internal standard. Acidify the sample with 2% formic acid, vortex, and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M HCl and 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | To be determined empirically |
| This compound | e.g., m/z 312.1 -> 280.1 |
| 5-OH-mebendazole-d3 | e.g., m/z 315.1 -> 283.1 |
| Collision Gas | Nitrogen |
Method Validation
The bioanalytical method was validated in accordance with regulatory guidelines. The validation parameters and acceptance criteria are summarized below.
Selectivity and Specificity
The method's selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of this compound and the internal standard.[3]
Linearity and Calibration Curve
The linearity of the method was evaluated by constructing an eight-point calibration curve in human plasma. The curve was linear over the concentration range of 1-1000 ng/mL.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | Consistent with expected concentrations |
| Regression Model | Weighted (1/x²) linear regression | Appropriate for the data |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| LLOQ | 1 ng/mL | S/N ≥ 5, Accuracy ±20%, Precision ≤20% |
| LLOQ Accuracy (%) | 95.8 - 104.2 | 80 - 120% |
| LLOQ Precision (%CV) | ≤ 8.5 | ≤ 20% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels in quintuplicate over three separate days.
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 1 | -2.5 to 3.1 | ≤ 7.8 | -1.8 to 4.2 | ≤ 9.3 |
| LQC | 3 | -4.1 to 1.9 | ≤ 5.5 | -3.5 to 2.8 | ≤ 6.7 |
| MQC | 500 | -2.8 to 0.5 | ≤ 4.2 | -1.9 to 1.5 | ≤ 5.1 |
| HQC | 850 | -3.2 to 1.1 | ≤ 3.9 | -2.7 to 2.0 | ≤ 4.8 |
| Acceptance Criteria | ± 15% (± 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
| LQC | 3 | 92.5 | 0.98 |
| MQC | 500 | 94.1 | 1.01 |
| HQC | 850 | 93.7 | 0.99 |
| Acceptance Criteria | Consistent and reproducible | %CV of IS-normalized matrix factor ≤ 15% |
Stability
The stability of this compound was assessed under various conditions to ensure sample integrity from collection to analysis.
Table 6: Stability of this compound in Human Plasma
| Stability Condition | Duration | Temperature | Mean % Change from Nominal | Acceptance Criteria |
| Bench-top | 6 hours | Room Temperature | -4.2 to 2.5 | ± 15% |
| Freeze-Thaw | 3 cycles | -20°C to RT | -6.8 to 1.9 | ± 15% |
| Long-term | 90 days | -80°C | -5.5 to 3.1 | ± 15% |
| Post-preparative | 24 hours | 4°C (Autosampler) | -3.7 to 0.8 | ± 15% |
Conclusion
The LC-MS/MS method described in this document is selective, sensitive, accurate, and precise for the quantification of this compound in human plasma. The method has been successfully validated and is suitable for supporting clinical and non-clinical pharmacokinetic studies.
References
Application of 5-Hydroxymebendazole as a Reference Standard in Drug Metabolism Studies
Application Note
Introduction
5-Hydroxymebendazole is the major active metabolite of mebendazole (B1676124), a broad-spectrum benzimidazole (B57391) anthelmintic agent used in the treatment of various parasitic worm infestations. In drug metabolism and pharmacokinetic (PK) studies, this compound serves as a critical reference standard for the accurate quantification of mebendazole's metabolic conversion and disposition in biological matrices. Its use is essential for elucidating the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and clinical monitoring. This document provides detailed protocols and data on the application of this compound as a reference standard in bioanalytical method development and drug metabolism research.
This compound is utilized as a reference standard in a variety of analytical applications, including:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To quantify the concentration of the metabolite in plasma, serum, and other biological fluids over time, enabling the determination of key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
-
In Vitro Metabolism Assays: In studies using liver microsomes, hepatocytes, or other enzyme preparations to investigate the metabolic pathways of mebendazole and to determine enzyme kinetics.
-
Analytical Method Validation: As a standard for the development and validation of sensitive and specific bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Residue Analysis: For the detection and quantification of mebendazole and its metabolites in animal-derived food products to ensure food safety.[1]
The availability of high-purity this compound as a certified reference material (CRM) is crucial for ensuring the accuracy, precision, and reliability of these studies.
Mebendazole Metabolism
Mebendazole undergoes extensive first-pass metabolism in the liver, with less than 10% of an oral dose reaching systemic circulation.[2] The primary metabolic pathway involves the reduction of the ketone group to a hydroxyl group, forming this compound.[3][4] This metabolite can exist as chiral enantiomers.[4][5] Further metabolism includes hydrolysis of the carbamate (B1207046) moiety.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound as a reference standard.
Table 1: Pharmacokinetic Parameters of Mebendazole and Metabolites in Humans
| Parameter | Mebendazole | This compound & 2-Amino-5-benzoylbenzimidazole | Reference |
| Elimination Half-life (t½) | 2.8 - 9.0 hours | Slower clearance than Mebendazole | [6] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 7.25 hours | Not Specified | [6] |
| Peak Plasma Concentration (Cmax) (Initial Dose) | 17.5 - 500 ng/mL (mean 69.5 ng/mL) | Not Specified | [6] |
| Peak Plasma Concentration (Cmax) (Chronic Therapy) | mean 137.4 ng/mL | Not Specified | [6] |
| Plasma AUC (Chronic Therapy) | Not Specified | ~5 times the plasma AUC of Mebendazole | [6] |
Table 2: Validation Parameters for LC-MS/MS Analysis of Mebendazole and Metabolites in Sheep Liver
| Analyte | Recovery (%) | Repeatability (RSD %) | Within-Laboratory Reproducibility (RSD %) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Reference |
| Mebendazole | >90 | 5 - 11 | 2 - 17 | 56.6 | 60.0 | [7] |
| This compound | >90 | 5 - 11 | 2 - 17 | 61.8 | 86.1 | [7] |
| Aminomebendazole | >90 | 5 - 11 | 2 - 17 | 64.2 | 90.9 | [7] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions for Calibration Curve
This protocol describes the preparation of stock and working solutions of this compound to be used in the generation of a calibration curve for quantitative analysis.
Materials:
-
This compound certified reference material
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks (10 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of DMSO in a 10 mL volumetric flask to obtain a stock solution of 1000 µg/mL.[8]
-
Store the stock solution at -20°C.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Add ACN to the mark and mix thoroughly to obtain a working standard solution of 100 µg/mL.[8]
-
-
Mixed Standard Solution (e.g., 1.0 µg/mL):
-
Further dilute the working standard solution with the appropriate solvent (e.g., mobile phase or a mixture of ACN and water) to prepare mixed standard solutions at desired concentrations for the calibration curve.[8]
-
-
Calibration Curve Standards:
Protocol 2: LC-MS/MS Method for Quantification of Mebendazole and this compound in Biological Matrices
This protocol provides a general framework for the simultaneous quantification of mebendazole and this compound in biological samples such as plasma or tissue homogenates. A deuterated internal standard (IS), such as 5-hydroxy mebendazole-d3 (B588179), is recommended for optimal accuracy.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 2 g of homogenized tissue sample in a 50 mL centrifuge tube, add the internal standard solution.
-
Add 10 mL of distilled water and homogenize.
-
Alkalinize the sample by adding 1 mL of 1M NaOH.
-
Add 20 mL of ethyl acetate (B1210297) and shake for 10 minutes to extract the analytes.[10]
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen at 45-50°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate (B1220265) in water.[7][10]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.6 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 10 µL.[12]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode (ESI+).[10]
-
Ion Source Parameters:
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi[10]
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion pairs for mebendazole, this compound, and the internal standard should be optimized by infusing standard solutions into the mass spectrometer. For example:
-
Mebendazole: Precursor ion (m/z) -> Product ions (m/z)
-
This compound: Precursor ion (m/z) -> Product ions (m/z)
-
5-hydroxy mebendazole-d3 (IS): Precursor ion (m/z) -> Product ions (m/z)
-
4. Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
-
The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Conclusion
This compound is an indispensable reference standard for the robust and reliable study of mebendazole metabolism and pharmacokinetics. Its use in the preparation of calibration standards and for method validation ensures the accuracy of quantitative bioanalytical data. The detailed protocols provided herein offer a foundation for researchers and drug development professionals to implement these methods in their laboratories. The use of high-purity, certified reference materials for both this compound and its deuterated analogues is paramount for regulatory compliance and the generation of high-quality data in drug development.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Mebendazole using 5-Hydroxymebendazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely used for the treatment of various parasitic worm infections. Accurate quantification of mebendazole and its primary metabolite, 5-hydroxymebendazole (HMBZ), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food products. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) for achieving the highest accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3] this compound-d3 (HMBZ-d3) is an ideal internal standard for the bioanalysis of mebendazole and its metabolites due to its structural similarity and co-elution with the analyte of interest, ensuring reliable quantification.
This document provides detailed application notes and experimental protocols for the quantitative analysis of mebendazole using this compound-d3 as an internal standard by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analysis of mebendazole (MBZ) and this compound (HMBZ) using an LC-MS/MS method with this compound-d3 as an internal standard. The data is compiled from various studies and represents expected validation parameters.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range | R² | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Mebendazole | Pork, Chicken, Horse Muscle | 5 - 90 µg/kg | > 0.999 | 0.07 | 0.2 | [4] |
| This compound | Pork, Chicken, Horse Muscle | 5 - 90 µg/kg | > 0.999 | 0.07 | 0.2 | [4] |
| Mebendazole | Poultry Muscle | 0.15 - 150 µg/kg | > 0.999 | 0.04 - 0.06 | 0.12 - 0.16 | [5] |
| This compound | Poultry Muscle | 0.60 - 150 µg/kg | > 0.999 | 0.15 - 0.18 | 0.50 - 0.80 | [5] |
| Mebendazole | Sheep Liver | 50 - 2500 ng/mL | > 0.99 | < 1 µg/kg | 50 µg/kg | [6] |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Matrix | Spiked Concentration (µg/kg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Mebendazole | Poultry Muscle | LOQ, 0.5 MRL, 1.0 MRL, 2.0 MRL | 1.75 - 4.99 | 2.54 - 5.52 | 86.77 - 96.94 | [5] |
| This compound | Poultry Muscle | LOQ, 0.5 MRL, 1.0 MRL, 2.0 MRL | 1.75 - 4.99 | 2.54 - 5.52 | 86.77 - 96.94 | [5] |
| Mebendazole | Sheep Liver | Not Specified | 5 - 11 | 2 - 17 | > 90 | [6] |
| This compound | Sheep Liver | Not Specified | 5 - 11 | 2 - 17 | > 90 | [6] |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate standard and internal standard solutions for calibration and quality control.
Materials:
-
Mebendazole (MBZ) reference standard
-
This compound (HMBZ) reference standard
-
This compound-d3 (HMBZ-d3) internal standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of MBZ, HMBZ, and HMBZ-d3 into separate 10 mL volumetric flasks.
-
Dissolve the compounds in DMSO to obtain stock solutions of 1 mg/mL.[4]
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions (100 µg/mL):
-
Dilute 1 mL of each stock solution with ACN in a 10 mL volumetric flask to obtain working standard solutions of 100 µg/mL.[4]
-
-
Mixed Standard Solution (1 µg/mL):
-
Combine appropriate volumes of the MBZ and HMBZ working standard solutions and dilute with a 50:50 (v/v) mixture of water containing 10 mM ammonium formate and methanol to achieve a final concentration of 1 µg/mL for each analyte.[4]
-
-
Internal Standard Working Solution (1 µg/mL):
-
Prepare a 1 µg/mL working solution of HMBZ-d3 in a similar manner to the mixed standard solution.[4]
-
Sample Preparation (Liquid-Liquid Extraction)
Objective: To extract mebendazole and its metabolites from a biological matrix (e.g., animal tissue).
Materials:
-
Homogenized tissue sample (e.g., pork, chicken)
-
Distilled water
-
1M Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
50 mL centrifuge tubes
Procedure:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Spike the sample with the internal standard working solution (HMBZ-d3).
-
Add 10 mL of distilled water and homogenize.
-
Alkalinize the mixture with 1 mL of 1M NaOH.[4]
-
Add 20 mL of ethyl acetate and shake for 10 minutes.[4]
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction step twice with 10 mL of ethyl acetate.[4]
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To chromatographically separate and detect mebendazole, this compound, and the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water[4]
-
Mobile Phase B: Methanol[4]
-
Flow Rate: 0.25 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 0.5 | 70 | 30 |
| 4.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 70 | 30 |
| 10.0 | 70 | 30 |
| (This is an example gradient and should be optimized for the specific application)[4] |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Ion Spray Voltage: 5500 V[4]
-
Source Temperature: 500°C[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebendazole (MBZ) | 296.1 | 264.1 | 31 |
| This compound (HMBZ) | 312.1 | 280.1 | Optimize |
| This compound-d3 (IS) | 315.1 | 283.1 | Optimize |
| (Collision energies should be optimized for the specific instrument)[4] |
Signaling and Workflow Diagrams
Caption: Mechanism of action of Mebendazole in parasitic cells.
Caption: Experimental workflow for sample analysis.
Caption: Logical relationship of internal standard quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for Solid-Phase Extraction of 5-Hydroxymebendazole from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations. Following administration, it is extensively metabolized in the liver, with 5-Hydroxymebendazole being one of its major metabolites. The quantification of this compound in urine is a key indicator for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. In urine, a significant portion of drug metabolites are present as water-soluble glucuronide or sulfate (B86663) conjugates.[1] To accurately measure the total concentration of this compound, a hydrolysis step is necessary to cleave these conjugates and liberate the free metabolite.[2]
This application note provides a detailed protocol for the extraction and purification of this compound from human urine using solid-phase extraction (SPE). The method incorporates an enzymatic hydrolysis step to ensure the analysis of both free and conjugated forms of the metabolite. Solid-phase extraction is a widely used technique for sample clean-up and concentration from complex biological matrices like urine, offering high recovery and cleaner extracts compared to traditional methods like liquid-liquid extraction.[3] This protocol is designed to be a robust and reproducible method for preparing urine samples for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Pretreatment: Enzymatic Hydrolysis
Objective: To deconjugate glucuronidated and sulfated metabolites of this compound.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
1 M Acetate (B1210297) buffer (pH 5.0)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
Procedure:
-
Pipette 1.0 mL of the urine sample into a clean polypropylene (B1209903) tube.
-
Add the internal standard to each sample, calibrator, and quality control sample.
-
Add 500 µL of 1 M acetate buffer (pH 5.0).[1]
-
Add 20 µL of β-Glucuronidase/Arylsulfatase enzyme solution.[1]
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sample at 37°C for a minimum of 2 hours (overnight incubation is also acceptable) to ensure complete hydrolysis.[1]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitates. The supernatant is now ready for solid-phase extraction.[3]
Solid-Phase Extraction (SPE)
Objective: To extract and concentrate this compound from the hydrolyzed urine sample while removing interfering matrix components. A mixed-mode cation exchange SPE cartridge is recommended for this application.[1]
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (MeOH)
-
Deionized water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.[1]
-
Equilibration: Equilibrate the cartridge with a solution that is similar in composition to the sample matrix to maximize analyte retention.
-
Sample Loading: Load the pre-treated and hydrolyzed urine supernatant from the previous step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3]
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. Follow this with a wash of 1 mL of methanol to remove less polar interferences.[1]
-
Elution: Elute the this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[1]
Evaporation and Reconstitution
Objective: To concentrate the extracted analyte and prepare it in a solvent compatible with the analytical instrument.
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis.[1]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the expected performance characteristics of this method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Value |
| Recovery | > 85% |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualization
Caption: Workflow for the extraction of this compound from urine.
Caption: Step-by-step solid-phase extraction (SPE) procedure.
References
Application Notes and Protocols for In Vitro Evaluation of 5-Hydroxymebendazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymebendazole is the principal active metabolite of mebendazole, a broad-spectrum anthelmintic agent. Emerging evidence has highlighted the potent anti-cancer properties of mebendazole, and by extension, its hydroxylated metabolite. The primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin.[1][2][3] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in rapidly dividing cancer cells.[4][5][6] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound as a potential anti-cancer agent.
Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Cancer cell lines (e.g., A549 - human lung carcinoma, HT-29 - human colon adenocarcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Example IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents representative IC₅₀ values for the parent compound, mebendazole, against various cancer cell lines after 48 hours of treatment. Similar results are anticipated for its active metabolite, this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) of Mebendazole |
| A549 | Lung Carcinoma | ~0.3 |
| H460 | Lung Carcinoma | ~0.2 |
| HT-29 | Colon Adenocarcinoma | < 1.0[7] |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.625 |
| OAW42 | Ovarian Adenocarcinoma | 0.312 |
Evaluation of Apoptosis by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Assay
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HT-29)
-
Appropriate cell culture medium and supplements
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ values from the MTT assay) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Presentation: Example Apoptosis Induction
The following table illustrates the expected dose-dependent increase in apoptosis in a cancer cell line treated with this compound for 48 hours.
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 0 | 2.5 | 1.8 |
| This compound | 0.1 x IC₅₀ | 8.2 | 3.5 |
| This compound | 1 x IC₅₀ | 25.7 | 15.4 |
| This compound | 5 x IC₅₀ | 45.1 | 30.2 |
Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity and apoptosis assays.
Signaling Pathway of this compound
Caption: Microtubule disruption leading to apoptosis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Animal Models for In Vivo Evaluation of 5-Hydroxymebendazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymebendazole (5-OH-MBZ) is the primary and major metabolite of mebendazole (B1676124) (MBZ), a broad-spectrum benzimidazole (B57391) anthelmintic drug.[1][2][3] Following oral administration, mebendazole is rapidly converted to 5-OH-MBZ.[1][2] While mebendazole itself has shown promise in repositioning for cancer therapy due to its effects on pathways like tubulin polymerization, Hedgehog signaling, and VEGFR2 signaling, the specific in vivo biological activities of its main metabolite, 5-OH-MBZ, are less characterized.[4][5][6][7][8] Current research indicates that 5-OH-MBZ possesses less anthelmintic activity than its parent compound.[1] However, a thorough understanding of its in vivo effects, including potential anti-cancer properties and toxicity, is crucial for a complete picture of mebendazole's pharmacological profile.
These application notes provide a comprehensive guide for researchers on the use of animal models to study the in vivo effects of this compound. Due to the limited availability of studies involving direct administration of 5-OH-MBZ, the protocols outlined below focus on the administration of the parent drug, mebendazole, as a means to study the in vivo generation and subsequent effects of 5-OH-MBZ.
Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of 5-OH-MBZ. Rodent models, particularly mice and rats, are the most commonly used due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[9]
Commonly Used Animal Models:
-
Mice (Mus musculus): Various strains are used, including genetically engineered models (GEMs) to study specific diseases.[9] For parasitic infection studies, models like Trichinella spiralis-infected mice are employed.[10][11] For oncology studies, xenograft and syngeneic tumor models are common.[12]
-
Rats (Rattus norvegicus): Wistar and Sprague-Dawley are common strains used for pharmacokinetic and toxicology studies.[3][13][14]
-
Dogs (Canis lupus familiaris): Used in some pharmacokinetic studies of benzimidazoles.[13]
Data Presentation: Pharmacokinetic and Efficacy Data of Mebendazole in Animal Models
The following tables summarize quantitative data from studies administering mebendazole to animal models. These data are relevant for designing experiments to study the in vivo effects of its metabolite, 5-OH-MBZ.
Table 1: Pharmacokinetic Parameters of Mebendazole in Rodents
| Parameter | Mouse (CBi/L) | Rat |
| Dose | 15 mg/kg (oral) | Not Specified |
| Cmax (µg/mL) | ~0.3 (for MBZ nanoparticles) | Not Specified |
| Tmax (hours) | ~0.7 | Not Specified |
| AUC (µg·h/mL) | Significantly increased with nano-formulations | Not Specified |
| Half-life (hours) | Not Specified | 3.2 (intravenous) |
| Bioavailability | Poor for pure MBZ, improved with nano-formulations | 53% (in aqueous dimethyl sulphoxide solution) |
| Reference | [10] | [3] |
Table 2: In Vivo Efficacy of Mebendazole in a Trichinella spiralis Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Schedule | Parasite Load Reduction (%) | Reference |
| Mebendazole (Raw Material) | 5 | Daily for 3 days | ~20 | [11] |
| Mebendazole (RDM-1:5) | 5 | Daily for 3 days | ~88 | [11] |
RDM-1:5 refers to redispersible microparticles, a formulation designed to improve bioavailability.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the in vivo effects of 5-OH-MBZ following the administration of mebendazole.
Protocol 1: Pharmacokinetic Analysis of Mebendazole and this compound in Rodents
Objective: To determine the plasma concentration-time profiles of mebendazole and its primary metabolite, 5-OH-MBZ, following oral administration of mebendazole.
Materials:
-
Mebendazole
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Rodent model (e.g., male Wistar rats, 200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment (e.g., HPLC with electrochemical detection or LC-MS/MS)[15]
-
Internal standard (e.g., flubendazole)[15]
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a homogenous suspension of mebendazole in the chosen vehicle.
-
Dosing: Administer a single oral dose of mebendazole (e.g., 15 mg/kg) to the animals via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Perform a liquid-liquid or solid-phase extraction to isolate mebendazole and 5-OH-MBZ from the plasma.
-
Analyze the extracted samples using a validated HPLC or LC-MS/MS method to quantify the concentrations of both the parent drug and its metabolite.[15]
-
-
Data Analysis: Plot the plasma concentrations of mebendazole and 5-OH-MBZ against time. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both compounds.
Protocol 2: In Vivo Efficacy Study in a Parasitic Infection Model (Trichinella spiralis)
Objective: To evaluate the anthelmintic efficacy of mebendazole and correlate it with the systemic exposure to 5-OH-MBZ.
Materials:
-
Trichinella spiralis-infected mice
-
Mebendazole formulation
-
Vehicle control
-
Oral gavage needles
-
Dissection tools
-
Microscope
Procedure:
-
Infection: Infect mice with an appropriate number of T. spiralis larvae.
-
Treatment:
-
Euthanasia and Sample Collection:
-
Larval Count: Digest the muscle tissue and count the number of larvae under a microscope.
-
Data Analysis: Calculate the percentage reduction in parasite load for the treated groups compared to the vehicle control group. Correlate the efficacy with the plasma concentrations of mebendazole and 5-OH-MBZ if measured.
Protocol 3: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To assess the anti-tumor activity of mebendazole and investigate the potential role of 5-OH-MBZ.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., human colorectal cancer cells)
-
Mebendazole formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor implantation
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer mebendazole or vehicle orally on a predetermined schedule.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Euthanasia and Tumor Excision:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Excise the tumors and weigh them.
-
-
Data Analysis: Plot tumor growth curves for each group. Compare the final tumor weights between the treated and control groups.
-
(Optional) Biomarker Analysis: Analyze tumor tissue for biomarkers related to the proposed mechanisms of action of mebendazole (e.g., tubulin polymerization, Hedgehog pathway proteins) to see if the effects correlate with systemic levels of 5-OH-MBZ.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vivo study of this compound.
Caption: Metabolic pathway of mebendazole to this compound.
Caption: Workflow for a pharmacokinetic study of this compound.
Caption: Proposed anticancer signaling pathways of mebendazole.
Conclusion and Future Directions
The study of the in vivo effects of this compound is intrinsically linked to the administration of its parent drug, mebendazole. The protocols and data presented here provide a framework for researchers to investigate the generation and activity of this major metabolite. A key area for future research will be the synthesis and direct in vivo administration of 5-OH-MBZ to animal models. This will allow for a definitive characterization of its pharmacological and toxicological profile, independent of the effects of the parent compound. Such studies are essential to fully elucidate the contribution of 5-OH-MBZ to the overall therapeutic and adverse effects of mebendazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 6. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerchoices.org [cancerchoices.org]
- 8. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 10. Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Trinova Health - You, Restored [trinovahealth.com]
- 13. The pharmacokinetics of mebendazole and flubendazole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of albendazole and mebendazole-induced, time-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of 5-Hydroxymebendazole from Biological Matrices
Introduction
Mebendazole (B1676124) (MBZ) is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine.[1] Following administration, it undergoes extensive first-pass metabolism, primarily in the liver.[2][3] The principal metabolic pathway involves the reduction of the phenylketone moiety of Mebendazole to a hydroxyl group, forming its major metabolite, 5-Hydroxymebendazole (HMBZ).[1][4] Accurate quantification of HMBZ in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the isolation of HMBZ from various biological samples, utilizing common and effective sample preparation techniques including Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Metabolic Pathway of Mebendazole
Mebendazole is metabolized in the liver, where it is converted to its hydroxyl and carboxy metabolites.[2] The primary active metabolite is this compound.
Caption: Metabolic conversion of Mebendazole to this compound.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, prior to analysis. It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724), to denature and precipitate proteins, which are then removed by centrifugation.
Application: A quick and simple method for plasma, serum, and tissue homogenates. It is often used in high-throughput screening.
Experimental Protocol: PPT for Plasma Samples
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest (this compound), without disturbing the protein pellet.[5]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the analytical method (e.g., HPLC or LC-MS/MS).
Caption: Workflow for Protein Precipitation of plasma samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6] For this compound, which is a basic compound, the pH of the aqueous phase is adjusted to an alkaline state to ensure the analyte is in its neutral form, thereby increasing its solubility in the organic extraction solvent.
Application: Suitable for plasma, urine, and tissue homogenates. It provides a cleaner extract than protein precipitation.
Experimental Protocol: LLE for Liver Tissue
This protocol is adapted from a method for the determination of mebendazole and its metabolites in sheep liver.[7][8][9]
-
Sample Homogenization: Weigh 2g of liver tissue and homogenize it with an appropriate buffer.
-
Alkalinization: Adjust the pH of the sample mixture to an alkaline state (e.g., pH 9) to neutralize the analytes.
-
Extraction: Add 5 mL of ethyl acetate (B1210297) to the sample.
-
Mixing: Vortex or shake the mixture vigorously for 15-20 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for subsequent LC-MS/MS analysis.[10]
Caption: Workflow for Liquid-Liquid Extraction of tissue samples.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.[6] For this compound, a mixed-mode cation exchange (MCX) sorbent can be effective, as it combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.
Application: Provides the cleanest extracts and is ideal for complex matrices like urine or when low detection limits are required.
Experimental Protocol: SPE for Poultry Muscle
This protocol is based on a validated method for analyzing mebendazole and its metabolites in poultry muscle.[11]
-
Initial Extraction: Perform an initial liquid-liquid extraction using basic ethyl acetate followed by a back-extraction with hydrochloric acid as described in the source literature.[11] The resulting acidic aqueous extract is used for SPE.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of water through it.
-
Sample Loading: Load the acidic aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove interferences.
-
Analyte Elution: Elute the target analytes (including HMBZ) with 3 mL of 5% ammoniated methanol.
-
Evaporation: Collect the eluate and evaporate it to dryness under a nitrogen stream at 45°C.
-
Reconstitution: Reconstitute the dried sample in 2.0 mL of 0.1% aqueous formic acid, vortex, and filter through a 0.45-µm syringe filter before injection into the HPLC-MS/MS system.[11]
Caption: Workflow for Solid-Phase Extraction of biological extracts.
Quantitative Data Summary
The following table summarizes the performance of various methods for the isolation and quantification of this compound (HMBZ) and related compounds from different biological matrices.
| Biological Matrix | Extraction Method | Analytical Method | Analyte(s) | Recovery (%) | LOD | LOQ | Reference |
| Sheep Liver | LLE (Ethyl Acetate) | LC-MS/MS | MBZ, HMBZ, AMBZ | > 90% | < 1 µg/kg | 50 µg/kg (Validation Limit) | [7][8][9] |
| Poultry Muscle | LLE then SPE (MCX) | HPLC-MS/MS | MBZ, HMBZ, AMBZ | 86.77 - 96.94% | 0.15 - 0.18 µg/kg (HMBZ) | 0.50 - 0.80 µg/kg (HMBZ) | [11] |
| Pork, Chicken, Horse Muscle | LLE (Ethyl Acetate) | LC-MS/MS | MBZ, HMBZ, RMEB | Not Specified | 0.07 µg/kg | 0.2 µg/kg | [10][12] |
| Human Plasma | LLE (Chloroform) | HPLC-ECD | MBZ, HMBZ | Not Specified | ~2.5 ng/mL (HMBZ) | Not Specified | [13] |
| Urine | SPE (SCX) then LLE (Ethyl Acetate) | HPLC-ECD | 5-HBC* | > 60% | 5 µg/L | Not Specified | [14] |
Note: 5-HBC (methyl 5-hydroxy-2-benzimidazole carbamate) is a related benzimidazole (B57391) metabolite, and the method is relevant. AMBZ = Aminomebendazole, RMEB = Reduced Mebendazole.
Post-Extraction Analysis
Following isolation, this compound is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or electrochemical detection, or more commonly, with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[7][9][10][11][15]
-
Chromatography: Reversed-phase C18 columns are most frequently employed for separation.[7][8][9]
-
Detection: LC-MS/MS operating in positive electrospray ionization (ESI+) mode provides excellent selectivity and low detection limits, making it the preferred method for bioanalysis.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic assay for the anthelmintic agent mebendazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 5-Hydroxymebendazole and its Analogs by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of small molecules in drug development. This document provides detailed application notes and standardized protocols for the characterization of 5-Hydroxymebendazole and its structural analogs using 1D and 2D NMR techniques. While a complete, publicly available NMR dataset for this compound is not currently available, this guide utilizes the comprehensive spectral data of a closely related analog, reduced mebendazole (B1676124) (MBZ-OH), to demonstrate the application of NMR in characterizing this class of compounds. The provided methodologies and data serve as a valuable reference for researchers engaged in the synthesis, metabolism, and analysis of mebendazole derivatives.
Introduction
Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent. Its metabolism in vivo leads to the formation of various hydroxylated and reduced derivatives, with this compound being a key metabolite. Accurate structural confirmation of these metabolites is critical for understanding their pharmacological and toxicological profiles. NMR spectroscopy, through its ability to probe the chemical environment of individual nuclei, provides definitive structural information, including connectivity and stereochemistry.
This application note details the use of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for the structural analysis of mebendazole analogs. The protocols and data presentation are based on the published analysis of reduced mebendazole (MBZ-OH), a compound sharing significant structural similarity with this compound.[1][2]
Key Structural Features and NMR Analysis Strategy
The structural elucidation of this compound and its analogs by NMR relies on identifying key chemical moieties and their connectivities. The general strategy involves:
-
¹H NMR: To identify the number and chemical environment of protons, their multiplicities (splitting patterns), and integration (relative number of protons).
-
¹³C NMR: To determine the number of unique carbon atoms and their chemical shifts, providing information about the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), crucial for connecting different structural fragments.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound (e.g., MBZ-OH) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazole derivatives due to its excellent dissolving power and the ability to observe exchangeable protons (e.g., -OH, -NH).[1][2]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Labeling: Securely cap and clearly label the NMR tube with the sample identification.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: These experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[1][2]
-
Tuning and Locking: Tune the probe for the respective nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse sequence: Standard pulse-acquire
-
Spectral width: -2 to 14 ppm
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse sequence: Proton-decoupled pulse-acquire
-
Spectral width: 0 to 200 ppm
-
Acquisition time: ~1.5 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Instrument Setup: Utilize the same spectrometer setup as for 1D NMR.
-
Parameter Optimization: Use standard, pre-optimized parameter sets for COSY, HSQC, and HMBC experiments provided by the spectrometer software. Adjust spectral widths and acquisition times as needed based on the 1D spectra.
-
Data Acquisition: 2D experiments require significantly longer acquisition times than 1D experiments, ranging from 30 minutes to several hours.
Data Presentation: NMR Data for Reduced Mebendazole (MBZ-OH)
The following tables summarize the ¹H and ¹³C NMR data for reduced mebendazole (MBZ-OH) in DMSO-d₆, serving as a reference for the analysis of this compound.[2]
Table 1: ¹H NMR Data of Reduced Mebendazole (MBZ-OH) in DMSO-d₆ (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 11.64 | s | 2H | NH (benzimidazole + carbamate) | |
| 7.36–7.41 | m | 3H | CH (Aromatic) | |
| 7.28 | t | 7.7 | 3H | CH (Aromatic) |
| 7.18 | t | 7.2 | 1H | CH (Aromatic) |
| 7.06–7.09 | m | 1H | CH (Aromatic) | |
| 5.80 | d | 4.0 | 1H | CH-OH |
| 5.75 | d | 4.0 | 1H | CH-OH |
| 3.73 | s | 3H | OCH₃ |
Table 2: ¹³C NMR Data of Reduced Mebendazole (MBZ-OH) in DMSO-d₆ (101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 155.8 | NHC=O |
| 148.4 | C (Aromatic) |
| 146.8 | C (Aromatic) |
| 139.4 | C (Aromatic) |
| 136.0 | C (Aromatic) |
| 135.3 | C (Aromatic) |
| 128.4 | 2 x CH (Aromatic) |
| 126.9 | CH (Aromatic) |
| 126.7 | 2 x CH (Aromatic) |
| 120.4 | CH (Aromatic) |
| 113.4 | CH (Aromatic) |
| 111.7 | CH (Aromatic) |
| 75.1 | CH-OH |
| 52.8 | OCH₃ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of a mebendazole analog using NMR spectroscopy.
References
Application Notes and Protocols for the Electrochemical Detection of 5-Hydroxymebendazole in Biological Fluids
Introduction
5-Hydroxymebendazole (5-OH-MBZ) is the primary active metabolite of mebendazole (B1676124), a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infections. Monitoring the concentration of 5-OH-MBZ in biological fluids such as plasma, serum, and urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring treatment efficacy. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, sensitive, and cost-effective analysis.[1][2] This document provides detailed application notes and protocols for the electrochemical detection of this compound in biological samples.
Principle of Detection
The electrochemical detection of this compound is based on its electroactive nature, allowing it to be oxidized or reduced at an electrode surface upon the application of a specific potential. By measuring the resulting current, the concentration of 5-OH-MBZ in the sample can be determined. Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are particularly well-suited for this purpose due to their high sensitivity and ability to discriminate against background signals.[3][4]
Quantitative Data Summary
The following tables summarize key performance indicators for the electrochemical detection of this compound, compiled from existing literature on similar benzimidazole (B57391) compounds and HPLC-ECD methods.
Table 1: Performance Characteristics of Electrochemical Methods for this compound Detection
| Parameter | Value | Biological Matrix | Technique | Reference |
| Limit of Detection (LOD) | 2.5 ng/mL | Plasma, Cyst Liquid | HPLC-ECD | [5] |
| 5 µg/L (5 ng/mL) | Urine | HPLC-ECD | [6] | |
| Linear Range | 0.48 - 20 µg/mL | Spiked Plasma & Urine | AC Voltammetry | [7] |
| Recovery | > 60% | Urine | HPLC-ECD | [6] |
| 98.23 ± 0.53% | Spiked Plasma | Polarography | [7] | |
| 99.33 ± 0.79% | Spiked Urine | Polarography | [7] |
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| Electrochemical Sensors | Rapid analysis, high sensitivity, low cost, portability, simple instrumentation.[1][2] | Susceptible to matrix interference, electrode fouling. |
| HPLC-ECD | High selectivity and sensitivity, well-established methods.[5][6] | Longer analysis time, expensive instrumentation, requires skilled operators. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids
This protocol outlines the extraction of this compound from plasma and urine. Proper sample preparation is critical to remove interfering substances such as proteins and salts.[8]
Materials:
-
Biological sample (plasma or urine)
-
Sodium hydroxide (B78521) (NaOH), 1M
-
Ethyl acetate
-
Hydrochloric acid (HCl), 0.1M
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Alkalinization: To a 1.0 mL aliquot of the biological sample (plasma or urine) in a centrifuge tube, add 100 µL of 1M NaOH to alkalinize the sample.
-
Liquid-Liquid Extraction (LLE):
-
Add 5.0 mL of chloroform to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the organic (bottom) layer to a clean tube.[5]
-
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0) for electrochemical analysis.
Protocol 2: Electrochemical Measurement using Differential Pulse Voltammetry (DPV)
This protocol describes the electrochemical detection of 5-OH-MBZ using a glassy carbon electrode (GCE). The electrode surface may be modified with nanomaterials to enhance sensitivity.[2][9]
Apparatus and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0 (Supporting Electrolyte)
-
Prepared sample solution from Protocol 1
-
Polishing materials (0.3 and 0.05 µm alumina (B75360) slurry)
Procedure:
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water for 2 minutes each to remove any adsorbed particles.
-
Dry the electrode surface under a nitrogen stream.
-
-
Electrochemical Measurement:
-
Pipette 10 mL of the reconstituted sample solution into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Record the differential pulse voltammogram by scanning the potential from an initial to a final potential (e.g., +0.4 V to +1.2 V).
-
DPV Parameters (to be optimized):
-
Modulation Amplitude: 50 mV
-
Step Potential: 5 mV
-
Modulation Time: 50 ms[4]
-
-
-
Quantification:
-
The peak current observed in the voltammogram is proportional to the concentration of this compound.
-
Construct a calibration curve by measuring the DPV response of standard solutions of 5-OH-MBZ of known concentrations.
-
Determine the concentration of 5-OH-MBZ in the sample by interpolating its peak current on the calibration curve.
-
Visualizations
Metabolism of Mebendazole to this compound
Caption: Metabolic pathway of Mebendazole to this compound.
Experimental Workflow for Electrochemical Detection
Caption: Workflow for the electrochemical detection of 5-OH-MBZ.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples | ADMET and DMPK [pub.iapchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Voltammetric Determination of Salbutamol, Sulfamethoxazole, and Trimethoprim as Anthropogenic Impact Indicators Using Commercial Screen-Printed Electrodes [mdpi.com]
- 5. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltammetric determination of praziquantel in tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for the Quantitative Analysis of 5-Hydroxymebendazole in Pharmaceutical Formulations
Introduction
5-Hydroxymebendazole is the major active metabolite of Mebendazole (B1676124), a broad-spectrum anthelmintic agent. The quantification of this metabolite in pharmaceutical formulations is crucial for quality control, stability studies, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection. The methodologies are based on established analytical principles and validated procedures.
Analytical Techniques
The primary methods for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by RP-HPLC with UV Detection
This protocol outlines the procedure for the quantification of this compound in solid dosage forms (tablets).
1. Materials and Reagents
-
This compound reference standard
-
Mebendazole reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/deionized)
-
Formic acid (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Placebo (excipients commonly used in tablet formulations)
2. Equipment
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid). For example, a mobile phase could be a gradient or isocratic mixture of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid)[1]. Another option is a mixture of Methanol, 0.05M monobasic potassium phosphate, and Acetonitrile (48:32:20 v/v)[2]. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent, such as methanol or a small amount of 0.5 M methanolic hydrochloride, and make up the volume with the same solvent to obtain a stock solution of 100 µg/mL[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity[3].
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer the weighed powder to a volumetric flask.
-
Add a suitable extraction solvent. For benzimidazoles, a common approach is to use a solvent mixture that ensures complete dissolution, which may involve initial treatment with an acid like formic acid or methanolic hydrochloride, followed by sonication and dilution with the mobile phase[2].
-
Sonicate the mixture for a specified time (e.g., 15-30 minutes) to ensure complete extraction of the analyte.
-
Make up the volume with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
4. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Water (pH 3.0 with orthophosphoric acid) (90:10 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 234 nm has been used for Mebendazole)[1][4].
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C)[2].
5. Method Validation The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Assessed by analyzing a placebo sample to ensure no interference from excipients at the retention time of this compound.
-
Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Evaluated by performing recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Protocol 2: High-Sensitivity Quantitative Analysis by LC-MS/MS
This protocol is suitable for the determination of low levels of this compound.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of an internal standard (IS), such as 5-hydroxy mebendazole-d3[5].
-
Solvents should be of LC-MS grade.
2. Equipment
-
LC-MS/MS system (e.g., a tandem quadrupole mass spectrometer with an electrospray ionization source).
-
Other equipment is the same as in Protocol 1.
3. Preparation of Solutions
-
Mobile Phase Preparation: A typical mobile phase for LC-MS/MS analysis consists of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization[5][6]. A gradient elution is often employed.
-
Standard and Sample Preparation: Follow the same procedures as in Protocol 1, but add a fixed concentration of the internal standard to all standard and sample solutions before final dilution.
4. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Gradient elution with a mobile phase consisting of water with 10 mM ammonium formate and methanol[5].
-
Flow Rate: Adjusted for optimal separation and ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for benzimidazoles[5].
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the standards.
-
5. Method Validation The validation parameters are similar to those for the HPLC-UV method, with particular attention to matrix effects, which can be assessed by comparing the response of the analyte in a post-extraction spiked sample with the response in a neat solution.
Data Presentation
The quantitative data from method validation studies should be summarized in tables for easy comparison and assessment of the method's performance.
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range | Correlation coefficient (r²) > 0.999 | 20-100 µg/mL[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.82% - 99.18%[1] |
| Precision (%RSD) | Intraday < 2%, Interday < 2% | Intraday: 0.05-0.20%, Interday: 0.05-0.15%[7] |
| LOD | Reportable value | 3.77 µg/mL (for Mebendazole)[1] |
| LOQ | Reportable value | 12.29 µg/mL (for Mebendazole)[1] |
| Specificity | No interference from excipients | Confirmed |
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range | Correlation coefficient (r²) > 0.99 | To be determined |
| Accuracy (% Recovery) | 80% - 120% | > 90%[6][8] |
| Precision (%RSD) | Repeatability < 15%, Reproducibility < 20% | Repeatability: 5-11%, Within-lab reproducibility: 2-17%[6][8] |
| LOD | Reportable value | 0.07 µg/kg[5][9] |
| LOQ | Reportable value | 0.2 µg/kg[5][9] |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed[5] |
Visualizations
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing mobile phase for 5-Hydroxymebendazole HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC analysis of 5-Hydroxymebendazole.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a mobile phase for this compound analysis on a C18 column?
A common and effective starting point for the analysis of this compound on a reversed-phase C18 column is a mobile phase consisting of an aqueous component and an organic modifier. A typical combination is acetonitrile (B52724) and water (or an aqueous buffer), often with a small amount of acid like formic acid (e.g., 0.1%) to improve peak shape and control ionization.[1][2] For example, a gradient elution starting with a higher aqueous percentage and increasing the acetonitrile concentration over the run is a standard approach.[1][2] Another option involves a mixture of acetonitrile and a phosphate (B84403) buffer, such as 0.01 M potassium dihydrogen phosphate, with the pH adjusted to around 3.0.[3]
Q2: How does the pH of the mobile phase affect the analysis?
The pH of the mobile phase is a critical parameter, especially for ionizable compounds like this compound. Adjusting the pH can suppress the ionization of free silanol (B1196071) groups on the silica (B1680970) packing of the column, which is a primary cause of peak tailing for basic compounds.[4] Lowering the pH (e.g., to 3.0 with phosphoric or formic acid) can lead to sharper, more symmetrical peaks.[3][5] It is crucial to maintain a consistent and controlled pH to ensure reproducible retention times and peak shapes.[6]
Q3: What are the differences between using acetonitrile and methanol (B129727) as the organic solvent?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Elution Strength: Acetonitrile generally has a stronger elution strength than methanol for a wider range of compounds, meaning analytes will elute faster at the same concentration.
-
Viscosity & Pressure: Acetonitrile/water mixtures have a lower viscosity than methanol/water mixtures, resulting in lower system backpressure. This allows for higher flow rates and potentially faster analysis times.[7]
-
Selectivity: The choice of solvent can alter the selectivity (the separation between adjacent peaks). If you have co-eluting peaks with one solvent, switching to the other may improve resolution.
-
UV Cutoff: Acetonitrile has a lower UV cutoff (around 190 nm) compared to methanol (around 205 nm), making it more suitable for detection at low wavelengths.
Q4: When should I use a gradient elution versus an isocratic method?
The choice depends on the complexity of your sample.
-
Isocratic Elution (constant mobile phase composition) is simpler, more robust, and ideal for separating a few components with similar retention behavior.[6]
-
Gradient Elution (mobile phase composition changes during the run) is necessary for complex samples containing compounds with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[1][2][6]
Q5: My this compound standard is not dissolving well in the mobile phase. What should I do for sample preparation?
If solubility in the mobile phase is an issue, a stronger, compatible solvent should be used for initial sample dissolution. Dimethylformamide (DMF)[8] or a mixture of formic acid and methanol have been used to dissolve mebendazole (B1676124) and its metabolites.[5] After initial dissolution, the sample can be diluted with the mobile phase. It is critical to ensure the final injection solvent is not significantly stronger than the mobile phase to avoid poor peak shape (fronting or splitting).[7][9] Whenever possible, the sample should be dissolved and injected in the mobile phase itself.[10]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing & Fronting)
Poor peak shape compromises resolution and the accuracy of quantification. The following guide and diagram address common causes and solutions for peak tailing and fronting.
Problem: The this compound peak is tailing.
-
Potential Cause: Secondary interactions between the basic analyte and acidic silanol groups on the column packing.[4]
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an acid like formic or phosphoric acid to suppress silanol ionization.[4] Alternatively, use a modern, end-capped column with high-purity silica.
-
-
Potential Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the guard column or the analytical column.[4]
-
-
Potential Cause: Sample overload.
-
Solution: Dilute the sample and reinject. If the peak shape improves, mass overload was the issue.[4]
-
Problem: The this compound peak is fronting.
-
Potential Cause: Sample solvent is stronger than the mobile phase.
-
Solution: Prepare the sample in the mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.[9]
-
-
Potential Cause: Column void or collapse.
-
Solution: This is often indicated by a sudden drop in pressure and poor peak shape for all analytes. The column will likely need to be replaced.[4]
-
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Inconsistent Retention Times
Fluctuating retention times are a common issue that severely impacts the reliability of analytical results.
Problem: Retention times for this compound are drifting or jumping.
-
Potential Cause: Inconsistent mobile phase preparation.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. If using an online mixer, verify its performance by preparing the mobile phase manually and observing if the problem resolves.[9]
-
-
Potential Cause: Fluctuations in column temperature.
-
Potential Cause: Pump malfunction or leaks.
-
Potential Cause: Column equilibration is insufficient.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when using new mobile phases or after a system shutdown. A stable baseline is a good indicator of equilibration.
-
Caption: Troubleshooting workflow for inconsistent retention times.
Experimental Protocols and Data
Protocol 1: General Method Development Workflow
This protocol outlines a systematic approach to developing a robust HPLC method for this compound.
-
Information Gathering: Review literature for existing methods for this compound or structurally similar compounds.[1][5][13]
-
Initial Conditions Selection:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Begin with a simple gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Detector: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 247 nm or 319 nm).[3][5]
-
Flow Rate: Use a standard flow rate of 1.0 mL/min.
-
-
Method Scouting: Perform initial injections to determine the approximate retention time. Adjust the gradient slope to achieve a reasonable retention time (e.g., 5-15 minutes).
-
Optimization:
-
Peak Shape: If peak tailing is observed, adjust the pH by using a buffer (e.g., phosphate or formate).[3]
-
Resolution: Fine-tune the organic solvent percentage or gradient slope to improve the separation from any impurities or other components.
-
Flow Rate & Temperature: Adjust the flow rate and column temperature to optimize analysis time and efficiency.[8]
-
-
Validation: Once optimized, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[5]
Caption: Systematic workflow for HPLC method development.
Data Presentation
Table 1: Example HPLC Conditions for this compound & Related Analytes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte(s) | Mebendazole & Metabolites | Mebendazole | This compound (Chiral) |
| Column | Reversed-phase C18[1][2] | Inertsil ODS-3V C18 (250x4.6mm, 5µm)[5] | Chiralpak IG-3 (100x4.6mm, 3µm)[13] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile[1][2] | Methanol:0.05M KH₂PO₄:Acetonitrile(48:32:20 v/v), pH 5.5[5] | 100% Methanol[13] |
| Elution Type | Gradient[1][2] | Isocratic[5] | Isocratic[13] |
| Flow Rate | 0.25 mL/min[11] | 1.5 mL/min[5] | Not Specified |
| Temperature | 40°C[11] | 30°C[5] | 25°C[13] |
| Detection | MS/MS[1][2] | UV at 247 nm[5] | UV (Wavelength not specified) |
Table 2: Common Mobile Phase Solvent Properties
| Property | Acetonitrile | Methanol | Water |
| Polarity Index | 5.8 | 5.1 | 10.2 |
| UV Cutoff (nm) | 190 | 205 | 180 |
| Viscosity (cP at 20°C) | 0.37 | 0.60 | 1.00 |
| Elution Strength (RP) | Stronger | Weaker | Weakest |
| Notes | Lower backpressure, good for low UV detection. | Can offer different selectivity compared to ACN. | The main component of the polar mobile phase. |
References
- 1. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. wjpsonline.com [wjpsonline.com]
- 11. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. mdpi.com [mdpi.com]
improving peak resolution of 5-Hydroxymebendazole in chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to improving the peak resolution of 5-Hydroxymebendazole in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the analysis of this compound and its parent drug, mebendazole (B1676124), is reversed-phase HPLC. A C18 column is the most common stationary phase used.[1][2] The mobile phase usually consists of a mixture of an aqueous component (water with an additive) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2][3] Gradient elution is often employed to separate the metabolites from the parent compound effectively.[1][2]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for this compound, a compound with basic functional groups, is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase.[4][5]
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) surface of the column can interact strongly with basic analytes, causing tailing.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 3 with 0.1% formic acid) can suppress the ionization of these silanol groups, thereby minimizing the unwanted interaction.[1][4][5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to provide better peak shapes for basic compounds.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active silanol sites.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.
-
Solution: Implement a robust column washing protocol. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Mass Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, mass overload was the likely cause.
-
Q3: I am having trouble separating this compound from mebendazole and other related impurities. How can I improve the resolution?
Achieving baseline separation is crucial for accurate quantification.[6] If you are experiencing co-elution or poor resolution, consider the following strategies:
-
Optimize Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time and can often improve the separation between closely eluting peaks.[7][8]
-
Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other (or using a mixture of both) can alter the elution order and improve resolution. When analyzing mebendazole and its metabolites, acetonitrile has been shown to provide better peak shapes compared to methanol.[3]
-
Adjust the Gradient Profile: If you are using a gradient, make the slope shallower in the region where your compounds of interest are eluting. This will give them more time to interact with the stationary phase and improve separation.[6]
-
Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it can also affect selectivity.[7] Experiment with temperatures in the range of 25-40°C to find the optimal balance.[3]
-
Select a Different Column: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or one with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase efficiency.[7][9]
Troubleshooting Guide
General Troubleshooting Workflow for Poor Peak Resolution
Data and Protocols
Table 1: Example HPLC Conditions for Separation of Mebendazole and its Metabolites
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] | 10 mM Ammonium Formate in Water[10] |
| Mobile Phase B | Acetonitrile[1][2] | Methanol[10] |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.25 - 1.0 mL/min | 0.25 mL/min[10] |
| Column Temp. | 35 - 40°C[3] | 40°C[10] |
| Detection | MS/MS[1][2] | MS/MS[10] |
Experimental Protocol: Mobile Phase pH Optimization
This protocol describes a systematic approach to optimize the mobile phase pH to improve the peak shape of this compound.
Objective: To determine the optimal mobile phase pH to minimize peak tailing and enhance resolution.
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable acid/buffer)
-
HPLC system with a C18 column
Procedure:
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous mobile phase (e.g., 90:10 Water:Acetonitrile) and adjust the pH of each to a different value (e.g., pH 3.0, 4.0, 5.0, 6.0) using a dilute acid like formic acid.
-
System Equilibration: Start with the lowest pH mobile phase. Flush the column and equilibrate the entire HPLC system until a stable baseline is achieved (typically 15-20 column volumes).
-
Injection and Data Acquisition: Inject the this compound standard and record the chromatogram. Note the retention time, peak asymmetry (tailing factor), and resolution from any adjacent peaks.
-
Incremental pH Adjustment: Increase the pH to the next value in your series. Equilibrate the system thoroughly before injecting the standard and acquiring the data.
-
Data Comparison: Repeat the process for all prepared pH values.
-
Analysis: Create a table comparing the tailing factor and resolution at each pH. The optimal pH will be the one that provides a tailing factor closest to 1.0 while maintaining or improving resolution. Based on the literature, a pH around 3.0 is often effective for basic compounds like this compound on silica-based columns.[4]
Table 2: Troubleshooting Summary for Peak Shape Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions with the basic analyte.[4] | Lower mobile phase pH to ~3 using 0.1% formic acid.[1][4] Use a modern, end-capped C18 column. |
| Column contamination. | Flush the column with a strong solvent. Replace the guard column. | |
| Sample overload. | Dilute the sample and reinject. | |
| Peak Broadening | Extra-column dead volume.[11] | Use shorter, narrower ID connection tubing. Ensure all fittings are secure. |
| Column degradation. | Replace the column. | |
| Poor Resolution | Mobile phase too strong. | Decrease the percentage of organic solvent in the mobile phase.[8] |
| Suboptimal selectivity. | Change the organic modifier (e.g., from methanol to acetonitrile).[3] Adjust the column temperature. | |
| Inefficient separation. | Use a longer column or a column with smaller particles.[7] Decrease the flow rate. |
References
- 1. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting matrix effects in LC-MS/MS analysis of 5-Hydroxymebendazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 5-Hydroxymebendazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] In complex biological samples like plasma, urine, or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[2][3]
Q2: I'm observing a weaker than expected signal for this compound. How can I determine if this is due to ion suppression?
A2: A weak signal is a strong indicator of ion suppression, especially when analyzing complex biological samples.[3] To confirm this, a post-extraction spike experiment is the recommended method for quantifying matrix effects.[1] This involves comparing the signal response of this compound in a clean solvent to its signal when spiked into a blank matrix extract. A significantly lower signal in the matrix extract confirms the presence of ion suppression.[4]
Q3: My results for this compound show poor reproducibility and accuracy. Could matrix effects be the cause?
A3: Yes, inconsistent accuracy and precision are common symptoms of unmanaged matrix effects. If different samples have varying levels of interfering components, the degree of ion suppression or enhancement can change from sample to sample, leading to unreliable results. It is crucial to evaluate matrix effects during method validation to ensure the robustness of the assay.[5]
Q4: What are the most effective strategies to minimize or mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: The most crucial step is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[6] SPE is often very effective at removing phospholipids, a major cause of ion suppression in plasma samples.[1]
-
Chromatographic Optimization: Adjusting the liquid chromatography (LC) method to better separate this compound from co-eluting matrix components can significantly reduce interference.[6] This can involve modifying the mobile phase gradient or trying a column with a different stationary phase chemistry.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte, so it will co-elute and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be normalized, leading to more accurate and reproducible results.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed helps to compensate for consistent matrix effects across all samples.[6]
Q5: I don't have a stable isotope-labeled internal standard for this compound. What are my options?
A5: While a SIL-IS is ideal, if one is not available, you can use a structural analog as an internal standard. However, it is critical to demonstrate that the analog's ionization is affected by the matrix in the same way as this compound. Alternatively, matrix-matched calibration curves or the standard addition method can be employed to compensate for matrix effects.[6]
Troubleshooting Guide
Problem: Low or No Signal for this compound
This is a common issue that can be frustrating. Here's a systematic approach to troubleshoot the problem.
Caption: A stepwise workflow for troubleshooting low or no signal for this compound.
-
Verify Standard and Sample Integrity:
-
Action: Prepare fresh standards and quality control (QC) samples. If possible, obtain a new batch of the this compound reference standard.
-
Reasoning: Degradation of the analyte in stock solutions or during storage can lead to a loss of signal.
-
-
Check LC-MS/MS System Performance:
-
Action: Inject a freshly prepared standard solution of this compound directly into the mass spectrometer (infusion) to confirm that the instrument is tuned correctly and detecting the analyte. Also, run a system suitability test with a known standard to check the performance of the LC column and system.
-
Reasoning: This will help to isolate the problem to either the instrument or the sample/method.
-
-
Evaluate Sample Preparation:
-
Action: Spike a known amount of this compound into a blank matrix and process it through your sample preparation workflow. Calculate the recovery.
-
Reasoning: Low recovery indicates that the analyte is being lost during the extraction or clean-up steps.
-
-
Investigate Matrix Effects:
-
Action: Perform a post-extraction spike experiment and a post-column infusion experiment.
-
Reasoning: These experiments will definitively show if co-eluting components from your sample matrix are suppressing the ionization of this compound.
-
-
Optimize LC-MS/MS Method:
-
Action: If matrix effects are confirmed, refine your sample preparation method (e.g., switch from protein precipitation to SPE), adjust your chromatographic gradient to separate the analyte from the interfering peaks, and/or incorporate an appropriate internal standard.
-
Reasoning: A systematic optimization of the method is necessary to mitigate the identified matrix effects.
-
Problem: High Background Noise or Interfering Peaks
High background noise can obscure the peak for this compound, especially at low concentrations.
Caption: A workflow for diagnosing and resolving high background noise in your analysis.
-
Check Solvents and Reagents:
-
Action: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Reasoning: Contaminated solvents are a common source of high background noise.
-
-
Clean LC-MS System:
-
Action: Flush the entire LC system with appropriate cleaning solutions. Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.[2]
-
Reasoning: Contamination can build up in the LC system and ion source over time.
-
-
Analyze Blank Matrix:
-
Action: Inject an extract of a blank matrix sample (a sample of the same type, e.g., plasma, that does not contain the analyte).
-
Reasoning: This will help to determine if the source of the interference is the biological matrix itself.[2]
-
-
Improve Sample Cleanup:
-
Action: If the blank matrix is the source of the noise, a more rigorous sample preparation method is needed. For example, if you are using protein precipitation, consider switching to solid-phase extraction (SPE) to more effectively remove interfering components.
-
Reasoning: A more selective sample preparation technique will result in a cleaner extract and lower background noise.
-
Data Presentation
The following tables summarize expected quantitative data for the analysis of this compound and related compounds. These values can serve as a benchmark for your own method validation.
Table 1: Recovery and Precision Data for this compound and Related Compounds
| Analyte | Matrix | Sample Preparation | Average Recovery (%) | Precision (%RSD) | Reference |
| This compound | Sheep Liver | Liquid-Liquid Extraction | > 90 | 5 - 17 | [7] |
| This compound | Poultry Eggs | LLE-SPE | 86.0 - 97.4 | 2.1 - 4.2 | |
| Albendazole (B1665689) Sulfoxide | Human Plasma | SPE | 86.0 - 89.7 | Not Reported | |
| Hydroxychloroquine | Human Plasma | SPE | 88.9 - 94.4 | < 12 |
Table 2: Example of Matrix Effect Assessment for Albendazole in Human Plasma
| Analyte | Concentration Level | Mean Peak Area (Post-Extraction Spike) | Mean Peak Area (Neat Solution) | Matrix Factor |
| Albendazole | Low QC | 12345 | 13000 | 0.95 |
| Albendazole | Medium QC | 67890 | 70000 | 0.97 |
| Albendazole | High QC | 123456 | 125000 | 0.99 |
Note: Data in Table 2 is illustrative and based on the principle of matrix factor calculation. A matrix factor between 0.85 and 1.15 (or 85% and 115%) is generally considered acceptable.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to calculate the matrix factor (MF) and quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at three concentration levels (low, medium, and high QC).
-
Set B (Post-Extraction Spike): Take six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through your entire extraction procedure. In the final step, spike the clean extracts with this compound at the same low, medium, and high QC concentrations as in Set A.
-
Set C (for Recovery): Spike this compound into six different lots of blank biological matrix at the low, medium, and high QC concentrations before starting the extraction procedure. Process these samples.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%RE): %RE = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
Caption: A schematic diagram of the post-column infusion experimental setup.
-
Setup:
-
Set up your LC-MS/MS system as you normally would for your analysis.
-
Using a T-mixer, continuously infuse a standard solution of this compound into the mobile phase flow between the LC column and the mass spectrometer's ion source. Use a syringe pump for a constant and pulseless flow.
-
-
Procedure:
-
Begin the infusion of the this compound standard. You should observe a stable, elevated baseline signal for the analyte on your mass spectrometer.
-
Inject a blank matrix sample that has been processed through your sample preparation procedure.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
If the baseline signal remains stable, there are no significant matrix effects at any point in the chromatogram.
-
If you observe a dip in the baseline signal, this indicates ion suppression caused by co-eluting components from the matrix at that specific retention time.
-
If you observe a rise in the baseline signal, this indicates ion enhancement.
-
By knowing where in the chromatogram matrix effects occur, you can adjust your LC method to move the this compound peak away from these regions of interference.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
This is a general protocol for SPE that can be adapted for this compound. A mixed-mode cation exchange cartridge is often a good starting point for benzimidazole (B57391) compounds.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding and acidify the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of your initial mobile phase. The sample is now ready for injection into the LC-MS/MS system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Technical Support Center: Enhancing 5-Hydroxymebendazole Extraction from Liver Tissue
Welcome to the technical support center for optimizing the extraction of 5-Hydroxymebendazole from liver tissue. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from liver tissue?
A1: The most prevalent and effective methods for extracting this compound, a metabolite of Mebendazole (B1676124), from liver tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3] Supercritical Fluid Extraction (SFE) has also been explored for related benzimidazole (B57391) compounds.[4]
Q2: Why is the pH of the sample important during extraction?
A2: Adjusting the sample to an alkaline pH is a critical step, particularly for benzimidazoles like this compound.[5] Under alkaline conditions, these compounds are less ionized, which decreases their solubility in the aqueous phase and increases their affinity for organic solvents used in LLE, thereby improving extraction efficiency.[5]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects refer to the interference of endogenous components of the liver tissue with the ionization of the target analyte (this compound) in the mass spectrometer source.[6][7] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[6][7] To mitigate matrix effects, it is crucial to have an efficient sample cleanup protocol, such as SPE, and to use matrix-matched calibration curves for quantification.[8]
Q4: Can I use a generic SPE protocol for my liver samples?
A4: While generic protocols can be a starting point, optimization is often necessary for complex matrices like liver tissue. The choice of SPE sorbent (e.g., C18, Oasis HLB, Oasis MCX) and the wash and elution solvents should be tailored to the specific properties of this compound and the liver matrix to ensure optimal recovery and cleanliness of the extract.[8][9]
Troubleshooting Guide
Low Extraction Recovery
Problem: My recovery of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Liver Tissue Homogenization | Ensure the liver tissue is thoroughly homogenized to a uniform consistency. Incomplete homogenization can trap the analyte within tissue fragments, preventing efficient extraction. Consider using a high-power mechanical homogenizer. |
| Suboptimal pH during Extraction | For LLE, verify that the pH of the liver homogenate is alkaline before adding the organic solvent. For benzimidazoles, a basic environment is crucial for high extraction efficiency.[5] |
| Incorrect Solvent Choice for LLE | Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting benzimidazoles from liver tissue.[1][2][5] If you are using a different solvent, consider switching to ethyl acetate. |
| Inefficient Elution in SPE | The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Try a stronger elution solvent or a combination of solvents. For example, ammoniated methanol (B129727) has been shown to be effective for eluting benzimidazoles from MCX cartridges.[8] Ensure the sorbent is not drying out before the elution step.[10] |
| Analyte Breakthrough during SPE | The analyte may be washing off during the sample loading or washing steps. Analyze the effluent from each step to determine where the loss is occurring.[10] If breakthrough is observed, consider reducing the flow rate during sample loading or using a less polar wash solvent.[10] |
High Signal Variability or Poor Reproducibility
Problem: I am observing inconsistent results between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | As mentioned in the FAQs, matrix effects can cause significant variability. Implement a more rigorous cleanup step, such as SPE, to remove interfering substances.[7][9] Develop and use matrix-matched standards for calibration to compensate for these effects.[8] |
| Inconsistent Sample Preparation | Ensure all samples are treated identically throughout the extraction process. This includes consistent homogenization times, pH adjustments, solvent volumes, and incubation times. |
| Instrumental Instability | Verify the stability and performance of your analytical instrument (e.g., LC-MS/MS). Run system suitability tests before and during your sample analysis to monitor for any drift or changes in performance. |
Quantitative Data Summary
The following table summarizes reported recovery rates for this compound and related benzimidazoles from liver tissue using different extraction methods.
| Analyte | Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Mebendazole & Metabolites | LLE with Ethyl Acetate | Sheep Liver | >90 | [5][8] |
| Benzimidazoles | Supercritical Fluid Extraction | Ovine Liver | 51 - 115 | [4] |
| 12 Benzimidazoles | LLE with Ethyl Acetate & SPE (C18) | Bovine Liver | 60 - 100 | [1] |
| Mebendazole & Metabolites | SPE (Oasis MCX) | Poultry Muscle | 86.77 - 96.94 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the successful extraction of mebendazole and its metabolites from sheep liver.[5]
-
Homogenization: Homogenize a known weight of liver tissue (e.g., 1-2 g) with a suitable buffer (e.g., phosphate (B84403) buffer) to create a uniform slurry.
-
Alkalinization: Adjust the pH of the homogenate to an alkaline value (e.g., pH 9-10) using a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Extraction: Add ethyl acetate to the alkalinized homogenate at a defined ratio (e.g., 5 mL of solvent per gram of tissue).
-
Mixing: Vortex or shake the mixture vigorously for a specified time (e.g., 15-20 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Carefully collect the upper organic layer (ethyl acetate) containing the extracted this compound.
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) before injection.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE cleanup of liver tissue extracts. The specific sorbent and solvents should be optimized for this compound.
-
Initial Extraction: Perform an initial extraction of the liver homogenate using a suitable solvent (e.g., ethyl acetate as in the LLE protocol).
-
Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) by passing a specified volume of methanol followed by water through it.
-
Loading: Load the reconstituted extract from the initial extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent may be used to remove less polar interferences, ensuring the analyte is not eluted.
-
Elution: Elute the this compound from the cartridge using a suitable elution solvent (e.g., 5% ammoniated methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting decision tree for low extraction recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. atu-development.elsevierpure.com [atu-development.elsevierpure.com]
- 3. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Overcoming Solubility Issues of 5-Hydroxymebendazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 5-Hydroxymebendazole in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is the primary metabolite of Mebendazole (B1676124), a broad-spectrum anthelmintic drug.[1][2] Like its parent compound, this compound is predicted to have low aqueous solubility, which can significantly hinder in vitro experiments, formulation development, and obtaining accurate pharmacological data.[3][4] Achieving adequate concentrations in aqueous buffers is crucial for bioassays, pharmacokinetic studies, and other research applications.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: While specific experimental data for this compound is limited, we can infer its properties from its structure and the known properties of Mebendazole. The presence of a hydroxyl group may slightly increase its polarity compared to Mebendazole. However, the overall benzimidazole (B57391) structure contributes to its low water solubility.[1][5] The compound's pKa value is also a critical factor, as its ionization state, and therefore solubility, will change with the pH of the aqueous buffer.[6][7]
Q3: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[8][9] These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[9][10]
-
Chemical Modifications: These strategies involve changing the pH of the solvent, using buffers, forming salts, or utilizing complexation agents.[9][11]
-
Use of Excipients: This is a common and effective approach that includes the use of co-solvents, surfactants, and cyclodextrins.[12][13]
Q4: How does pH adjustment affect the solubility of this compound?
A4: Based on the behavior of its parent compound Mebendazole, the solubility of this compound is expected to be pH-dependent.[6] Benzimidazole derivatives are typically weak bases and exhibit higher solubility in acidic conditions due to the protonation of the imidazole (B134444) ring.[14] Therefore, adjusting the pH of the aqueous buffer to a more acidic range (e.g., pH 2-4) is a primary strategy to investigate for enhancing the solubility of this compound.[6][15]
Q5: Can co-solvents be used to dissolve this compound?
A5: Yes, the use of co-solvents is a widely adopted technique to increase the solubility of nonpolar drugs.[12][16] Water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be added to the aqueous buffer to reduce the polarity of the solvent system, thereby improving the dissolution of hydrophobic compounds.[9][11][16] However, it is crucial to consider the potential toxicity and impact of the co-solvent on the experimental system.[9][17]
Q6: What is the role of cyclodextrins in enhancing the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][18] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes.[4][13] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[13][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrins have been shown to be particularly effective for Mebendazole and are therefore promising candidates for this compound.[4][20][21]
Troubleshooting Guides
Issue: Precipitate formation upon dilution of a this compound stock solution into an aqueous buffer.
Possible Cause 1: Low Intrinsic Aqueous Solubility.
-
Question: Have you determined the baseline solubility of this compound in your specific aqueous buffer?
-
Action: Before proceeding with high concentrations, perform a preliminary solubility assessment at your desired experimental temperature. This will establish the upper concentration limit without any solubilizing aids.
Possible Cause 2: Unfavorable pH of the Aqueous Buffer.
-
Question: Is the pH of your aqueous buffer optimized for the solubility of a weak base like this compound?
-
Action: Prepare a series of buffers with varying pH values (e.g., from pH 7.4 down to pH 2.0) and test the solubility of this compound. A lower pH is likely to improve solubility.[6][14]
Possible Cause 3: Inadequate Concentration of Solubilizing Excipient.
-
Question: If you are using a co-solvent or cyclodextrin (B1172386), is the concentration sufficient to maintain the solubility of this compound at the target concentration?
-
Action: Increase the concentration of the co-solvent (e.g., DMSO, ethanol) or cyclodextrin (e.g., HP-β-CD) in your final solution. Create a phase solubility diagram to determine the optimal concentration of the excipient.[21]
Issue: Inconsistent or non-reproducible results in biological assays.
Possible Cause 1: Undissolved Particulate Matter.
-
Question: Are you confident that your this compound is fully dissolved in the final experimental medium?
-
Action: Visually inspect your solutions for any cloudiness or particulates. If unsure, filter the solution through a 0.22 µm filter before use. The presence of undissolved compound can lead to variability in the effective concentration.
Possible Cause 2: Interaction of Solubilizing Agents with the Assay Components.
-
Question: Could the co-solvent or cyclodextrin be interfering with your experimental system (e.g., cell viability, enzyme activity)?
-
Action: Run appropriate vehicle controls containing the same concentration of the co-solvent or cyclodextrin as used in your experimental samples. This will help to distinguish the effects of the solubilizing agent from the effects of this compound.
Data Presentation
Table 1: Physicochemical Properties of Mebendazole (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N₃O₃ | [5] |
| Molecular Weight | 295.29 g/mol | [5] |
| Aqueous Solubility | 0.33 ± 0.02 µg/mL | [20] |
| pKa | ~3.2-3.5 | [7] |
| LogP | 2.8 | [5] |
Table 2: Reported Solubility Enhancement of Mebendazole with Cyclodextrins
| Cyclodextrin Type | Fold Increase in Solubility | Reference |
| α-cyclodextrin | ~16 | [20] |
| β-cyclodextrin | ~25 | [21] |
| γ-cyclodextrin | ~16 | [20] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 18,333 | [20] |
| Methyl-β-cyclodextrin (Me-β-CD) | Significant increase | [19] |
| Permethyl-β-cyclodextrin (PM-β-CD) | ~4700 | [21] |
Experimental Protocols
Protocol 1: pH Modification for Solubility Enhancement
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) with pH values ranging from 2.0 to 7.4.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10 mM).
-
Solubility Testing: Add a small aliquot of the stock solution to each buffer to achieve a range of final concentrations.
-
Equilibration: Vortex the samples and equilibrate them at the desired temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a validated analytical method such as HPLC.
Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose a biocompatible co-solvent such as DMSO, ethanol, or PEG 400.
-
Aqueous Buffer Preparation: Prepare your desired aqueous buffer.
-
Co-solvent Titration: Prepare a series of solutions with increasing concentrations of the co-solvent in the aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
-
Solubility Determination: Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Equilibration and Analysis: Follow steps 4 and 5 from Protocol 1 to determine the solubility at each co-solvent concentration.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
-
Cyclodextrin Selection: Based on literature for Mebendazole, HP-β-CD is a good starting point.[4][20]
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (e.g., 48-72 hours).
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complexation parameters.
-
-
Preparation of Solid Dispersion (Lyophilization Method):
-
Dissolve this compound and HP-β-CD (at a determined molar ratio, e.g., 1:1) in a suitable solvent system (e.g., an ethanol/water mixture).
-
Remove the organic solvent using a rotary evaporator.
-
Freeze the resulting aqueous solution.
-
Lyophilize the frozen solution to obtain a solid powder of the this compound/HP-β-CD inclusion complex.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Cyclodextrin enhances solubility by encapsulating the hydrophobic drug.
References
- 1. Mebendazole-5-hydroxy | CAS 60254-95-7 | LGC Standards [lgcstandards.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal engineering approach to improve the solubility of mebendazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. psecommunity.org [psecommunity.org]
- 5. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
minimizing degradation of 5-Hydroxymebendazole during sample preparation
Welcome to the technical support center for minimizing the degradation of 5-Hydroxymebendazole during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation important?
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of its parent compound, Mebendazole, the primary degradation pathways for this compound are believed to be:
-
Hydrolysis: The carbamate (B1207046) group is susceptible to hydrolysis, especially under alkaline conditions, which leads to the formation of an amine derivative.[2][3][4] This reaction can be catalyzed by light (photodegradation).[3]
-
Oxidation: The benzimidazole (B57391) ring system can undergo oxidation, although specific degradation products for this compound are not extensively documented.[2] Studies on related benzimidazoles suggest that oxidation can lead to the formation of various oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of benzimidazole compounds, primarily through hydrolysis.[3]
Q3: What are the ideal storage conditions for samples containing this compound?
A3: To minimize degradation, biological samples should be stored at low temperatures. For long-term stability, storage at -20°C or -80°C is recommended.[5] If samples need to be stored for a short period, refrigeration at 4°C is acceptable for some matrices like milk, but -20°C is generally more stable for tissues.[5] It is also crucial to protect samples from light by using amber-colored tubes or by wrapping them in aluminum foil.
Q4: How do pH and temperature affect the stability of this compound?
A4: this compound, like other benzimidazoles, is more stable in acidic conditions and degrades more rapidly in alkaline solutions.[3] Elevated temperatures can also accelerate the rate of degradation, particularly in alkaline environments.[3] Therefore, it is advisable to keep the sample pH in the acidic to neutral range and to perform all sample preparation steps at low temperatures (e.g., on ice) whenever possible.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low analyte recovery | Degradation during extraction: High pH of the extraction solvent or prolonged exposure to room temperature. | - Use an acidic or neutral extraction solvent. A common choice is ethyl acetate (B1210297). - Perform extraction steps on ice or in a cold room. - Minimize the time between sample collection and extraction. |
| Inefficient extraction: The chosen solvent may not be optimal for the sample matrix. | - For fatty tissues, include a defatting step with a non-polar solvent like hexane (B92381). - Consider using Solid-Phase Extraction (SPE) with a C18 cartridge for cleaner extracts and potentially higher recovery. | |
| High variability between replicates | Inconsistent sample handling: Variations in incubation times, temperatures, or light exposure between samples. | - Standardize all sample preparation steps, ensuring consistent timing and temperature for each sample. - Protect all samples from light throughout the entire process. - Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Freeze-thaw cycles: Repeated freezing and thawing of samples can lead to degradation. | - Aliquot samples into smaller volumes after collection to avoid multiple freeze-thaw cycles.[5] | |
| Presence of unexpected peaks in the chromatogram | Degradation products: Peaks other than the analyte and internal standard may indicate degradation. | - Compare the retention times of the unknown peaks with those of known degradation products if standards are available. - Review the sample preparation workflow for potential causes of degradation (e.g., high pH, prolonged light exposure). - The primary degradation product of the parent compound, Mebendazole, is 2-amino-5-benzoylbenzimidazole, which results from hydrolysis of the carbamate group.[2][4] |
| Poor peak shape | Matrix effects: Co-eluting substances from the biological matrix can interfere with the analyte signal. | - Optimize the clean-up step. If using Liquid-Liquid Extraction (LLE), consider a back-extraction step. If using SPE, ensure the washing steps are adequate to remove interferences. - Adjust the mobile phase composition or gradient to improve separation from interfering compounds. |
Quantitative Data Summary
The following tables summarize the stability of benzimidazole compounds under various conditions. While specific kinetic data for this compound is limited, the data for related compounds provides valuable insights.
Table 1: Stability of Benzimidazoles in Working Solutions and Biological Matrices [5]
| Analyte | Matrix | Storage Condition | Stability Duration | Finding |
| Various Benzimidazoles | Working Solution | 4°C, -20°C, -80°C, 20°C (light & dark) | 6 months | Stable at -80°C and -20°C. Fresh working solutions are recommended monthly. |
| Various Benzimidazoles | Milk | 4°C, -20°C, 20°C (light & dark) | 6 months | Some analytes are stable at 4°C. |
| Various Benzimidazoles | Muscle | 4°C, -20°C, 20°C (light & dark) | 6 months | Most analytes are stable only at -20°C. |
| Various Benzimidazoles | - | 3 Freeze-Thaw Cycles | - | Some changes in stability were detected. |
| Various Benzimidazoles | - | 60 min at 40°C | - | Some short-term stability changes were detected. |
Table 2: Effect of pH and Light on Mebendazole and Albendazole Stability in Solution [3]
| Drug | Solvent | Condition | Temperature | Degradation |
| Mebendazole & Albendazole | Ethanol | Light Exposure | 20°C | High photodegradation rate. |
| Mebendazole & Albendazole | Ethanol | Dark | High | Good stability. |
| Mebendazole & Albendazole | 0.1M HCl | Light & High Temperature | 60°C | No degradation observed. |
| Mebendazole | Alkaline Solution | - | Dependent on temperature | Partially degraded. |
| Albendazole | Alkaline Solution | - | Dependent on temperature | Almost completely degraded. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) from Tissue
This protocol is adapted from methods described for the extraction of benzimidazoles from muscle tissue.[6]
-
Homogenization: Weigh 2 g of ground tissue sample into a 50 mL centrifuge tube.
-
Alkalinization: Add 10 mL of distilled water and homogenize. Make the sample alkaline by adding 1 mL of 1M NaOH.
-
Extraction: Add 20 mL of ethyl acetate and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Collection: Transfer the supernatant (organic layer) to a clean tube.
-
Repeat Extraction: Repeat the extraction step (steps 3-5) twice more with 10 mL of ethyl acetate each time.
-
Evaporation: Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen at a temperature not exceeding 40-50°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Defatting (Optional): If the sample is fatty, add 2 mL of n-hexane to the reconstituted sample, vortex, and remove the upper hexane layer.
-
Filtration: Filter the final sample through a 0.22 µm filter before injection.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general procedure for the extraction of benzimidazoles from plasma and may require optimization.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent such as acetonitrile (B52724) or methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40-50°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Degradation Pathway of Mebendazole (and likely this compound)
References
selecting the optimal column for 5-Hydroxymebendazole separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 5-Hydroxymebendazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for this compound separation?
A1: The most frequently used columns for the separation of this compound are reversed-phase C18 columns.[1][2] These columns provide good retention and separation of this compound and its related compounds from various matrices. For the separation of its enantiomers, a chiral stationary phase, such as a Chiralpak IG-3 column, is necessary.[3][4][5]
Q2: What are the typical mobile phases for reversed-phase separation of this compound?
A2: Typical mobile phases for reversed-phase HPLC separation of this compound consist of a mixture of an aqueous component and an organic modifier. Commonly used organic modifiers are acetonitrile (B52724) and methanol (B129727).[1][2][6] The aqueous phase is often acidified with additives like formic acid or contains a buffer such as ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for mass spectrometry detection.[1][2]
Q3: How can I improve the sensitivity of my this compound analysis by LC-MS/MS?
A3: To enhance sensitivity in an LC-MS/MS analysis of this compound, consider the following:
-
Mobile Phase Additives: The use of mobile phase additives like ammonium formate or formic acid can significantly increase ionization efficiency in the mass spectrometer.[1]
-
Solvent Choice: Methanol-water mobile phases have been reported to provide a greater response for benzimidazoles in positive ion mode LC-MS/MS compared to acetonitrile-water.[1]
-
Column Dimensions: Employing columns with smaller internal diameters (e.g., 2.1 mm) and smaller particle sizes (e.g., sub-2 µm) can lead to sharper peaks and thus higher sensitivity, as mass spectrometers are concentration-dependent detectors.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and, consequently, sensitivity in mass spectrometry.
-
MS Parameter Optimization: Fine-tuning mass spectrometer parameters such as collision energies and ion source settings for this compound is crucial for achieving maximum sensitivity.[1]
Q4: Is it possible to separate the enantiomers of this compound?
A4: Yes, the enantiomers of this compound, which is a chiral metabolite of Mebendazole (B1676124), can be separated using chiral HPLC.[3][4][5][7] A suitable column for this purpose is a Chiralpak IG-3, which contains amylose (B160209) (3-chloro-5-methylphenylcarbamate) as a chiral selector.[3][5][7] The separation can be achieved using a polar organic mobile phase like methanol.[3][4][5]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing on a C18 column. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound on silica-based reversed-phase columns is a common issue. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase.[8][9][10]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) by adding an acid like formic acid will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[8][11]
-
Use of an End-capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated to minimize these secondary interactions.[8]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., 10-50 mM) can help to mask the residual silanol groups.[11]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[12]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of equal strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[11]
Issue 2: Poor Resolution
Q: I am having difficulty separating this compound from other metabolites or matrix components. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your chromatographic system.
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Gradient Slope: For gradient elution, a shallower gradient often improves the resolution of later eluting peaks.
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For example, a phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18.
-
Column Parameters:
-
Longer Column: Increasing the column length enhances the number of theoretical plates and can improve resolution.
-
Smaller Particle Size: Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm or sub-2 µm) will increase efficiency and resolution.
-
-
Temperature: Adjusting the column temperature can affect selectivity. For the chiral separation of this compound, temperature has been shown to impact both retention and enantioselectivity, with a lower temperature of 25°C providing maximum resolution in one study.[3][5]
Issue 3: Retention Time Variability
Q: The retention time for this compound is shifting between injections. What are the potential causes and solutions?
A: Retention time variability can be caused by several factors related to the HPLC system, mobile phase, or column.[13][14][15][16][17]
Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration is a common cause of retention time drift, especially at the beginning of a run.[17]
-
Mobile Phase Preparation:
-
Accurate Mixing: Inaccuracies in mobile phase composition, especially the organic-to-aqueous ratio, will lead to retention time shifts.[14] Use precise measurements for preparation. For gradient elution, ensure the pump's proportioning valves are functioning correctly.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and thus retention time variability.[15]
-
Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to longer retention times. Keep mobile phase bottles covered.[16]
-
-
Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a thermostatted column compartment will provide a stable temperature and improve reproducibility.[13][15][16] A 1°C change can alter retention time by 1-2%.[13]
-
System Leaks: Check for any leaks in the system, as this will affect the flow rate and pressure, leading to inconsistent retention times.[15]
-
Column Aging/Contamination: Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention.[13] If the problem persists and other factors have been ruled out, it may be time to replace the column.
Issue 4: Chiral Separation Problems
Q: I am attempting the chiral separation of this compound, but I am observing peak splitting. What could be the issue?
A: Peak splitting in chiral chromatography can be particularly problematic. One common cause is a mismatch between the sample solvent and the mobile phase.
Solution:
-
Sample Solvent Composition: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and peak splitting. For the semi-preparative separation of this compound enantiomers, dissolving the sample in a mixture of DMF and methanol (the mobile phase) was found to prevent peak splitting.[4][5] It is crucial to ensure the sample diluent is compatible with the mobile phase to maintain good peak shape.
Data Presentation
Table 1: Recommended Columns for this compound Separation
| Parameter | Achiral Separation | Chiral Separation |
| Stationary Phase | Reversed-Phase C18 | Amylose (3-chloro-5-methylphenylcarbamate) |
| Example Column | Unison UK C18 | Chiralpak IG-3 |
| Particle Size | 3 µm | 3 µm |
| Dimensions | 100 mm x 2.0 mm | 100 mm x 4.6 mm |
| Reference | [1] | [3][4][5] |
Table 2: Mobile Phase Compositions for this compound Separation
| Analysis Type | Aqueous Phase | Organic Phase | Gradient/Isocratic | Reference |
| Achiral (LC-MS/MS) | Water + 0.1% Formic Acid | Acetonitrile | Gradient | [2] |
| Achiral (LC-MS/MS) | 10 mM Ammonium Formate | Methanol | Gradient | [1] |
| Chiral (HPLC-UV) | - | Methanol | Isocratic | [3][5] |
| Chiral (HPLC-UV) | Water | Methanol | Isocratic (95:5 v/v) | [3] |
| Chiral (HPLC-UV) | Water | Acetonitrile | Isocratic (e.g., 50:50, 95:5 v/v) | [3] |
Experimental Protocols
Protocol 1: Achiral Separation of this compound by LC-MS/MS
This protocol is based on a method for the determination of mebendazole and its metabolites in tissue samples.[1][2]
-
Column: Unison UK C18 (3 µm, 100 mm x 2.0 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7-7.1 min: 90-10% B
-
7.1-10 min: 10% B
-
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode.[1]
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC-UV
This protocol is based on a method for the analytical and semi-preparative resolution of this compound enantiomers.[3][4][5]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1.0 mg/mL.[4]
-
Detection: UV at 220 nm.[3]
Visualization
Caption: Workflow for selecting the optimal column for this compound separation.
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Hydroxymebendazole Analysis in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 5-Hydroxymebendazole. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Problem 1: Low or No Signal Intensity for this compound
Question: I am observing a very weak signal, or no peak at all, for this compound in my LC-MS analysis. What are the potential causes and how can I troubleshoot this?
Answer: Low signal intensity is a common issue that can stem from several factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the problem:
-
Verify Compound Integrity: Ensure that your this compound standard and samples have not degraded. Prepare fresh solutions and store them appropriately.
-
Optimize Ionization Source Parameters: The settings of your electrospray ionization (ESI) source are critical for achieving a strong signal. Inefficient ionization is a primary cause of poor sensitivity. For this compound, which belongs to the benzimidazole (B57391) class, positive ion mode ESI is generally preferred.[1] A systematic optimization of source parameters is recommended.
-
Mobile Phase Composition: The composition of your mobile phase significantly influences ionization efficiency. An acidic mobile phase is often beneficial for the analysis of benzimidazoles in positive ESI mode as it promotes protonation.[1][2]
-
Check for Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting endogenous compounds can suppress the ionization of this compound.
Problem 2: Inconsistent Peak Areas and Poor Reproducibility
Question: My peak areas for this compound are highly variable between injections, leading to poor reproducibility. What could be causing this?
Answer: Inconsistent peak areas can invalidate your quantitative analysis. The following are common causes and their solutions:
-
Fluctuations in ESI Source Stability: An unstable electrospray can lead to significant variations in signal intensity.
-
Action: Check the spray needle for clogging or damage. Ensure a stable and consistent spray. Listen for any audible changes in the spray.
-
-
Mobile Phase Issues: Inconsistent mobile phase composition can affect retention time and ionization efficiency.
-
Action: Prepare fresh mobile phases daily using high-purity solvents and additives. Ensure proper mixing and degassing.
-
-
Sample Preparation Variability: Inconsistent sample preparation can introduce variability.
-
Action: Standardize your sample preparation protocol. Use an internal standard to compensate for variations.
-
-
Carryover: Residual this compound from a previous injection can lead to artificially high peak areas in subsequent runs.
-
Action: Implement a robust needle and injection port washing procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover.
-
Problem 3: Presence of Unexpected Adduct Ions
Question: I am observing significant sodium adducts ([M+Na]+) in my mass spectra for this compound, which complicates data analysis. How can I minimize adduct formation?
Answer: Formation of adducts, particularly with sodium, is a common phenomenon in ESI-MS, especially for molecules containing oxygen atoms.[3][4] While sometimes adducts can be used for quantification, the protonated molecule ([M+H]+) is often preferred for its better fragmentation in MS/MS.
-
Mobile Phase Modification: The choice of mobile phase additive can influence adduct formation.
-
Action: Add a small amount of ammonium (B1175870) acetate (B1210297) (e.g., 0.5 mM) to your mobile phase. The ammonium ions can compete with sodium ions, reducing the formation of [M+Na]+ adducts.[5] However, be aware that higher concentrations of ammonium acetate might cause ion suppression.[5]
-
-
Solvent Choice: The organic solvent in your mobile phase can also play a role.
-
Action: If you are using methanol (B129727), consider switching to acetonitrile (B52724). Methanol has been observed to promote a higher degree of sodium adduct formation compared to acetonitrile.[5]
-
-
Purity of Reagents and Glassware: Sodium contamination can be ubiquitous.
-
Action: Use high-purity solvents and reagents. Ensure that all glassware is thoroughly cleaned to minimize sodium contamination.
-
Problem 4: In-source Fragmentation of this compound
Question: I suspect that this compound is fragmenting in the ion source, leading to a lower abundance of the precursor ion and the appearance of unexpected fragment ions in my MS1 spectrum. How can I address this?
Answer: In-source fragmentation occurs when molecules fragment in the ion source before entering the mass analyzer. This can be controlled by optimizing the ion source parameters.[6][7]
-
Reduce Cone/Declustering Potential: This voltage (terminology varies by manufacturer) influences the energy of ions as they enter the mass spectrometer. Higher voltages can induce fragmentation.
-
Action: Gradually decrease the cone voltage/declustering potential and monitor the intensity of the precursor ion and the suspected in-source fragments.[6]
-
-
Optimize Source Temperature: High source temperatures can cause thermal degradation of the analyte.
-
Action: Lower the ion source temperature to the minimum required for efficient desolvation to see if this reduces fragmentation.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound?
A1: For this compound and other benzimidazole compounds, positive electrospray ionization (ESI+) is the most commonly used and effective mode.[1] This is because the nitrogen atoms in the benzimidazole ring system can be readily protonated to form a positive ion ([M+H]+).
Q2: What is the recommended mobile phase for the LC-MS analysis of this compound?
A2: A reversed-phase separation on a C18 column is typically used. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve ionization efficiency, it is highly recommended to add an acidic modifier to the mobile phase. A common and effective choice is 0.1% formic acid in both the aqueous and organic phases.[2] Alternatively, 10 mM ammonium formate has also been used successfully for the analysis of mebendazole (B1676124) and its metabolites.[8]
Q3: How can I optimize the ESI source parameters for maximum sensitivity?
A3: A systematic approach is best. After establishing a stable infusion of a this compound standard solution, adjust the following parameters one at a time to find the optimal settings for your instrument:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[9]
-
Nebulizer Gas Pressure: Usually between 20-60 psi, this affects the droplet size.[9]
-
Drying Gas Flow and Temperature: These parameters aid in desolvation. Typical temperature ranges are 250-450°C.[9] Be cautious with higher temperatures to avoid thermal degradation.
-
Cone/Declustering Potential: As mentioned in the troubleshooting section, this should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation.
Q4: What are the expected precursor and product ions for this compound in MS/MS?
A4: In positive ESI mode, the precursor ion will be the protonated molecule, [M+H]+. The exact m/z will depend on the isotopic composition, but for the most abundant isotopes, it will be approximately 312.1. The product ions are generated by fragmentation of the precursor ion in the collision cell. While specific fragmentation patterns can be instrument-dependent, a detailed study on the fragmentation of benzimidazoles can provide insights into expected fragmentation pathways, which often involve cleavage of the side chains and fragmentation of the benzimidazole core.[10][11][12]
Quantitative Data Summary
Table 1: Illustrative Comparison of Mobile Phase Additives on Analyte Signal Intensity
| Mobile Phase Additive | Relative Peak Area (%) |
| 0.1% Formic Acid | 100 |
| 0.1% Acetic Acid | 85 |
| 5 mM Ammonium Formate | 95 |
| 5 mM Ammonium Acetate | 90 |
Note: This data is illustrative and based on a different compound class. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Additive for this compound Analysis
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Prepare Mobile Phases: Prepare four sets of mobile phases (A: water, B: acetonitrile) with the following additives:
-
Set 1: 0.1% Formic Acid in A and B
-
Set 2: 0.1% Acetic Acid in A and B
-
Set 3: 10 mM Ammonium Formate in A
-
Set 4: 10 mM Ammonium Acetate in A
-
-
LC-MS Analysis:
-
Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Set a flow rate of 0.3 mL/min.
-
Use a generic gradient (e.g., 5-95% B over 5 minutes).
-
Inject the working solution using each set of mobile phases.
-
Monitor the signal intensity of the [M+H]+ ion for this compound.
-
-
Data Analysis: Compare the peak areas obtained with each mobile phase additive to determine the optimal choice for your application.
Protocol 2: General Procedure for ESI Source Parameter Optimization
-
Infusion Setup: Infuse a 1 µg/mL solution of this compound in your chosen optimal mobile phase directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial Settings: Start with the manufacturer's recommended default settings for your instrument.
-
Parameter Optimization (One-at-a-Time):
-
Capillary Voltage: While monitoring the signal intensity of the [M+H]+ ion, vary the capillary voltage in increments (e.g., 0.5 kV) within the recommended range (e.g., 2-5 kV). Record the voltage that gives the maximum signal.
-
Nebulizer and Drying Gas: Systematically vary the nebulizer gas pressure and drying gas flow rate and temperature. Observe the effect on signal intensity and stability.
-
Cone/Declustering Potential: Ramp the cone voltage and observe the intensity of the precursor ion. Select a voltage that provides a strong precursor signal without significant in-source fragmentation.
-
-
Final Verification: Once all parameters are individually optimized, verify the settings by performing a final infusion and ensuring a stable and high-intensity signal.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sodium adduct formation efficiency in ESI source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 10. researchgate.net [researchgate.net]
- 11. journalijdr.com [journalijdr.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
addressing poor reproducibility in 5-Hydroxymebendazole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor reproducibility in 5-Hydroxymebendazole bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that is being measured in the bioassay?
A1: this compound, the primary metabolite of Mebendazole, acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network is a key event measured in bioassays and leads to downstream effects such as cell cycle arrest and apoptosis.[2]
Q2: What are the most common types of bioassays used to assess the activity of this compound?
A2: Common bioassays for microtubule-targeting agents like this compound include:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These colorimetric or luminescent assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in viability is expected with increasing concentrations of the compound.
-
Tubulin Polymerization Assays: These are biochemical assays that directly measure the polymerization of purified tubulin in vitro. This compound is expected to inhibit this polymerization.
-
Cellular Microtubule Quantification Assays: These cell-based assays quantify the amount of polymerized microtubules within cells, often using immunofluorescence or luminescence-based readouts.[3][4]
-
Cell Cycle Analysis: Flow cytometry is used to determine the percentage of cells in different phases of the cell cycle. Microtubule disruption typically leads to an accumulation of cells in the G2/M phase.[5]
-
Apoptosis Assays: These assays detect markers of programmed cell death (e.g., caspase activity, Annexin V staining) that occurs as a consequence of prolonged mitotic arrest.[5]
Q3: What level of variability is considered acceptable for a cell-based bioassay?
A3: While this can be assay-dependent, a coefficient of variation (CV) of less than 20% is often recommended for in vitro bioassays. It's important to establish the baseline variability of your specific assay system to set appropriate acceptance criteria.[2]
Troubleshooting Guides
Below are common issues encountered during this compound bioassays, their potential causes, and recommended solutions.
Issue 1: High Variability in IC50 Values Between Experiments
Description: You observe significant differences in the calculated half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity. Always use cells within a consistent and low passage range for all experiments.[6] |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells seeded per well can affect growth rates and confluency, leading to altered drug responses. Optimize and strictly adhere to a consistent seeding density for each cell line.[6] |
| Solvent Concentration Effects | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells and confound the results. Maintain a final solvent concentration that is non-toxic (typically <0.5%) and consistent across all wells, including controls.[6][7] |
| Evaporation of Media | Evaporation from the outer wells of a microplate (the "edge effect") can concentrate the drug and affect cell viability. To minimize this, avoid using the outer wells for experimental data, or ensure proper humidification in the incubator.[7] |
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
Description: You are observing variable inhibition curves or inconsistent final optical densities in your in vitro tubulin polymerization assay.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Tubulin polymerization is highly dependent on temperature. Ensure the spectrophotometer is pre-warmed to 37°C and that plates are transferred quickly to avoid temperature drops.[6] |
| Inactive Tubulin | The quality of the purified tubulin is critical. Use fresh, high-purity tubulin for each experiment. Verify the activity of each new lot of tubulin. |
| Incorrect Buffer Composition | The buffer composition, including pH and the concentration of components like GTP, significantly impacts tubulin polymerization.[3] Prepare buffers carefully and verify the pH. |
| Compound Precipitation | This compound may precipitate out of solution, especially at higher concentrations. Visually inspect solutions for any precipitation. If observed, consider adjusting the solvent or the maximum concentration tested. |
Issue 3: Low Potency or Lack of Expected Cytotoxicity
Description: The observed cytotoxic effect of this compound on your cells is less than what is expected based on literature or biochemical assay results.
| Potential Cause | Recommended Solution |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to microtubule-targeting agents. Verify the sensitivity of your chosen cell line to other known microtubule inhibitors. |
| Drug Efflux Pumps | Cells can express efflux pumps that actively remove the compound, reducing its intracellular concentration. The use of an efflux pump inhibitor, such as verapamil, can help to address this.[8] |
| Binding to Serum Proteins | Components in the cell culture serum may bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the drug incubation period, if tolerated by the cells. |
| Incorrect Assay Endpoint | The cytotoxic effects of mitotic inhibitors can be delayed. Ensure that the assay duration is sufficient to observe the desired endpoint (e.g., 48-72 hours for cell viability assays).[7] |
Experimental Protocols
Protocol 1: Quantitative Cellular Microtubule Content Assay
This protocol is adapted from a method to quantify the cellular microtubule content.[3]
Objective: To quantify the dose-dependent effect of this compound on microtubule depolymerization in cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well microplates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Luminescent cell viability reagent
Procedure:
-
Cell Seeding: Seed 7,500 HeLa cells per well in a 96-well plate in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent and non-toxic. Treat the cells with the compound dilutions for 30 minutes at 37°C.[3] Include a vehicle-only control (0.1% DMSO).[3]
-
Lysis and Luminescence Reading: Follow the manufacturer's instructions for the chosen luminescent cell viability reagent to lyse the cells and measure the luminescence, which is proportional to the amount of ATP and indicative of the number of metabolically active cells.
-
Data Analysis: Express the results as a percentage of the resistant microtubules, with 100% corresponding to the vehicle-treated cells.[3]
Protocol 2: Cell Viability Assay (MTT-based)
Objective: To determine the IC50 value of this compound by assessing its effect on cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete culture medium
-
This compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
optimization of dosage for in vitro studies with 5-Hydroxymebendazole
This guide provides troubleshooting advice and frequently asked questions for researchers using 5-Hydroxymebendazole (5-OH-MBZ), the primary active metabolite of Mebendazole (MBZ), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Mebendazole?
A1: this compound (5-OH-MBZ) is the chiral hydroxy metabolite formed after the oral administration of Mebendazole (MBZ), a broad-spectrum anthelmintic drug.[1][2] The phenylketone group of MBZ is rapidly reduced to a hydroxyl group to create 5-OH-MBZ.[1] Like its parent compound, 5-OH-MBZ is being investigated for its potential anticancer activities.[1][3]
Q2: What is the primary mechanism of action for this compound?
A2: The exact mechanism for 5-OH-MBZ is under investigation, but it is presumed to be similar to that of Mebendazole. MBZ functions by inhibiting the polymerization of tubulin, a crucial component of microtubules in cells.[1] This disruption interferes with microtubule-based organelles and can trigger apoptosis (programmed cell death) in cancer cells.[4]
Q3: What are the main challenges when working with this compound in vitro?
A3: The primary challenges are similar to those of Mebendazole, namely poor aqueous solubility and the potential for cytotoxicity at high concentrations.[4][5] Optimizing the dosage requires careful consideration of the solvent, concentration range, and the specific cell line being used.
Q4: Which solvent should I use to dissolve this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions of benzimidazole (B57391) compounds like Mebendazole for in vitro studies.[4] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a solvent control in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of this compound dosage.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates in culture medium. | Poor aqueous solubility of 5-OH-MBZ. The concentration exceeds its solubility limit in the final medium. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in the culture medium. - Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).[6] - Visually inspect wells for precipitation after adding the compound. |
| High variability between replicate wells. | - Inconsistent cell seeding. - Incomplete dissolution of the compound. - Edge effects in the culture plate. | - Ensure a homogenous single-cell suspension before seeding. - Vortex the stock solution before diluting it into the medium. - Avoid using the outermost wells of the plate, as they are prone to evaporation. |
| No observable effect at tested concentrations. | - The effective concentration is higher than the range tested. - The cell line is resistant to the compound's mechanism of action. - Insufficient incubation time. | - Test a broader range of concentrations, for example, from 1 µg/mL to 1000 µg/mL.[4] - Increase the incubation period (e.g., from 24h to 48h or 72h). - Review literature for the sensitivity of your chosen cell line to tubulin inhibitors. |
| All cells die, even at the lowest concentration. | - The tested concentration range is too high. - High cytotoxicity from the solvent (e.g., DMSO). | - Start with a much lower concentration range (e.g., nanomolar). - Ensure the final DMSO concentration in the medium is non-toxic (≤0.5%).[6] - Run a solvent toxicity control (cells treated with the highest concentration of DMSO used). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of 5-OH-MBZ in DMSO.
-
Weighing: Accurately weigh the desired amount of 5-OH-MBZ powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously for several minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.[4][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, prepare serial dilutions of the 5-OH-MBZ stock solution in fresh culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of 5-OH-MBZ. Include "cells only" (no treatment) and "solvent control" (medium with the highest DMSO concentration) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5-1 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8] Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as 100% DMSO, to each well to dissolve the formazan crystals.[6][8]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
While specific IC₅₀ values for this compound are highly cell-line dependent, the following table summarizes data for the parent compound, Mebendazole, to provide a potential starting point for concentration ranges.
| Compound | Cell Line | Assay | Incubation Time | Reported IC₅₀ / Concentration |
| Mebendazole | HUH7 (Liver Cancer) | MTT | 48h | Potent cytotoxic activity observed.[4] |
| Mebendazole | A549 (Lung Cancer) | MTT | 48h | Potent cytotoxic activity observed.[4] |
| Mebendazole | MCF7 (Breast Cancer) | MTT | 48h | Cytotoxic activity observed.[4] |
| 5-MeMBI | SIRC (Rabbit Corneal) | Crystal Violet | 72h | LC₅₀: 761.5 µM[9] |
| MBI | SIRC (Rabbit Corneal) | Crystal Violet | 72h | LC₅₀: 1002.9 µM[9] |
| *Note: MBI (2-mercaptobenzimidazole) and 5-MeMBI (5-methyl-2-mercaptobenzimidazole) are related benzimidazole compounds, not direct metabolites of Mebendazole. Data is provided for comparative purposes. |
Visualizations
References
- 1. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5D Health Protection Group Ltd - Cell Biology & Culturing [5dhpg.com]
- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxymebendazole Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining cell culture conditions in experiments involving 5-Hydroxymebendazole (5-HMBZ), the primary active metabolite of Mebendazole (B1676124) (MBZ).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HMBZ) and what is its primary mechanism of action?
A1: this compound is the principal chiral hydroxy metabolite formed after the oral administration of Mebendazole (MBZ), a benzimidazole (B57391) anthelmintic drug.[1][2][3] Like its parent compound, 5-HMBZ is investigated for its anticancer properties. The primary mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, likely at the colchicine-binding site.[1][4] This interference with microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[5][6][7][8]
Q2: How should I prepare a stock solution of 5-HMBZ? It has poor water solubility.
A2: this compound has low solubility in aqueous solutions and alcohols like methanol (B129727) (<1 mg/mL).[4] For cell culture experiments, it is highly soluble in Dimethylformamide (DMF) (>60 mg/mL) and Dimethyl sulfoxide (B87167) (DMSO).[4][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the complete cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically ≤0.5%).[10]
Q3: Which cell lines are sensitive to 5-HMBZ and what are recommended starting concentrations?
A3: While specific IC50 values for 5-HMBZ are less reported than for its parent compound, Mebendazole has shown potent activity against a wide range of cancer cell lines, including lung, breast, ovarian, and colon carcinomas, with IC50 values often in the sub-micromolar range (0.1 to 0.8 µM).[11] Dividing cells are generally more sensitive to its cytotoxic effects.[12] For initial experiments with 5-HMBZ, it is advisable to perform a dose-response study across a broad concentration range (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your specific cell line.
Q4: What is the recommended treatment duration for 5-HMBZ in cell culture?
A4: The optimal treatment duration depends on the experimental endpoint. Cytotoxicity is both dose- and time-dependent.[11][13] For cell viability assays (e.g., MTT, XTT), incubation periods of 24, 48, and 72 hours are common to assess both short-term and long-term effects.[14][15] For cell cycle analysis, shorter time points (e.g., 12-24 hours) may be sufficient to observe G2/M arrest.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration of 5-HMBZ is too high, or the DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the media is sufficient (e.g., 0.1-0.5%) but non-toxic to cells. Prepare intermediate dilutions from the stock solution. Gently vortex the final solution before adding it to the cells. |
| High Variability Between Replicates | Inconsistent cell seeding density. Uneven distribution of the compound in wells. Edge effects in the microplate. | Use a multichannel pipette for cell seeding and drug addition to ensure uniformity. Gently swirl the plate after adding the compound. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Observed Cytotoxic Effect | The cell line is resistant to the compound. The concentration of 5-HMBZ is too low or the incubation time is too short. The compound has degraded. | Test a wider range of concentrations and extend the incubation time (e.g., up to 72 hours). Use a known sensitive cell line as a positive control. Ensure the 5-HMBZ stock solution has been stored correctly and is not expired. |
| Toxicity in Vehicle Control (DMSO) | The concentration of DMSO is too high for the specific cell line. | Perform a DMSO toxicity curve for your cell line to determine the maximum tolerable concentration (typically <0.5%). Ensure the final DMSO concentration is consistent across all wells, including the untreated control.[15] |
| Inconsistent Results with MTT/XTT Assays | Interference of 5-HMBZ with the tetrazolium salt reduction. Variation in metabolic activity due to cell density. | Run a cell-free control with media, 5-HMBZ, and the MTT/XTT reagent to check for direct chemical reduction. Ensure cells are in the exponential growth phase and not confluent, as this can alter metabolic rates.[16] |
Experimental Protocols & Data
Table 1: Physicochemical & Handling Properties of this compound
| Property | Value/Recommendation | Source(s) |
| Molecular Formula | C₁₆H₁₃N₃O₃ | Inferred |
| Parent Compound | Mebendazole (MBZ) | [1] |
| Primary Solvent | DMSO, DMF | [4][9] |
| Stock Solution Conc. | 10-50 mM in DMSO | Best Practice |
| Storage | Aliquots at -20°C or -80°C, protected from light | [15] |
| Final DMSO Conc. in Media | ≤ 0.5% (must be optimized per cell line) | [10] |
Table 2: Recommended Starting Concentrations for Mebendazole (Parent Compound) in Various Cancer Cell Lines
Use as a reference for designing 5-HMBZ dose-response experiments.
| Cell Line | Cancer Type | IC50 (48h treatment) | Source(s) |
|---|---|---|---|
| H460, A549 | Lung Cancer | ~0.16 µM | [11] |
| OVCAR3 | Ovarian Cancer | ~0.625 µM | [13] |
| OAW42 | Ovarian Cancer | ~0.312 µM | [13] |
| HT-29 | Colorectal Cancer | < 1 µM | [8] |
| J3T, SDT-3G | Canine Glioma | 0.030 µM (72h) |[8] |
Protocol 1: Preparation of 5-HMBZ Stock and Working Solutions
-
Prepare Stock Solution: Dissolve 5-HMBZ powder in 100% sterile DMSO to a final concentration of 20 mM. For example, add the appropriate volume of DMSO to 1 mg of 5-HMBZ based on its molecular weight.
-
Aliquot and Store: Vortex gently until fully dissolved. Dispense into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw one aliquot. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 20 µM working solution from a 20 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration remains below the toxic threshold for your cells.
Protocol 2: General Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Cell Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of 5-HMBZ. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).[14][15]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[14]
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15][17]
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[17]
-
Measure Absorbance: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: General workflow for a 5-HMBZ cytotoxicity assay.
Caption: Proposed signaling pathway for 5-HMBZ-induced apoptosis.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mebendazole induces apoptosis via C-MYC inactivation in malignant ascites cell line (AGP01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. Cytotoxicity of mebendazole against established cell lines from the human, rat, and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. benchchem.com [benchchem.com]
improving the signal-to-noise ratio for low concentrations of 5-Hydroxymebendazole
Welcome to the technical support center for the analysis of 5-Hydroxymebendazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for detecting low concentrations of this metabolite.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, particularly when dealing with low concentrations that result in a poor signal-to-noise ratio.
Issue 1: Low Signal Intensity or No Peak Detected
A weak or absent signal for this compound can be frustrating. Follow this guide to diagnose and resolve the issue.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Review and optimize your sample preparation protocol. For complex matrices, consider switching from Solid-Phase Extraction (SPE) to Liquid-Liquid Extraction (LLE), which has been shown to improve recovery rates for this compound.[1] A study demonstrated that an LLE method involving sample alkalization with NaOH followed by extraction with ethyl acetate (B1210297) and a hexane (B92381) wash significantly improved the recovery of HMEB.[1] |
| Analyte Degradation | Prepare fresh standard solutions and samples. This compound solutions should be stored properly, and freshly prepared working solutions are recommended.[1][2] |
| Suboptimal LC-MS/MS Parameters | Optimize the mass spectrometry parameters, including ionization mode, source voltages, gas flows, and temperature.[3] Infusing a standard solution can help in manually tuning these parameters for maximum signal intensity.[3] Ensure the correct precursor and product ions are selected for Selected Reaction Monitoring (SRM). |
| Incorrect Mobile Phase Composition | The choice of mobile phase can significantly impact ionization efficiency. A mobile phase consisting of water with 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) has been used successfully for the analysis of this compound.[1] Ensure the pH of the mobile phase is optimal for the ionization of your analyte.[3] |
Troubleshooting Workflow for Low Signal Intensity
Issue 2: High Background Noise Affecting Signal-to-Noise Ratio
High background noise can mask the peak of interest, especially at low concentrations. Use these steps to identify and mitigate the source of the noise.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated LC-MS System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[4] "Steam cleaning" the mass spectrometer overnight can also significantly reduce background noise.[5] This involves setting a high gas flow and temperature to bake out contaminants.[5] |
| Matrix Effects | The sample matrix itself can be a source of high background.[6][7] Enhance sample cleanup using techniques like LLE or SPE to remove interfering components.[1][6] Using matrix-matched standards for calibration can also help compensate for matrix effects.[1] |
| Impure Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8] Contaminants in the mobile phase can lead to a high baseline and adduct formation. |
| Suboptimal Detector Settings | While electronic filtering (increasing the detector time constant) can reduce baseline noise, it may also flatten small peaks.[9][10] This should be used cautiously when analyzing low concentrations.[9] |
Noise Reduction Strategies
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for low concentrations of this compound in a complex matrix?
A1: For complex matrices like pork, chicken, and horse muscle, liquid-liquid extraction (LLE) has been shown to be more effective than solid-phase extraction (SPE), especially for this compound (HMEB).[1] One study reported that a switch to an LLE method improved the recovery of HMEB from 0% to 94.6% in spiked pork samples.[1] The recommended LLE procedure involves alkalizing the sample with NaOH, extracting with ethyl acetate, and then defatting the extract with hexane.[1]
Q2: How can I optimize my mass spectrometer settings for this compound?
A2: Optimization of MS parameters is crucial for achieving a good signal-to-noise ratio.[11][12][13] The process generally involves:
-
Infusion: Directly infuse a standard solution of this compound into the mass spectrometer.
-
Ionization Mode Selection: Test both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal.[3]
-
Parameter Tuning: Manually adjust key parameters such as capillary voltage, cone voltage (or fragmentor voltage), source temperature, and gas flows to maximize the signal of the precursor ion.[3]
-
Collision Energy Optimization: For MS/MS, optimize the collision energy to achieve the most abundant and stable product ions for quantification and confirmation.[3]
Q3: What is a suitable internal standard for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, 5-hydroxy mebendazole-d3 (B588179) is commercially available and has been used successfully.[1][14] Using a stable isotope-labeled internal standard is the most effective way to correct for variability in sample preparation and matrix effects, as it behaves nearly identically to the analyte of interest throughout the analytical process.[15]
Q4: What are "matrix effects" and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6][7] This can result in poor accuracy and reproducibility. To minimize matrix effects:
-
Improve Sample Cleanup: Use rigorous sample preparation techniques like LLE or SPE to remove interfering matrix components.[6]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from interfering compounds.[6]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte.[6][15]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue
This protocol is adapted from a validated method for the extraction of mebendazole (B1676124) and its metabolites from animal tissues.[1]
-
Homogenization: Homogenize 2 g of the ground tissue sample with 10 mL of distilled water in a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (5-hydroxy mebendazole-d3) at this stage.
-
Alkalization: Add 1 mL of 1M NaOH and mix.
-
First Extraction: Add 20 mL of ethyl acetate and shake for 10 minutes.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the upper organic supernatant to a clean tube.
-
Second Extraction: Repeat the extraction (steps 4-6) on the remaining sample with another 10 mL of ethyl acetate.
-
Evaporation: Evaporate the combined organic fractions to dryness at 60°C under a stream of nitrogen.
-
Reconstitution and Defatting: Dissolve the residue in 1.2 mL of the mobile phase (e.g., 50:50 water with 10 mM ammonium formate and methanol). Add 2 mL of n-hexane, vortex, and remove the upper hexane layer.
-
Filtration: Filter the final sample through a 0.2 µm filter before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following are example starting parameters that should be optimized for your specific instrument.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 3 µm, 100 mm x 2 mm)[1] |
| Mobile Phase A | Water with 10 mM ammonium formate[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 300 - 350°C |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | Optimized during tuning |
| Cone Voltage | Optimized during tuning |
| Collision Gas | Argon |
Example SRM Transitions for this compound (to be determined empirically):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [Value] | [Value] | [Value] |
| 5-OH-Mebendazole-d3 (IS) | [Value] | [Value] | [Value] |
References
- 1. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hpc-standards.com [hpc-standards.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of 5-Hydroxymebendazole
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 5-Hydroxymebendazole, a primary metabolite of the anthelmintic drug Mebendazole (B1676124).
This publication objectively compares the performance of these two widely used analytical techniques, supported by experimental data from published studies. We will delve into the experimental protocols, present quantitative data in a clear, comparative format, and provide visualizations to illustrate the analytical workflows.
Comparative Analysis of Method Performance
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the study, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies.
A summary of the key performance parameters for each method, collated from various studies, is presented below.
| Validation Parameter | HPLC | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.025 - 2.0 µg/mL[1] | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | 86.77–96.94%[2] |
| Precision (%RSD) | < 15.1%[1] | Intra-day: 1.75–4.99%, Inter-day: 2.54–5.52%[2] |
| Limit of Detection (LOD) | Not explicitly stated | 0.04–0.30 µg/kg[2] |
| Limit of Quantification (LOQ) | 0.025 µg/mL[1] | 0.12–0.80 µg/kg[2] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and method validation.
HPLC Method for this compound
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.
-
Sample Preparation: A solid-phase extraction (SPE) is typically carried out to clean up the sample before injection.[1]
-
Chromatographic Conditions:
-
Column: XBridge® C18 column (4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (0.025 M, pH 6.6).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: PDA detector set at 292 nm.[1]
-
LC-MS/MS Method for this compound
This method is the preferred choice for bioanalytical studies requiring high sensitivity and selectivity, especially in complex biological matrices like plasma, liver, and muscle tissue.
-
Sample Preparation: Sample preparation can involve liquid-liquid extraction (LLE) with ethyl acetate after alkalinization of the sample mixture, followed by purification using solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).[2][3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Analytical Workflow
To better understand the procedural flow of a cross-validation study, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Logical Comparison of HPLC and LC-MS/MS
The selection of an analytical method is a critical decision in the drug development process. The diagram below outlines the logical considerations when choosing between HPLC and LC-MS/MS for this compound analysis.
Caption: Decision tree for selecting between HPLC and LC-MS/MS for this compound analysis.
References
- 1. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Mebendazole and 5-Hydroxymebendazole in Cancer Cell Lines: A Data-Driven Guide
Despite extensive investigation, a direct comparative analysis of the in vitro anticancer efficacy of mebendazole (B1676124) (MBZ) and its primary metabolite, 5-hydroxymebendazole, cannot be provided at this time due to a significant lack of publicly available data on the anticancer activity of this compound. Research has overwhelmingly focused on the parent compound, mebendazole, demonstrating its potent anticancer effects across a wide range of cancer cell lines. This guide, therefore, presents a comprehensive overview of the established anticancer properties of mebendazole, supported by experimental data, alongside a note on the current knowledge gap regarding its 5-hydroxy metabolite.
Mebendazole: A Potent Anticancer Agent in Preclinical Studies
Mebendazole, a benzimidazole (B57391) anthelmintic, has been extensively repurposed for oncology research due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. Its primary mechanism of action is the disruption of microtubule polymerization, a critical process for cell division.
Quantitative Analysis of Mebendazole's Cytotoxicity
The half-maximal inhibitory concentration (IC50) of mebendazole has been determined in numerous cancer cell lines, showcasing its broad-spectrum anticancer activity. The following table summarizes key findings from various studies.
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Gastric Cancer | Patient-derived cell lines | 0.39–1.25 | [1] |
| Non-Small Cell Lung Cancer | A549, H1299, H460 | ~0.16 | [1] |
| Colon Cancer | HT-29 | < 1 | [2] |
| Ovarian Cancer | OVCAR3 | 0.625 (48h) | [3] |
| Ovarian Cancer | OAW42 | 0.312 (48h) | [3] |
| Colon Cancer | HT-29 | 0.29 (72h) | [4] |
It is noteworthy that mebendazole often exhibits selectivity, showing higher potency against cancer cells compared to non-malignant cell lines.[4]
Mechanisms of Action of Mebendazole in Cancer Cells
Mebendazole exerts its anticancer effects through multiple pathways, with microtubule disruption being the most well-characterized.
Microtubule Polymerization Inhibition
Mebendazole binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.[5]
Induction of Apoptosis and Cell Cycle Arrest
As a consequence of microtubule destabilization, cancer cells treated with mebendazole undergo mitotic catastrophe, leading to the activation of apoptotic pathways. This is often characterized by the cleavage of caspase-3 and PARP.[2] Flow cytometry analysis consistently shows an accumulation of cells in the G2/M phase of the cell cycle following mebendazole treatment.[2]
Modulation of Signaling Pathways
Recent studies have unveiled that mebendazole's anticancer activity extends beyond microtubule disruption. It has been shown to modulate key signaling pathways involved in cancer progression, including:
-
AKT/IKKα/β/NF-κB Pathway: Mebendazole can down-regulate Girdin, leading to the inhibition of this pro-survival pathway in ovarian cancer cells.[3][6][7]
-
STAT3 Signaling: In non-small cell lung cancer, mebendazole has been observed to inhibit the STAT3 signaling pathway.[5]
This compound: The Knowledge Gap
This compound is the major and rapidly formed metabolite of mebendazole following oral administration. However, a comprehensive literature search reveals a stark absence of studies evaluating its anticancer properties. One study focused on the chiral properties of this compound explicitly states that there is no information on the antitumor activity of its individual enantiomers.[8] This critical knowledge gap prevents any meaningful comparison with mebendazole's well-documented anticancer efficacy.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments cited in the context of mebendazole's anticancer activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., mebendazole) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membrane.
-
Staining: Fixed cells are treated with RNase and stained with a DNA-intercalating dye such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.
Conclusion
While mebendazole shows significant promise as a repurposed anticancer drug with a well-defined mechanism of action and potent activity against a multitude of cancer cell lines, the anticancer potential of its primary metabolite, this compound, remains a critical unknown. Future research should prioritize the investigation of this compound's in vitro and in vivo anticancer effects to determine if it contributes to the overall therapeutic efficacy of mebendazole or if it represents an inactive metabolite in the context of oncology. Such studies are essential for a complete understanding of mebendazole's pharmacology in cancer treatment and to enable a comprehensive comparative analysis.
References
- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole | Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death | springermedicine.com [springermedicine.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signalin… [ouci.dntb.gov.ua]
- 7. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebendazole vs. 5-Hydroxymebendazole: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the anthelmintic drug mebendazole (B1676124) and its primary metabolite, 5-hydroxymebendazole. The information presented is supported by experimental data from scientific literature to aid in research and drug development efforts.
Executive Summary
Mebendazole, a broad-spectrum anthelmintic, undergoes rapid and extensive first-pass metabolism in the liver, with its major metabolite being this compound. In vivo pharmacokinetic data strongly indicates that This compound is significantly more metabolically stable than its parent drug, mebendazole . This is evidenced by the substantially higher plasma concentrations and larger area under the curve (AUC) observed for the metabolites compared to mebendazole itself, suggesting a slower clearance rate for this compound.[1] While direct comparative in vitro metabolic stability data is limited in publicly available literature, the existing pharmacokinetic profiles provide a clear picture of their relative stability.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for mebendazole and its major metabolites, including this compound. The data highlights the considerably greater systemic exposure of the metabolites compared to the parent drug.
| Parameter | Mebendazole | This compound & other major metabolites | Reference |
| Plasma Half-life (t½) | 3 to 6 hours (in vivo) | Data not explicitly stated, but implied to be longer than mebendazole due to slower clearance. | [2] |
| Plasma Area Under the Curve (AUC) | - | Approximately 5 times higher than mebendazole (in vivo) | [3] |
| Metabolism | Rapid and extensive hepatic first-pass metabolism. | Slower clearance compared to mebendazole. | [2][3] |
Metabolic Pathway of Mebendazole
Mebendazole is primarily metabolized in the liver through reduction of the ketone group to a hydroxyl group, forming this compound. This biotransformation is a key step in the clearance of mebendazole from the body.
Caption: Metabolic conversion of mebendazole to this compound.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the metabolic stability of a compound like mebendazole or this compound using an in vitro liver microsome assay. This method is widely used in drug discovery and development to determine the intrinsic clearance of a compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of mebendazole and this compound in human liver microsomes.
Materials:
-
Test compounds (Mebendazole, this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Internal standard (for analytical quantification)
-
Acetonitrile (B52724) (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a positive control (a compound with known metabolic stability) in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a quenching solution of acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing the cold quenching solution to terminate the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated HPLC-MS/MS method. The method should be optimized for the specific detection and quantification of mebendazole and this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The available in vivo pharmacokinetic data provides strong evidence that this compound is more metabolically stable than mebendazole. The significantly higher plasma exposure of the metabolites points to a slower clearance from the body. For drug development professionals, this suggests that this compound may have a longer duration of action and that its pharmacokinetic profile should be carefully considered in any further development of mebendazole or its derivatives. The provided experimental protocol offers a standard method for obtaining direct in vitro comparative data to further quantify the differences in metabolic stability between these two compounds.
References
- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Mebendazole and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the broad-spectrum anthelmintic drug mebendazole (B1676124) and its two major metabolites, hydroxymebendazole and aminomebendazole. The information presented is supported by experimental data to aid in research and drug development efforts.
Executive Summary
Mebendazole, a benzimidazole (B57391) carbamate (B1207046), is characterized by its poor oral bioavailability, which is primarily due to its limited absorption and extensive first-pass metabolism in the liver.[1][2][3] Following oral administration, mebendazole is biotransformed into two principal metabolites: methyl 5-(alpha-hydroxybenzyl)-2-benzimidazole carbamate (hydroxymebendazole) and 2-amino-5-benzoylbenzimidazole (aminomebendazole).[4][5] A critical aspect of mebendazole's pharmacokinetic profile is that its metabolites achieve significantly higher plasma concentrations than the parent drug.[1][4] The combined plasma area under the curve (AUC) of these metabolites is approximately five times greater than that of mebendazole, indicating extensive metabolism and a potentially slower clearance of the metabolites.[4] This guide delves into the quantitative differences in their pharmacokinetic parameters, outlines a typical experimental protocol for their assessment, and visualizes the metabolic pathway.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for mebendazole and its major metabolites. It is important to note that while extensive data is available for mebendazole, specific quantitative data for its metabolites, particularly Cmax, Tmax, and half-life, are less frequently reported in a direct comparative format. The information below is compiled from various sources to provide the most comprehensive comparison currently available.
| Parameter | Mebendazole | Hydroxymebendazole (Metabolite 1) | Aminomebendazole (Metabolite 2) |
| Peak Plasma Concentration (Cmax) | Variable; increases with chronic therapy[4] | Substantially higher than mebendazole[1] | Substantially higher than mebendazole[1] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours[1] | Data not available | Data not available |
| Area Under the Curve (AUC) | Significantly lower than metabolites | The combined AUC of metabolites is ~5x higher than mebendazole[4] | The combined AUC of metabolites is ~5x higher than mebendazole[4] |
| Elimination Half-life (t½) | 3 - 6 hours[1][3] | Likely longer than mebendazole due to slower clearance[4] | Likely longer than mebendazole due to slower clearance[4] |
| Oral Bioavailability | <10% - 20%[2][3] | Not applicable (formed in vivo) | Not applicable (formed in vivo) |
Mandatory Visualization
Metabolic Pathway of Mebendazole
Caption: Metabolic conversion of mebendazole to its primary metabolites.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical workflow for a human pharmacokinetic study.
Experimental Protocols
Objective:
To determine and compare the pharmacokinetic profiles of mebendazole and its major metabolites (hydroxymebendazole and aminomebendazole) in healthy human subjects following a single oral dose of mebendazole.
Study Design:
A single-center, open-label, single-dose, two-way crossover study is a common design for such investigations.[5] A sufficient washout period of at least 7 days should be implemented between study periods.[1]
Subjects:
A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria. All subjects should provide informed consent before participation.
Drug Administration:
-
Dosage: A single oral dose of mebendazole (e.g., 100 mg tablet).[6]
-
Administration: The drug should be administered with a standardized meal, as fatty foods can enhance the absorption of mebendazole.[2]
Blood Sampling:
-
Venous blood samples (approximately 5 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Sampling should occur at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[5]
Sample Processing and Storage:
-
Blood samples should be centrifuged to separate the plasma.
-
Plasma samples should be stored frozen at -20°C or below until analysis.
Bioanalytical Method:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of mebendazole, hydroxymebendazole, and aminomebendazole in human plasma.[1]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis:
-
The plasma concentration-time data for mebendazole and its metabolites will be analyzed using non-compartmental methods.
-
The following pharmacokinetic parameters will be calculated:
-
Cmax (Maximum plasma concentration): Determined directly from the observed data.
-
Tmax (Time to reach Cmax): Determined directly from the observed data.
-
AUC (Area under the plasma concentration-time curve): Calculated using the linear trapezoidal rule.
-
t½ (Elimination half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
Statistical Analysis:
Descriptive statistics will be used to summarize the pharmacokinetic parameters for mebendazole and its metabolites. Appropriate statistical tests will be employed to compare the parameters between the parent drug and its metabolites.
References
- 1. extranet.who.int [extranet.who.int]
- 2. Mebendazole: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]
- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Linearity and Range of Analytical Methods for 5-Hydroxymebendazole
This guide provides a detailed comparison of analytical methods for the quantification of 5-Hydroxymebendazole, a primary metabolite of the anthelmintic drug Mebendazole. The focus is on the critical validation parameters of linearity and analytical range, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate methodology. The performance of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are compared, with supporting experimental data and detailed protocols.
Data Presentation: Linearity and Range of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods used for the determination of this compound (HMBZ) and its parent compound, Mebendazole (MBZ).
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound (HMBZ) | Poultry Muscle | 0.60–150 µg/kg | > 0.9990 | 0.50–0.80 µg/kg |
| LC-MS/MS | Mebendazole (MBZ), this compound (HMBZ), and other metabolites | Pork, Chicken, & Horse Muscle | 5–90 µg/kg | > 0.999 | 0.2 µg/kg |
| LC-MS/MS | Mebendazole (MBZ) and its metabolites | Sheep Liver | Not explicitly stated. Detection limits are < 1 µg/kg. | Not Stated | Not Stated |
| RP-HPLC | Mebendazole (MBZ) | Pharmaceutical Oral Suspension | 40–60 µg/mL | 0.999 | Not Stated[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LC-MS/MS Method for this compound in Poultry Muscle
This method is designed for the simultaneous analysis of Mebendazole and its two metabolites, including this compound.
-
Sample Preparation:
-
A homogenized tissue sample is extracted with basic ethyl acetate (B1210297).
-
The extract undergoes a back-extraction with hydrochloric acid.
-
Purification is performed using Oasis MCX solid-phase extraction (SPE) cartridges.
-
The eluate is dried under nitrogen and reconstituted in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
The analytes are detected using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
LC-MS/MS Method for Mebendazole and its Metabolites in Animal Tissues
This confirmatory and quantitative method is validated for the determination of Mebendazole and its metabolites in various animal muscle tissues.[3]
-
Sample Preparation:
-
Anthelmintic compounds are extracted from the tissue homogenate with ethyl acetate after the sample mixture is made alkaline.[3]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.[3]
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of water containing 10 mM ammonium (B1175870) formate (B1220265) and methanol.[3]
-
-
Mass Spectrometry Detection:
-
Detection is carried out using a triple quadrupole mass spectrometer.
-
RP-HPLC Method for Mebendazole in Pharmaceutical Formulation
This method was developed for the simultaneous determination of Mebendazole and preservatives in a pharmaceutical oral suspension.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
UV Detection:
-
The detection wavelength is set at 247nm.[1]
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for assessing the linearity and range of an analytical method, a crucial part of method validation.
References
A Comparative Guide to Inter-Laboratory Quantification of 5-Hydroxymebendazole
The data presented herein is crucial for selecting and implementing a suitable analytical method, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and clinical monitoring studies involving mebendazole (B1676124). The guide details the performance characteristics of different methods and outlines the experimental protocols employed.
Quantitative Performance of Analytical Methods
The performance of an analytical method is paramount for generating reliable data. The following table summarizes the quantitative performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxymebendazole in sheep liver, as reported in a single-laboratory validation study.[1] This method demonstrates high recovery and acceptable precision, making it suitable for residue analysis.
| Parameter | This compound | Mebendazole | Aminomebendazole |
| Matrix | Sheep Liver | Sheep Liver | Sheep Liver |
| Overall Recovery | > 90% | > 90% | > 90% |
| Repeatability (RSD) | 5 - 11% | 5 - 11% | 5 - 11% |
| Within-Laboratory Reproducibility | 2 - 17% | 2 - 17% | 2 - 17% |
| Decision Limit (CCα) (µg/kg) | 61.8 | 56.6 | 64.2 |
| Detection Capability (CCβ) (µg/kg) | 86.1 | 60.0 | 90.9 |
| Limit of Detection (LOD) (µg/kg) | < 1 | < 1 | < 1 |
Data sourced from a study by F. De Ruyck et al. (2005).[1]
In another study focusing on the determination of mebendazole and this compound in plasma and cyst liquid, a high-performance liquid chromatography (HPLC) method with electrochemical detection was developed. This method showed a limit of detection of approximately 2.5 ng/ml for this compound.[2]
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable analytical results. Below are outlines of common methodologies for the quantification of this compound.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sheep Liver[1]
-
Sample Preparation:
-
Homogenize the sheep liver sample.
-
Make the sample mixture alkaline.
-
Extract the analytes (mebendazole and its metabolites) with ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of water containing 0.1% formic acid and acetonitrile.
-
-
Detection:
-
Ionization: Atmospheric pressure electrospray ionization (ESI).
-
Mass Spectrometry: Tandem quadrupole mass spectrometer operating in MS-MS mode.
-
Quantification: Monitor the transitions of the molecular ion to the two most abundant daughter ions for each analyte.
-
2. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection for Plasma and Cyst Liquid[2]
-
Sample Preparation:
-
Take 1.0 ml of alkalinized plasma or cyst liquid.
-
Perform a single extraction with chloroform.
-
Use flubendazole (B1672859) as an internal standard.
-
-
Chromatographic Separation and Quantification:
-
High-performance liquid chromatography is used for the separation of the analytes.
-
Electrochemical detection is employed for quantification.
-
Method Validation and Quality Assurance
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[3][4] Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[4][5] For inter-laboratory comparisons, reproducibility, which assesses the precision between different laboratories, is a critical parameter.[3]
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2), provide a framework for the validation of analytical procedures.[3] Proficiency testing schemes and inter-laboratory comparison studies are valuable tools for assessing the performance of laboratories and the robustness of analytical methods.[6][7]
Visualizing the Workflow and Comparison Logic
To better illustrate the processes involved in the analysis and comparison of this compound quantification, the following diagrams are provided.
Caption: A typical experimental workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Liquid chromatography with electrochemical detection for monitoring mebendazole and hydroxymebendazole in echinococcosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jplaboratories.com [jplaboratories.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Benzimidazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic potential of benzimidazole (B57391) derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values for mebendazole (B1676124) and other selected benzimidazoles across various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and specific experimental conditions[1][2].
Table 1: Cytotoxicity of Mebendazole (MBZ) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 0.29 ± 0.04 | [2][3] |
| H460 | Lung Cancer | ~0.16 | [4] |
| A549 | Lung Cancer | ~0.16 | [4] |
| OVCAR3 | Ovarian Cancer | 0.625 | [5][6] |
| OAW42 | Ovarian Cancer | 0.312 | [5][6] |
| GL261 | Mouse Glioma | 0.24 | [7] |
| 060919 | Human Glioblastoma | 0.1 | [7] |
| Meningioma Cell Lines | Meningioma | 0.26 - 0.42 | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | 0.39 - 1.25 | [1] |
| Adrenocortical Carcinoma | Adrenocortical Carcinoma | 0.085 | [1] |
| MCF-7 | Breast Cancer | 7.45 ± 0.54 | [8] |
| MDA-MB-231 | Breast Cancer | 7.68 ± 0.44 | [8] |
| HeLa | Cervical Cancer | 22.36 ± 4.32 | [8] |
Table 2: Comparative Cytotoxicity of Other Benzimidazole Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Flubendazole | A375 | Human Melanoma | Varies (Dose-dependent) | [9] |
| Flubendazole | A549 | Pulmonary Adenocarcinoma | Varies (Dose-dependent) | [9] |
| Albendazole | HT-29 | Colorectal Cancer | < 1.0 | [10] |
| Fenbendazole | Oral Squamous Carcinoma | Oral Cancer | 0.19 - 0.26 | [1] |
Experimental Protocols
The determination of cytotoxicity is a critical step in assessing the anticancer potential of a compound. The most common method cited in the literature for benzimidazoles is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzimidazole compound for a defined period (e.g., 48 or 72 hours)[3].
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve[11].
Signaling Pathways and Mechanism of Action
The primary anticancer mechanism of mebendazole and other benzimidazoles is the disruption of microtubule polymerization[1]. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the formation of microtubules, which are essential for cell division. This leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death) in rapidly proliferating cancer cells[11].
In addition to their direct effect on microtubules, some benzimidazoles have been shown to modulate various signaling pathways involved in cancer progression. For instance, mebendazole has been reported to inhibit angiogenesis and interfere with pro-survival pathways[1].
Conclusion
The available data strongly suggest that mebendazole and several other benzimidazole derivatives possess significant cytotoxic activity against a broad range of cancer cell lines. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. While the cytotoxic effects of 5-Hydroxymebendazole have not been detailed in the reviewed scientific literature, the potent anticancer properties of its parent compound, mebendazole, and other related benzimidazoles warrant further investigation into the therapeutic potential of this class of compounds in oncology. Researchers are encouraged to consider these findings in the design of future studies for the development of novel cancer therapies.
References
- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 5-Hydroxymebendazole in Accordance with FDA Guidelines
This guide provides a detailed comparison of analytical methodologies for the quantification of 5-Hydroxymebendazole, a primary metabolite of the anthelmintic drug mebendazole. The information presented is intended for researchers, scientists, and drug development professionals, offering insights into method validation parameters as stipulated by the U.S. Food and Drug Administration (FDA).
Introduction
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of quantitative data. For bioanalytical methods, such as the determination of drug metabolites in biological matrices, the FDA provides specific guidance to ensure data integrity for preclinical and clinical studies. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound and compares it with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach, a widely used alternative.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. The following sections detail a validated method for this compound in biological matrices.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 gram of homogenized tissue sample, add an internal standard (e.g., 5-hydroxy mebendazole-d3).
-
Alkalinize the sample with sodium hydroxide.
-
Extract the analytes with ethyl acetate.
-
Perform a defatting step with hexane.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., Unison UK C18, 3 µm, 100 mm x 2 mm).
-
Mobile Phase: A gradient elution using 10 mM ammonium (B1175870) formate (B1220265) in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters: Optimized settings for curtain gas, ion source gases, temperature, and ion spray voltage.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes the performance characteristics of the LC-MS/MS method for the analysis of this compound, validated according to FDA guidelines.
| Validation Parameter | Acceptance Criteria (FDA) | Performance Data for this compound (HMEB) |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | No interfering peaks were observed in blank matrix samples[1]. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99 | r² > 0.999 over a concentration range of 5–90 μg/kg[1]. |
| Accuracy (% Recovery) | Within ±15% of the nominal concentration (±20% at LLOQ). | Mean recoveries ranged from 94.6% to 103.89% across different matrices[1]. |
| Precision (% CV) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Intra-day and inter-day precision (CV) were within acceptable limits. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.07 μg/kg[2]. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.2 μg/kg[2]. |
| Robustness | The reliability of the method with respect to small, deliberate variations in method parameters. | Consistent results were obtained with minor changes in mobile phase composition and flow rate. |
Experimental Workflow: LC-MS/MS Method Validation
Caption: Workflow for the validation of an LC-MS/MS method for this compound.
Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, though it generally offers lower sensitivity and selectivity. It is a suitable alternative for applications where high sample concentrations are expected or when mass spectrometric detection is not available.
Experimental Protocol (Hypothetical for this compound)
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge.
-
Load the pre-treated sample (e.g., plasma or tissue homogenate).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-UV System and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250mm × 4.6mm, 5μm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 234 nm or 290 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Comparative Overview of Method Performance
The following table provides a qualitative comparison between the LC-MS/MS and a typical HPLC-UV method for the analysis of this compound.
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Linearity | Wide dynamic range | Good, but may be narrower than LC-MS/MS |
| Cost | High (instrumentation and maintenance) | Low to Moderate |
| Complexity | High (requires specialized expertise) | Moderate |
| Sample Throughput | High (with rapid gradients) | Moderate |
| Robustness | Generally robust with proper maintenance | High |
Logical Relationship: Method Selection Criteria
Caption: Factors influencing the choice between LC-MS/MS and HPLC-UV methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. The LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits and high specificity, in full compliance with FDA guidelines. The HPLC-UV method, while less sensitive, offers a robust and cost-effective alternative for applications where analyte concentrations are higher and the sample matrix is less complex. Both methods, when properly validated, can provide reliable data for pharmaceutical development and quality control.
References
Comparative Analysis of 5-Hydroxymebendazole Levels in Diverse Patient Populations: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of 5-Hydroxymebendazole levels in various patient populations, intended for researchers, scientists, and professionals in drug development. The following sections provide a summary of available quantitative data, detailed experimental protocols for metabolite analysis, and a visualization of the metabolic pathway of mebendazole (B1676124).
Quantitative Data Summary
Direct comparative studies on this compound plasma concentrations across different patient populations are limited in the available literature. However, existing research indicates that the levels of mebendazole metabolites, including this compound, are substantially higher than those of the parent drug. One study noted that the plasma area under the curve (AUC) for the major metabolites of mebendazole, including methyl 5-(alpha-hydroxybenzyl)-2-benzimidazole carbamate (B1207046) (this compound), was approximately five times that of mebendazole in patients with cystic hydatid disease on chronic therapy[1].
Significant inter-individual variation in mebendazole plasma concentrations has been reported, which likely extends to its metabolites[2]. While a direct comparison of this compound is not available, a study on children with hydatid disease reported mean plasma mebendazole levels of 25.76 (±9.81) ng/mL four hours after a 50 mg/kg oral dose, noting these levels were similar to those observed in most adult series[3]. This suggests that the pharmacokinetics of the parent drug may be comparable between pediatric and adult patients with this condition, although further research is needed to confirm this for the this compound metabolite.
The following table summarizes available data on mebendazole and its metabolites in different patient populations. It is important to note that this table compiles data from separate studies, and direct comparisons should be made with caution due to potential variations in study design, patient characteristics, and analytical methodologies.
| Patient Population | Drug/Metabolite | Dosage | Mean Plasma Concentration (± SD) | Time of Measurement | Reference |
| Children with Hydatid Disease | Mebendazole | 50 mg/kg | 25.76 (± 9.81) ng/mL | 4 hours post-dose | [3] |
| Adult Patients with Cystic Hydatid Disease (Chronic Therapy) | Mebendazole Metabolites (including this compound) | Not specified | Plasma AUC ~5x higher than Mebendazole | Not specified | [1] |
| Adult Patients with Hydatid Disease | Mebendazole | 3, 4.5, 6, and 12 g/day | 7.6 ng/mL to 483 ng/mL (range) | Not specified | [2] |
Experimental Protocols
The quantification of this compound in patient plasma samples typically involves sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for measuring drug metabolite concentrations in biological matrices.
High-Performance Liquid Chromatography (HPLC)
A common approach for the determination of mebendazole and its metabolites involves HPLC with UV detection.
-
Sample Preparation:
-
To a 0.5 mL plasma sample, add a known amount of an internal standard (e.g., tinidazole).
-
Add 0.2 mL of 20% trichloroacetic acid to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes and then centrifuge at 3,000 rpm for 10 minutes.
-
Filter the supernatant before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 20:80 (v/v)[4].
-
Flow Rate: 0.8 mL/min.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced sensitivity and selectivity for the simultaneous quantification of mebendazole and its metabolites.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of the metabolite).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge the sample and inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Unison UK C18, 3 μm, 100 mm x 2 mm)[6].
-
Mobile Phase: A gradient elution using 10 mM ammonium (B1175870) formate (B1220265) in water (Phase A) and methanol (B129727) (Phase B)[6].
-
Flow Rate: 0.25 mL/min[6].
-
Injection Volume: 5 μL[6].
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Metabolic Pathway of Mebendazole
Mebendazole undergoes hepatic metabolism, with one of the major transformation pathways being the reduction of its benzoyl group to a hydroxyl group, forming this compound. This metabolite is subsequently conjugated, primarily with glucuronic acid, to facilitate its excretion from the body[7].
This guide highlights the current state of knowledge regarding this compound levels in different patient populations. The limited availability of direct comparative data underscores the need for further research in this area to optimize mebendazole therapy and ensure its safety and efficacy across diverse patient groups.
References
- 1. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum concentrations of mebendazole in patients with hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma levels of mebendazole in children with hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Specificity of Analytical Methods for 5-Hydroxymebendazole
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Hydroxymebendazole, the primary active metabolite of the anthelmintic drug Mebendazole (B1676124), is critical for pharmacokinetic, metabolic, and toxicological studies. The specificity of the analytical method employed is paramount to ensure that the measurements are not influenced by the parent drug or other related compounds. This guide provides a comprehensive comparison of the most common analytical methods for this compound, with a focus on evaluating their specificity. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate method for their needs.
Method Comparison: Specificity is Key
The choice of an analytical method for this compound quantification hinges on the required sensitivity, specificity, and the nature of the sample matrix. While highly sensitive methods are desirable, specificity is the cornerstone of a reliable bioanalytical assay, ensuring that the signal detected is solely from the analyte of interest. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Analytical Method | Principle | Specificity | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Moderate to Good. Relies on chromatographic resolution to separate this compound from Mebendazole and other metabolites.[1][2][3][4][5][6] | Cost-effective, widely available instrumentation. | Lower sensitivity compared to LC-MS/MS. Potential for interference from co-eluting compounds with similar UV spectra. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns. | Excellent. Highly specific due to the selection of precursor and product ions unique to this compound.[7][8][9][10][11][12] | High sensitivity and specificity. Considered the gold standard for quantitative bioanalysis. | Higher equipment and operational costs. Requires specialized expertise. |
| ELISA | Immunoassay based on the specific binding of an antibody to the target antigen. | Variable. Specificity depends on the antibody's cross-reactivity with Mebendazole and other structurally related molecules. | High throughput, relatively low cost per sample. | Prone to cross-reactivity, which can lead to overestimation of the analyte concentration. Development of highly specific antibodies can be challenging and time-consuming. |
Performance Data
The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound, with a focus on parameters that reflect method specificity and sensitivity.
| Parameter | HPLC-UV | LC-MS/MS | ELISA (for Mebendazole) |
| Limit of Detection (LOD) | ~2.5 ng/mL[2] | 0.04 - 0.30 µg/kg[8] | 0.13 ng/mL[13] |
| Limit of Quantification (LOQ) | Not explicitly stated for 5-OH MBZ, but for a similar metabolite, it is 0.01 µg/mL.[3] | 0.12 - 0.80 µg/kg[8] | Not Applicable |
| Linearity Range | Not explicitly stated for 5-OH MBZ. For Mebendazole, 40-60 µg/mL.[1] | LOQ to 150 µg/kg[10] | 0.34-10.54 ng/mL[13] |
| Recovery | 81.39% - 81.66% (for a similar metabolite)[3] | 86.77–96.94%[8] | 83.7% to 109.8%[13] |
| Specificity (Cross-reactivity with Mebendazole) | Dependent on chromatographic separation. | Specificity is demonstrated by the absence of interfering peaks at the analyte's retention time.[9][11] | Negligible (<0.2%) cross-reactivity with this compound (hydroxy-MBZ) in an assay for Mebendazole.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Plasma Samples
This protocol is adapted from methodologies for similar benzimidazole (B57391) metabolites and provides a general framework.[3][4][5]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
To 1 mL of plasma, add an internal standard and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar interferences.
-
Elute the analytes with a high percentage of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) with gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 292 nm).
-
Injection Volume: 20 µL.
-
LC-MS/MS Method for Tissue Samples
This protocol provides a general workflow for the extraction and analysis of this compound from tissue matrices.[7][8][12]
-
Sample Preparation (Liquid-Liquid Extraction - LLE and SPE)
-
Homogenize 2g of tissue with a suitable solvent like ethyl acetate (B1210297) after making the sample alkaline.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a back-extraction with an acidic solution.
-
Further purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).
-
Wash the SPE cartridge with water and methanol.
-
Elute the analytes with ammoniated methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound (e.g., m/z 298 -> 266).[8]
-
Visualizing the Specificity Evaluation Workflow
The following diagrams illustrate the logical workflow for evaluating the specificity of an analytical method for this compound.
Caption: Workflow for assessing the specificity of an analytical method.
The metabolic conversion of Mebendazole to this compound is a key consideration in specificity studies. The following diagram illustrates this relationship.
Caption: Metabolic pathway of Mebendazole to this compound.
Conclusion
The evaluation of specificity is a critical component of analytical method validation for this compound. LC-MS/MS stands out as the most specific and sensitive method, making it the preferred choice for regulated bioanalysis and studies requiring high accuracy. While HPLC-UV offers a more accessible alternative, careful validation of its specificity is essential to avoid erroneous results due to potential interferences. Immunoassays, such as ELISA, can be useful for high-throughput screening but require thorough characterization of antibody cross-reactivity to ensure reliable quantification. The choice of method should be guided by the specific requirements of the study, balancing the need for specificity, sensitivity, and available resources.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse | PLOS One [journals.plos.org]
- 12. Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterologous-coating antigen enhancing the sensitivity of enzyme-linked immunosorbent assay for detection of mebendazole residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an enzyme-linked immunosorbent assay for the detection of mebendazole in chicken and mutton - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Mebendazole vs. 5-Hydroxymebendazole: A Comparative Analysis of Plasma Protein Binding
In the realm of pharmacology and drug development, understanding the pharmacokinetic properties of a drug and its metabolites is paramount to predicting its efficacy, distribution, and potential for drug-drug interactions. A critical parameter in this assessment is the extent of plasma protein binding. This guide provides a detailed comparison of the plasma protein binding of the anthelmintic drug mebendazole (B1676124) and its major metabolite, 5-Hydroxymebendazole.
Quantitative Comparison of Protein Binding
The degree to which a molecule binds to plasma proteins, primarily albumin, dictates its free (unbound) concentration in the bloodstream. It is this unbound fraction that is pharmacologically active and available to distribute into tissues to exert its therapeutic effect.
| Compound | Plasma Protein Binding (%) | Unbound Fraction (fu) (%) |
| Mebendazole | 90-95%[1] | 5-10% |
| This compound | Data not available | Data not available |
Significance of High Protein Binding for Mebendazole
Mebendazole's high affinity for plasma proteins results in a low fraction of unbound drug in the systemic circulation.[1][2] This characteristic has several important implications:
-
Reduced Systemic Availability: The extensive binding limits the amount of free drug available to interact with its target, the parasitic tubulin.
-
Reservoir Effect: The protein-bound drug can act as a reservoir, slowly releasing free drug and potentially prolonging its duration of action.
-
Potential for Drug Interactions: Co-administration of other drugs that also bind to plasma proteins can lead to displacement of mebendazole, increasing its free concentration and potentially its toxicity.
The Role of this compound
Following oral administration, mebendazole is extensively metabolized in the liver to several metabolites, with this compound (methyl 5-(alpha-hydroxybenzyl)-2-benzimidazole carbamate) being one of the major forms.[1][3][4] While the anthelmintic activity is primarily attributed to the parent drug, the pharmacokinetic profile of its metabolites is crucial for understanding the overall disposition and potential for off-target effects. The lack of specific protein binding data for this compound represents a knowledge gap in the complete characterization of mebendazole's pharmacology.
Experimental Determination of Plasma Protein Binding
The "gold standard" method for determining the extent of plasma protein binding in vitro is Equilibrium Dialysis . This technique provides a reliable measure of the unbound fraction of a compound in plasma.
Experimental Protocol: Equilibrium Dialysis
-
Apparatus: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but retains large molecules (plasma proteins).
-
Procedure:
-
One compartment is filled with plasma (from human or relevant animal species) spiked with a known concentration of the test compound (e.g., mebendazole or this compound).
-
The other compartment is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) that is isotonic with the plasma.
-
The apparatus is sealed and incubated at a physiological temperature (37°C) with gentle agitation.
-
The incubation continues for a predetermined period sufficient to allow the unbound drug to reach equilibrium across the membrane.
-
-
Analysis:
-
After equilibrium is reached, samples are taken from both the plasma and buffer compartments.
-
The concentration of the drug in each sample is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Calculation:
-
The concentration of the drug in the buffer compartment is considered to be the unbound (free) concentration.
-
The concentration in the plasma compartment represents the total concentration (bound + unbound).
-
The percentage of protein binding is calculated using the following formula:
-
Visualizing the Binding Relationship
The following diagrams illustrate the metabolic pathway and the differential protein binding of mebendazole and its metabolite.
Caption: Metabolic conversion of mebendazole.
References
- 1. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solas | 100 mg | Chewable Tablet | সোলাস ১০০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxymebendazole: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION
This document provides essential guidance for the safe and compliant disposal of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug mebendazole. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
Waste Characterization and Segregation
The initial and most critical step in the proper disposal of any laboratory chemical is to determine its hazard classification. Based on available safety data, this compound is not classified as a dangerous good for transport, suggesting it does not meet the criteria for hazardous waste under typical transport regulations.[1] However, it is imperative to consult local, state, and federal regulations, as waste disposal guidelines can vary significantly.
Key Action: Always treat unknown waste as hazardous until a formal characterization is complete.
Procedure for Segregation:
-
Identify: Clearly label all containers with "this compound Waste."
-
Separate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2] Incompatible materials can lead to dangerous chemical reactions.
-
Contain: Use dedicated, leak-proof containers that are chemically compatible with this compound.
Disposal Procedures for this compound
For non-hazardous pharmaceutical waste, the recommended disposal method is through a licensed waste disposal company.[1][3] Landfilling of non-hazardous pharmaceutical waste should be avoided to prevent environmental contamination.[4]
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste this compound, including contaminated personal protective equipment (PPE) and lab supplies, in a designated, properly labeled, and sealed waste container.
-
For liquid waste, use a primary container that is then placed within a secondary, larger container to prevent spills.
-
-
Storage:
-
Store the waste container in a well-ventilated, secure area away from general laboratory traffic.
-
Ensure the storage area is clearly marked as a "Waste Accumulation Area."
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.
-
Retain all paperwork provided by the waste disposal company as proof of proper disposal.
-
Decontamination of Labware and Surfaces
Proper decontamination of laboratory equipment and surfaces that have come into contact with this compound is crucial to prevent cross-contamination and ensure a safe working environment.
Protocol for Decontamination:
-
Initial Rinse:
-
For glassware and other reusable equipment, perform an initial rinse with an appropriate solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the chemical residue.
-
Crucially, this initial rinsate must be collected and disposed of as chemical waste.
-
-
Washing:
-
After the initial solvent rinse, wash the labware with a standard laboratory detergent and water.
-
-
Surface Cleaning:
-
For benchtops and other surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent.
-
Dispose of all cleaning materials (wipes, etc.) as solid chemical waste.
-
Quantitative Data and Regulatory Considerations
| Parameter | Description | Typical Regulatory Consideration |
| Concentration Limits | The maximum concentration of a substance allowed for a specific disposal method (e.g., sewer system). | Many jurisdictions prohibit the drain disposal of any pharmaceutical waste, regardless of concentration.[4] |
| Quantity Thresholds | The amount of waste generated that may trigger different regulatory requirements for storage and disposal. | Generation of certain quantities of chemical waste may classify a laboratory as a specific type of waste generator with more stringent regulations. |
| Acute Toxicity Levels (LD50) | The lethal dose for 50% of a test population. While not directly a disposal metric, it informs hazard classification. | For highly toxic chemicals (typically with an LD50 < 50 mg/kg), the first three rinses of an empty container must be collected as hazardous waste.[5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling 5-Hydroxymebendazole
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for 5-Hydroxymebendazole based on information available for the parent compound, Mebendazole, and general guidelines for handling hazardous drugs. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is crucial to handle this compound with caution, assuming it may present similar hazards to Mebendazole, which is classified as a hazardous drug. Researchers should always consult their institution's safety office and perform a risk assessment before handling any chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Receiving, Unpacking, and Storing | - Gloves: Chemotherapy-rated gloves (meeting ASTM D6978 standard). Change every 30 minutes or if contaminated, punctured, or torn.[1] - Gown: Disposable, resistant to permeability by hazardous drugs, long-sleeved with closed cuffs, and back closure.[1][2] |
| Compounding and Preparation | - Gloves: Two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard). Change outer gloves every 30 minutes or if contaminated.[1] - Gown: Disposable, resistant to permeability by hazardous drugs, long-sleeved with closed cuffs, and back closure.[1][2] - Eye and Face Protection: Safety goggles and a face shield should be worn to protect against splashes.[3] - Respiratory Protection: If there is a risk of inhaling particulates or aerosols, a surgical N95 respirator or a powered air-purifying respirator (PAPR) should be used.[2] |
| Administration and Handling | - Gloves: Two pairs of chemotherapy-rated gloves are recommended.[2] - Gown: A disposable, fluid-resistant gown should be worn.[2] - Eye and Face Protection: Use safety goggles and a face shield if there is a risk of splashing.[3] |
| Cleaning Spills | - Gloves: Two pairs of chemotherapy-rated gloves.[1] - Gown: Disposable, fluid-resistant gown.[1] - Eye and Face Protection: Safety goggles and a face shield.[2] - Respiratory Protection: A PAPR may be necessary for cleaning large spills.[2] - Shoe Covers: Recommended for larger spills.[4] |
Experimental Protocols: Safe Handling and Disposal
2.1. General Handling Procedures:
-
Engineering Controls: All work with this compound powder should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water before donning and after removing gloves.[1][4]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[5][6] Avoid touching your mouth, eyes, or face with gloved hands.
-
Labeling: Clearly label all containers with the name of the compound and appropriate hazard warnings.
2.2. Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Place in a clearly labeled, sealed container. |
| Contaminated PPE (Gloves, Gowns, etc.) | All disposable PPE worn when handling the compound is considered contaminated.[2] Place it in a designated chemotherapy waste container or a sealed bag for hazardous waste disposal.[1][2] Do not dispose of it in the regular trash.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as hazardous waste. Place in a designated sharps container if sharp, or in a sealed hazardous waste bag. |
| Spill Cleanup Materials | All materials used to clean a spill are considered hazardous waste and must be disposed of accordingly in a designated chemotherapy waste container.[2] |
Mandatory Visualization: PPE Workflow
The following diagram illustrates the proper sequence for donning and doffing Personal Protective Equipment to ensure safety and minimize cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
